molecular formula C17H24O14 B598877 Nuezhenidic acid

Nuezhenidic acid

Número de catálogo: B598877
Peso molecular: 452.4 g/mol
Clave InChI: ZGRZULFRVWCUPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nuezhenidic acid is a natural product found in Ligusticum lucidum with data available.

Propiedades

IUPAC Name

2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRZULFRVWCUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Nuezhenidic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Anti-Influenza Agent from Ligustrum lucidum

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of Nuezhenidic acid, a secoiridoid glycoside with demonstrated inhibitory activity against the influenza A virus. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural products in antiviral therapy.

Discovery of this compound and its Anti-influenza Activity

This compound is a naturally occurring secoiridoid glycoside isolated from the fruits of Ligustrum lucidum (Glossy Privet), a plant used in traditional Chinese medicine. A 2018 study by Pang et al. led to the isolation and characterization of nine secoiridoid glycosides, including this compound, from this plant source. The researchers identified these compounds as having potential antiviral properties.

Subsequent in vitro bioassays revealed that this compound and several of its analogues exhibit inhibitory activity against the influenza A virus. The antiviral efficacy of these compounds was quantified, demonstrating their potential as lead compounds for the development of new anti-influenza therapeutics.

Quantitative Data on Anti-influenza A Virus Activity

The inhibitory activities of this compound and its related secoiridoid analogues against the influenza A virus were evaluated, with the results summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the viral activity. A lower IC50 value indicates a higher potency. For comparison, the activity of the positive control, Ribavirin, is also included.

CompoundTypeSource OrganismTarget VirusIC50 (µM)[1]
Liguluciside ASecoiridoid GlycosideLigustrum lucidumInfluenza A16.5[1]
Liguluciside CSecoiridoid GlycosideLigustrum lucidumInfluenza A12.5[1]
This compound Analogue 6 Secoiridoid Glycoside Ligustrum lucidum Influenza A 13.1 [1]
Liguluciridoid ASecoiridoidLigustrum lucidumInfluenza A18.5[1]
RibavirinNucleoside AnalogueSyntheticInfluenza A22.6[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction and isolation of this compound and the in vitro evaluation of its anti-influenza activity. It is important to note that the specific, detailed protocol from the primary discovery paper was not accessible; therefore, the following represents a standard methodology for the isolation of secoiridoid glycosides from Ligustrum lucidum based on established phytochemical techniques.

General Protocol for the Extraction and Isolation of this compound

The isolation of this compound from the fruits of Ligustrum lucidum involves a multi-step process of extraction and chromatographic separation.

1. Preparation of Plant Material:

  • The dried and powdered fruits of Ligustrum lucidum are used as the starting material.

2. Extraction:

  • The powdered plant material is extracted with a polar solvent, typically 90% ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the target compounds.
  • The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The secoiridoid glycosides, including this compound, are expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

4. Chromatographic Purification:

  • The enriched fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.
  • Column Chromatography: The fraction is first separated on a silica (B1680970) gel column using a gradient elution system, typically a mixture of chloroform (B151607) and methanol.
  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions from the column chromatography containing the compounds of interest are further purified by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.
  • The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Anti-influenza A Virus Assay

The inhibitory activity of this compound against the influenza A virus is typically assessed using a cell-based assay.

1. Cell Culture and Virus Propagation:

  • Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics.
  • Influenza A virus is propagated in MDCK cells, and the viral titer is determined.

2. Cytotoxicity Assay:

  • Prior to the antiviral assay, the cytotoxicity of this compound on MDCK cells is determined using a standard method like the MTT assay to ensure that the observed antiviral effect is not due to cell death.

3. Antiviral Activity Assay:

  • MDCK cells are seeded in 96-well plates and infected with influenza A virus.
  • The infected cells are then treated with various concentrations of this compound.
  • After a suitable incubation period, the cytopathic effect (CPE) is observed, or a quantitative method, such as the sulforhodamine B (SRB) assay, is used to determine the extent of virus-induced cell death.
  • The IC50 value is calculated from the dose-response curve.

Visualizations: Workflows and Putative Signaling Pathways

To aid in the understanding of the experimental processes and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow plant_material Dried & Powdered Fruits of Ligustrum lucidum extraction Extraction (90% Ethanol) plant_material->extraction fractionation Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->fractionation column_chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) fractionation->column_chromatography prep_hplc Preparative HPLC (C18, Methanol-Water Gradient) column_chromatography->prep_hplc isolated_compound Isolated this compound prep_hplc->isolated_compound structural_elucidation Structural Elucidation (MS, NMR) isolated_compound->structural_elucidation

Figure 1. Experimental workflow for the isolation of this compound.

putative_signaling_pathway cluster_virus_lifecycle Influenza A Virus Lifecycle viral_entry Viral Entry (Attachment & Fusion) viral_uncoating Viral Uncoating viral_entry->viral_uncoating viral_replication Viral Replication (RNA Synthesis & Protein Translation) viral_uncoating->viral_replication viral_assembly Viral Assembly viral_replication->viral_assembly viral_release Viral Release (Neuraminidase Activity) viral_assembly->viral_release nuezhenidic_acid This compound nuezhenidic_acid->inhibition inhibition->viral_entry Potential Inhibition inhibition->viral_release Potential Inhibition

Figure 2. Putative antiviral mechanism of this compound.

The precise mechanism by which this compound exerts its anti-influenza activity has not yet been fully elucidated. However, based on the known mechanisms of other antiviral compounds, it is hypothesized that this compound may interfere with key stages of the influenza virus life cycle. As depicted in Figure 2, potential targets include the initial stages of viral entry, such as attachment to host cell receptors and fusion of the viral and cellular membranes, or the final stage of viral release, which is mediated by the neuraminidase enzyme. Further research is required to pinpoint the exact molecular target and signaling pathway involved in the antiviral action of this compound.

Conclusion and Future Directions

This compound, a secoiridoid glycoside from Ligustrum lucidum, has emerged as a promising candidate for the development of a novel anti-influenza A virus agent. Its potent in vitro activity warrants further investigation into its mechanism of action, in vivo efficacy, and safety profile. Elucidating the specific viral or host factors targeted by this compound will be a critical next step in its development as a potential therapeutic. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective antiviral drugs.

References

Ligustrum lucidum as a Source of Nuezhenidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrum lucidum, commonly known as glossy privet, is a plant species belonging to the Oleaceae family. The fruit of this plant, Fructus Ligustri Lucidi, has a long history of use in traditional Chinese medicine for various therapeutic purposes, including nourishing the liver and kidney. Modern phytochemical investigations have revealed that Ligustrum lucidum is a rich source of various bioactive compounds, including triterpenoids, phenylethanoid glycosides, and secoiridoids. Among the secoiridoids, Nuezhenidic acid and its glycoside precursor, Nuezhenide, have garnered significant interest for their potential pharmacological activities. This technical guide provides an in-depth overview of Ligustrum lucidum as a source of this compound, focusing on its extraction, quantification, and biological activities, with a particular emphasis on its anti-inflammatory and potential antiviral properties.

Quantitative Analysis of this compound and Related Compounds in Ligustrum lucidum

The concentration of this compound and its precursor, Nuezhenide, in the fruits of Ligustrum lucidum can vary depending on factors such as geographical origin, harvest time, and processing methods. The content of Nuezhenide has been reported to range from 0.24% to 3.06% in the dried fruit material, which corresponds to 2.4 to 30.6 mg per gram of the crude herb. Pharmacokinetic studies in rats following oral administration of Ligustrum lucidum extract have provided data on the systemic exposure to this compound.

Table 1: Content of Nuezhenide in Fructus Ligustri Lucidi

CompoundContent Range (%)Content Range (mg/g)
Nuezhenide0.24 - 3.062.4 - 30.6

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnit
Cmax766.20 ± 62.39ng/mL
AUC(0–12h)1615.14 ± 53.47ng/mL·h
Data obtained after oral administration of a wine-steamed extract of Ligustri Lucidi Fructus.[1]

Experimental Protocols

Extraction and Isolation of Secoiridoids (including Nuezhenide)

This protocol describes a general method for the extraction and isolation of secoiridoids from the fruits of Ligustrum lucidum.

Materials and Equipment:

Procedure:

  • Extraction:

    • The dried and powdered fruits of Ligustrum lucidum are extracted sequentially with dichloromethane and then methanol at room temperature.

    • The crude extracts are combined and concentrated under reduced pressure using a rotary evaporator.

  • Partitioning:

    • The combined crude extract is suspended in water and partitioned successively with n-hexane, dichloromethane, and n-butanol.

    • The resulting fractions (n-hexane, dichloromethane, n-butanol, and water) are concentrated.

  • Isolation:

    • The n-butanol and water fractions, which are rich in polar secoiridoids, are subjected to further chromatographic separation.

    • Column chromatography on silica gel and Sephadex LH-20 is employed, using gradient elution with solvent systems such as chloroform-methanol or methanol-water to isolate individual compounds, including Nuezhenide.

    • Final purification is achieved by preparative HPLC.

Quantification of Nuezhenide by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantitative analysis of Nuezhenide in Ligustrum lucidum extracts.

Chromatographic Conditions:

  • Column: Alltima C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile (A) and water (B) in a gradient elution.

    • 0-40 min, 15% A to 40% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Method Validation:

  • Linearity: The method demonstrates good linearity for Nuezhenide in the concentration range of 50-1000 µg/mL (r = 0.9999).

  • Recovery: The average recovery of the method is 99.01% with a relative standard deviation (RSD) of 0.17%.

Biological Activities and Signaling Pathways

This compound and its precursor, Nuezhenide, have been investigated for several biological activities, with anti-inflammatory and antiviral effects being of particular interest.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Nuezhenide has been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Nuezhenide has been observed to inhibit the phosphorylation of IKKα/β, IκBα, and p65, thereby preventing the nuclear translocation of p65 and suppressing the production of inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK p_IKK p-IKKα/β IKK->p_IKK IkBa IκBα p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_NFkB p-NF-κB (p65) NFkB->p_NFkB p_IKK->IkBa p_IkBa->NFkB Ubiquitination & Degradation Nucleus Nucleus p_NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription Nuezhenide Nuezhenide Nuezhenide->p_IKK Inhibition Nuezhenide->p_IkBa Inhibition Nuezhenide->p_NFkB Inhibition

Figure 1: Nuezhenide's inhibition of the NF-κB signaling pathway.
Potential Antiviral Activity against Influenza Virus

Several secoiridoids isolated from Ligustrum lucidum have demonstrated inhibitory activity against the influenza A virus.[2] The primary mechanism of action for many antiviral drugs against influenza is the inhibition of neuraminidase, a viral enzyme essential for the release of new virus particles from infected cells. By blocking neuraminidase, the viral spread is halted. While direct molecular docking studies of this compound with influenza neuraminidase are not extensively reported, its structural similarity to other known neuraminidase inhibitors from natural sources suggests a plausible inhibitory interaction.

G Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Budding Virus Budding Replication->Budding Neuraminidase Neuraminidase Activity Budding->Neuraminidase requires Release Progeny Virus Release Neuraminidase->Release NuezhenidicAcid This compound NuezhenidicAcid->Neuraminidase Inhibition

Figure 2: Proposed antiviral mechanism of this compound via neuraminidase inhibition.
GHSR-1a Agonism and ERK1/2 Signaling

Recent studies have identified Nuezhenide as a putative agonist of the growth hormone secretagogue receptor 1a (GHSR-1a), also known as the ghrelin receptor.[3][4] Activation of GHSR-1a by Nuezhenide has been shown to promote cell proliferation and activate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This activation is mediated through a phospholipase C (PLC)-dependent pathway involving intracellular calcium release. This pathway is significant in the context of the anti-aging properties traditionally attributed to Fructus Ligustri Lucidi.

G Nuezhenide Nuezhenide GHSR1a GHSR-1a Nuezhenide->GHSR1a PLC PLC GHSR1a->PLC Activates Ca Intracellular Ca²⁺ Release PLC->Ca ERK ERK1/2 Ca->ERK pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Promotes

Figure 3: Nuezhenide as a GHSR-1a agonist activating the ERK1/2 signaling pathway.

Conclusion

Ligustrum lucidum stands out as a valuable natural source of this compound and its related compounds. The established anti-inflammatory activity, mediated through the NF-κB pathway, and the potential for antiviral efficacy, likely through neuraminidase inhibition, make this compound a compelling candidate for further pharmacological investigation and drug development. Furthermore, its role as a GHSR-1a agonist opens avenues for research into its anti-aging and other metabolic effects. The methodologies for extraction and quantification outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising natural product. Further studies are warranted to elucidate the precise molecular interactions in its antiviral activity and to optimize extraction and isolation protocols for higher yields.

References

An In-depth Technical Guide to Nuezhenidic Acid: Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum, has garnered attention for its potential therapeutic applications, notably its inhibitory activity against the influenza A virus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed methodologies for its isolation, purification, and the assessment of its antiviral efficacy are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₁₇H₂₄O₁₄ and a molecular weight of approximately 452.36 g/mol .[1] Its chemical structure is characterized by a secoiridoid backbone linked to a glucose moiety. The systematic IUPAC name for this compound is 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid.[2]

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₄PubChem[2]
Molecular Weight 452.36 g/mol TargetMol[1]
CAS Number 183238-67-7MOLNOVA[3]
IUPAC Name 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acidPubChem[2]
XLogP3 -3.2PubChem[2]
Hydrogen Bond Donor Count 7PubChem[2]
Hydrogen Bond Acceptor Count 14PubChem[2]
Rotatable Bond Count 9PubChem[2]
Exact Mass 452.11660544 DaPubChem[2]
Topological Polar Surface Area 230 ŲPubChem[2]

Table 2: Physicochemical Properties of this compound

PropertyValueRemarksSource
Physical State Powder---Cas no 183238-67-7[4]
Solubility in Water 9.09 mg/mL (20.09 mM)Sonication is recommendedTargetMol[1]
Solubility in DMSO 45 mg/mL (99.48 mM)Sonication is recommendedTargetMol[1]
Density (Predicted) 1.70±0.1 g/cm³(20 ºC, 760 Torr)Cas no 183238-67-7[4]
Storage Temperature -20°C---MOLNOVA[3]
Stability ≥ 2 yearsAt -20°CMOLNOVA[3]

Biological Activity: Anti-Influenza Virus Properties

This compound has been identified as an inhibitor of the influenza A virus.[1][5] While the precise mechanism of action is still under investigation, its structural characteristics suggest a potential role as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells. Inhibition of this enzyme would thus prevent the spread of the virus.

Proposed Mechanism of Action: Neuraminidase Inhibition

The proposed mechanism involves the binding of this compound to the active site of the influenza neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This action would lead to the aggregation of newly formed virus particles on the cell surface and limit their release and subsequent infection of other cells.

Caption: Proposed mechanism of this compound as a neuraminidase inhibitor.

Experimental Protocols

Isolation and Purification of this compound from Ligustrum lucidum

The following protocol is a generalized procedure based on methods for isolating secoiridoid glycosides from Ligustrum lucidum.

Experimental Workflow: Isolation and Purification

G Start Dried Fruits of Ligustrum lucidum Extraction Hot Water Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration of Aqueous Extract Filtration->Concentration Fractionation Fractionation with Methanol (B129727) Gradient Concentration->Fractionation Purification Preparative HPLC or HSCCC Fractionation->Purification Final_Product Purified This compound Purification->Final_Product

Caption: General workflow for the isolation and purification of this compound.

  • Extraction:

    • Powdered, dried fruits of Ligustrum lucidum are extracted with hot water (e.g., 80-90°C) for a specified period (e.g., 2-3 hours).

    • The extraction process is typically repeated multiple times to ensure a high yield.

  • Filtration and Concentration:

    • The aqueous extract is filtered to remove solid plant material.

    • The filtrate is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is subjected to column chromatography (e.g., using a macroporous resin or silica (B1680970) gel).

    • Elution is performed with a stepwise gradient of methanol in water (e.g., starting from 100% water to 100% methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • Fractions enriched with this compound are pooled and further purified using preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC).

    • An appropriate solvent system is used to achieve separation from other co-eluting compounds.

  • Structural Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Antiviral Activity Assay (Neuraminidase Inhibition Assay)

The following is a representative protocol for a fluorescence-based neuraminidase inhibition assay to determine the IC₅₀ value of this compound.

Experimental Workflow: Neuraminidase Inhibition Assay

G Start Prepare Serial Dilutions of This compound Incubation1 Incubate with Influenza Virus (Neuraminidase Source) Start->Incubation1 Substrate_Addition Add Fluorogenic Substrate (e.g., MUNANA) Incubation1->Substrate_Addition Incubation2 Incubate at 37°C Substrate_Addition->Incubation2 Reaction_Stop Stop Reaction Incubation2->Reaction_Stop Measurement Measure Fluorescence Reaction_Stop->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Prepare a solution of influenza virus (as the source of neuraminidase) and a fluorogenic substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Procedure:

    • In a 96-well plate, add the serially diluted this compound to the wells.

    • Add the influenza virus solution to each well and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MUNANA substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measurement and Analysis:

    • Stop the reaction by adding a stop solution.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

    • The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Quantitative Bioactivity Studies: Determination of IC₅₀ and EC₅₀ values against a panel of influenza A and B virus strains, including drug-resistant variants.

  • Mechanism of Action Studies: Detailed kinetic studies to confirm neuraminidase inhibition and to investigate other potential antiviral mechanisms.

  • In Vivo Efficacy: Evaluation of the antiviral activity of this compound in animal models of influenza infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of this compound to identify compounds with improved potency and pharmacokinetic properties.

  • Toxicology and Safety Assessment: Comprehensive preclinical safety and toxicology studies to evaluate the therapeutic window of this compound.

Conclusion

This compound represents a promising natural product lead for the development of novel anti-influenza therapeutics. Its unique chemical structure and demonstrated antiviral activity provide a strong rationale for continued investigation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery.

References

Nuezhenidic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Nuezhenidic acid is a secoiridoid glucoside that has been identified and isolated from the fruits of Ligustrum lucidum. It has garnered attention within the scientific community for its potential therapeutic properties, particularly its antiviral activity. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties and its inhibitory effects against the influenza A virus.

For clarity and ease of comparison, the fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 183238-67-7[1][2][3]
Molecular Weight 452.36 g/mol [1][2][3]
Molecular Formula C₁₇H₂₄O₁₄[1][2][3]

Antiviral Activity Against Influenza A Virus

Research into the bioactive compounds of Ligustrum lucidum has revealed the potential of secoiridoid analogues as inhibitors of the influenza A virus. A key study by Pang et al. (2018) investigated a series of these compounds and identified several with significant inhibitory activity.

While "this compound" was not explicitly named in this study, structurally similar secoiridoid glycosides demonstrated notable efficacy. The antiviral activity was quantified using a cytopathic effect (CPE) inhibition assay, with the following compounds showing promising results:

Compound (from Pang et al., 2018)IC₅₀ (µM)
Liguluciside B (Compound 4)12.5
Compound 613.1
Liguluciside A (Compound 1)16.5
Liguluciridoid A (Compound 10)18.5
Positive Control: Ribavirin22.6

These findings are significant as the identified active compounds exhibited lower IC₅₀ values than the positive control, Ribavirin, indicating a higher potency in inhibiting the influenza A virus in this in vitro model.[3]

It is important to note that a separate study on various secoiridoid glucosides from Ligustrum lucidum did not find significant activity against the influenza A virus for the compounds they tested, including neonuezhenide.[1][2] This highlights the structural specificity of the antiviral activity within this class of compounds.

Experimental Protocols

A detailed understanding of the methodologies used to assess the antiviral properties of this compound and its analogues is crucial for the replication and advancement of research. The following sections outline the typical experimental protocols for the assays relevant to the study of these compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for evaluating the ability of a compound to protect cells from the destructive effects of a virus.

Objective: To determine the concentration of a compound that inhibits the virus-induced cytopathic effect by 50% (IC₅₀).

General Procedure:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and seeded into 96-well plates to form a confluent monolayer.

  • Virus Preparation: Influenza A virus stock is diluted to a predetermined titer that will cause a significant cytopathic effect within a specific timeframe (e.g., 48-72 hours).

  • Compound Dilution: The test compound (e.g., this compound analogue) is serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are washed. The diluted virus is then added to the wells, followed by the addition of the different concentrations of the test compound. Control wells include virus-only (positive control for CPE), cell-only (negative control), and compound-only (to assess cytotoxicity).

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for a period sufficient to observe significant CPE in the virus-only control wells.

  • Assessment of CPE: The cytopathic effect is observed and quantified. This can be done visually using a microscope or through a quantitative method such as the MTT assay, which measures cell viability.

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

Neuraminidase Inhibition Assay

Should further investigation reveal that this compound targets the viral neuraminidase, the following fluorescence-based assay is a standard method for assessing inhibitory activity.

Objective: To measure the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

General Procedure:

  • Reagent Preparation:

    • Assay Buffer: Typically a MES buffer with calcium chloride.

    • Substrate: A fluorogenic substrate such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Enzyme: Purified influenza neuraminidase or whole virus.

    • Inhibitor: The test compound (this compound) at various concentrations.

  • Assay Setup: In a 96-well black plate, the test compound, enzyme, and assay buffer are combined and pre-incubated.

  • Enzymatic Reaction: The reaction is initiated by the addition of the MUNANA substrate.

  • Incubation: The plate is incubated at 37°C for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a glycine-NaOH buffer).

  • Fluorescence Measurement: The fluorescence of the product (4-methylumbelliferone) is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~365 nm excitation and ~450 nm emission).

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined.

Hemagglutinin Inhibition (Hemagglutination Inhibition) Assay

If the mechanism of action is suspected to involve the inhibition of viral entry via hemagglutinin, this assay can be employed.

Objective: To determine the ability of a compound to prevent the agglutination of red blood cells by the influenza virus.

General Procedure:

  • Reagent Preparation:

    • Virus Suspension: Standardized to a concentration of 4 hemagglutination units (HAU).

    • Red Blood Cells (RBCs): Typically from chickens or turkeys, prepared as a 0.5% or 1% suspension.

    • Test Compound: Serially diluted.

  • Assay Setup: In a 96-well V-bottom or U-bottom plate, serial dilutions of the test compound are prepared.

  • Virus-Compound Incubation: The standardized virus suspension is added to each well containing the test compound and incubated at room temperature.

  • Addition of RBCs: The red blood cell suspension is added to all wells.

  • Incubation: The plate is incubated at room temperature to allow for hemagglutination to occur.

  • Observation: The wells are observed for the presence or absence of hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

  • Endpoint Determination: The highest dilution of the compound that completely inhibits hemagglutination is determined.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the published literature regarding the precise signaling pathways modulated by this compound in the context of influenza A virus infection. The primary reported mechanism of action for secoiridoid analogues is the direct inhibition of the virus.

The logical workflow for the investigation of a potential anti-influenza compound like this compound is depicted below.

experimental_workflow cluster_discovery Compound Discovery & Characterization cluster_antiviral_screening Antiviral Activity Screening cluster_moa Mechanism of Action Studies cluster_signaling Host-Pathogen Interaction Isolation Isolation from Ligustrum lucidum Structure Structural Elucidation Isolation->Structure Purity Purity Analysis Structure->Purity CPE_Assay CPE Inhibition Assay Purity->CPE_Assay IC50 IC₅₀ Determination CPE_Assay->IC50 NA_Inhibition Neuraminidase Inhibition Assay IC50->NA_Inhibition HA_Inhibition Hemagglutinin Inhibition Assay IC50->HA_Inhibition Other_MOA Other Potential Mechanisms NA_Inhibition->Other_MOA HA_Inhibition->Other_MOA Signaling_Pathways Analysis of Cellular Signaling Pathways Other_MOA->Signaling_Pathways

Investigational workflow for this compound.

The influenza virus life cycle involves several key stages that are potential targets for antiviral drugs. The diagram below illustrates these stages and highlights where neuraminidase and hemagglutinin inhibitors act.

influenza_life_cycle cluster_cell Host Cell Entry Entry & Uncoating Replication Replication & Transcription Entry->Replication Assembly Assembly Replication->Assembly Budding Budding & Release Assembly->Budding Virus Influenza Virus Virus->Entry Attachment (HA) HA_Inhibitor Hemagglutinin Inhibitors HA_Inhibitor->Entry Blocks NA_Inhibitor Neuraminidase Inhibitors NA_Inhibitor->Budding Blocks

Influenza virus life cycle and inhibitor targets.

References

The Multifaceted Biological Activities of Nuezhenidic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, also referred to as Nuezhenide or Specnuezhenide, is a secoiridoid glycoside that has garnered significant attention within the scientific community for its diverse and potent biological activities. Extracted from the fruit of Ligustrum lucidum (Glossy Privet), a plant with a long history in traditional medicine, this compound is emerging as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth analysis of the core biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Quantitative Data
ParameterCell Line/ModelTreatmentResultReference
Nitrite (B80452) Production (NO)LPS-stimulated RAW264.7 macrophagesNuezhenide (10, 20, 40 µM)Dose-dependent reduction in nitrite levels.[1][2]
IL-6 SecretionLPS-stimulated RAW264.7 macrophagesNuezhenide (10, 20, 40 µM)Significant dose-dependent decrease in IL-6 production.[2][3]
TNF-α SecretionLPS-stimulated RAW264.7 macrophagesNuezhenide (10, 20, 40 µM)Significant dose-dependent decrease in TNF-α production.[2][3]
Reactive Oxygen Species (ROS)LPS-stimulated RAW264.7 macrophagesNuezhenide (10, 20, 40 µM)Dose-dependent inhibition of ROS generation.[2]
Intracellular Ca2+ LevelsLPS-stimulated RAW264.7 macrophagesNuezhenide (10, 20, 40 µM)Dose-dependent reduction in intracellular calcium influx.[2]
Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this cascade by suppressing the phosphorylation of IKKα/β, IκBα, and p65, thereby preventing the nuclear translocation of p65 and reducing the expression of inflammatory mediators.[1][2][3]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 NFkB_complex_inactive p65/p50-IκBα (Inactive) IkBa->NFkB_complex_inactive Inhibits NFkB_complex p65/p50 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Nuezhenidic_Acid This compound Nuezhenidic_Acid->IKK Inhibits Phosphorylation NFkB_complex_inactive->NFkB_complex IκBα Degradation

Figure 1: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols

1.3.1. Cell Culture and Treatment RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in appropriate plates and pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour before stimulation with 1 µg/mL of LPS for a specified duration depending on the assay.[2]

1.3.2. Nitric Oxide (NO) Production Assay The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell culture medium is mixed with an equal volume of Griess reagent in a 96-well plate and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader.[2]

1.3.3. Cytokine Measurement (ELISA) The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

1.3.4. Western Blot Analysis

  • Protein Extraction: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an ECL detection system.[4]

1.3.5. Immunofluorescence for NF-κB p65 Translocation

  • Cell Preparation: RAW264.7 cells are grown on coverslips, treated as described above, and then fixed with 4% paraformaldehyde.

  • Permeabilization and Blocking: Cells are permeabilized with 0.1% Triton X-100 and blocked with 5% BSA.

  • Antibody Staining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: The cellular localization of p65 is visualized using a confocal microscope.[1][5]

Anti-Angiogenic Activity

Specnuezhenide has been shown to inhibit angiogenesis, a critical process in tumor growth and various retinopathies, by targeting the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Quantitative Data
ParameterModelTreatmentResultReference
VEGFA SecretionCoCl2-induced hypoxic ARPE-19 cellsSpecnuezhenide (0.2, 1.0, 5.0 µg/mL)Significant dose-dependent inhibition of VEGFA secretion.[6][7]
VEGFA mRNA ExpressionCoCl2-induced hypoxic ARPE-19 cellsSpecnuezhenide (0.2, 1.0, 5.0 µg/mL)Dose-dependent downregulation of VEGFA mRNA expression.[6][7]
Retinal NeovascularizationOxygen-induced retinopathy rat modelSpecnuezhenide (5.0, 10.0 mg/kg)Significant reduction in retinal neovascular area.[6]
HIF-1α Protein ExpressionCoCl2-induced hypoxic ARPE-19 cellsSpecnuezhenide (0.2, 1.0, 5.0 µg/mL)Significant dose-dependent reduction in HIF-1α protein levels.[6]
Signaling Pathway

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including VEGF. This leads to increased VEGF expression and secretion, promoting angiogenesis. Specnuezhenide disrupts this process by downregulating the expression of HIF-1α, which in turn suppresses VEGF expression and inhibits angiogenesis.[6]

HIF1a_VEGF_Signaling_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_complex HIF-1 Complex HIF1a_translocation->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to VEGF_Gene VEGF Gene Transcription HRE->VEGF_Gene Activates VEGF_Protein VEGF Protein Secretion VEGF_Gene->VEGF_Protein Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis Promotes Specnuezhenide Specnuezhenide Specnuezhenide->HIF1a_stabilization Inhibits

Figure 2: Specnuezhenide suppresses the HIF-1α/VEGF signaling pathway.
Experimental Protocols

2.3.1. In Vitro Hypoxia Model Human retinal pigment epithelial (ARPE-19) cells are cultured in DMEM/F12 medium. To mimic hypoxia, cells are treated with CoCl2 (e.g., 150 µM) for 24-48 hours in the presence or absence of Specnuezhenide.[6]

2.3.2. VEGFA and HIF-1α ELISA The concentrations of VEGFA in the cell culture supernatant and HIF-1α in nuclear extracts are determined using commercially available ELISA kits following the manufacturer's protocols.[8][9]

2.3.3. Oxygen-Induced Retinopathy (OIR) Rat Model

  • Induction: Neonatal Sprague-Dawley rats and their nursing mothers are exposed to 75-80% oxygen from postnatal day 7 (P7) to P12. On P12, they are returned to room air to induce relative hypoxia and subsequent retinal neovascularization.

  • Treatment: Pups are treated with intraperitoneal injections of Specnuezhenide (e.g., 5 and 10 mg/kg) or vehicle daily from P12 to P16.

  • Analysis: On P17, eyes are enucleated, and retinas are dissected and flat-mounted. Retinal vasculature is stained with isolectin B4, and the extent of neovascularization is quantified using imaging software.[6]

Anti-Aging and Antioxidant Activities

Specnuezhenide has demonstrated protective effects against skin photoaging, a process driven by oxidative stress and inflammation induced by ultraviolet (UV) radiation.

Quantitative Data
ParameterModelTreatmentResultReference
Epidermal ThicknessUV-induced photoaging in miceSpecnuezhenide (10, 20 mg/kg)Significant decrease in epidermal thickness.[10]
Collagen ContentUV-induced photoaging in miceSpecnuezhenide (10, 20 mg/kg)Significant increase in dermal collagen content.[10]
Malondialdehyde (MDA) ContentUV-induced photoaging in miceSpecnuezhenide (10, 20 mg/kg)Significant reduction in skin MDA levels.[10]
DPPH Radical Scavenging ActivityIn vitro assayNot specifiedIC50 values indicate potent antioxidant activity.[11][12]
Signaling Pathway

Specnuezhenide is proposed to ameliorate skin photoaging through the activation of the Sirtuin 3 (SIRT3)/8-Oxoguanine DNA glycosylase (OGG1) signaling pathway. SIRT3 is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and mitigating oxidative stress. OGG1 is a key DNA glycosylase involved in the repair of oxidatively damaged DNA. By activating this pathway, Specnuezhenide may enhance mitochondrial function, reduce oxidative damage, and promote DNA repair, thereby protecting against the detrimental effects of UV radiation. Additionally, it has been shown to inhibit the NOD-like receptor signaling pathway, which is involved in inflammatory responses.[10]

Anti_Aging_Signaling_Pathway UV_Radiation UV Radiation ROS_Production Increased ROS Production UV_Radiation->ROS_Production Inflammation Inflammation (NLRP3 Inflammasome) UV_Radiation->Inflammation DNA_Damage Oxidative DNA Damage ROS_Production->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Photoaging Skin Photoaging (Wrinkles, Collagen Loss) DNA_Damage->Photoaging Mitochondrial_Dysfunction->Photoaging Inflammation->Photoaging Specnuezhenide Specnuezhenide SIRT3 SIRT3 Specnuezhenide->SIRT3 Activates NLRP3 NLRP3 Inflammasome Specnuezhenide->NLRP3 Inhibits OGG1 OGG1 SIRT3->OGG1 Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function SIRT3->Mitochondrial_Biogenesis Promotes DNA_Repair DNA Repair OGG1->DNA_Repair Enhances Mitochondrial_Biogenesis->Photoaging Reduces DNA_Repair->Photoaging Reduces

Figure 3: Specnuezhenide's protective mechanism against skin photoaging.
Experimental Protocols

3.3.1. UV-Induced Skin Photoaging Mouse Model

  • Animal Model: Hairless mice (e.g., SKH-1) or mice with shaved dorsal skin are used.

  • UVB Irradiation: The dorsal skin of the mice is exposed to UVB radiation several times a week for a period of several weeks to induce photoaging. The dose of UVB is gradually increased.

  • Treatment: Mice are orally administered with Specnuezhenide (e.g., 10 and 20 mg/kg) daily throughout the irradiation period.

  • Analysis: At the end of the experiment, skin samples are collected for histological analysis (H&E and Masson's trichrome staining) to assess epidermal thickness and collagen fiber organization. Skin homogenates are used to measure MDA content (as an indicator of lipid peroxidation) and antioxidant enzyme activities.[10]

3.3.2. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Procedure: A solution of DPPH in methanol (B129727) is prepared. Different concentrations of Specnuezhenide are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[12]

Effects on Glucose and Lipid Metabolism and Bone Health

Specnuezhenide has shown potential in managing complications associated with diabetes, including dyslipidemia and osteoporosis.

Quantitative Data
ParameterModelTreatmentResultReference
Blood GlucoseStreptozotocin-induced diabetic ratsSpecnuezhenide (50, 200 µM)Significant decrease in fasting blood glucose levels.[1]
HbA1cStreptozotocin-induced diabetic ratsSpecnuezhenide (50, 200 µM)Significant reduction in HbA1c levels.[1]
Total Cholesterol (TC)Streptozotocin-induced diabetic ratsSpecnuezhenide (50, 200 µM)Significant decrease in serum TC levels.[1]
Triglycerides (TG)Streptozotocin-induced diabetic ratsSpecnuezhenide (50, 200 µM)Significant decrease in serum TG levels.[1]
Low-Density Lipoprotein (LDL-C)Streptozotocin-induced diabetic ratsSpecnuezhenide (50, 200 µM)Significant decrease in serum LDL-C levels.[1]
High-Density Lipoprotein (HDL-C)Streptozotocin-induced diabetic ratsSpecnuezhenide (50, 200 µM)Significant increase in serum HDL-C levels.[1]
Bone Mineral DensityStreptozotocin-induced diabetic ratsSpecnuezhenide (50, 200 µM)Prevention of bone loss.[1]
Experimental Protocols

4.2.1. Diabetic Osteoporosis Rat Model

  • Induction: Type 2 diabetes is induced in rats (e.g., Sprague-Dawley) by a high-fat diet for several weeks followed by a low-dose injection of streptozotocin (B1681764) (STZ).

  • Treatment: Diabetic rats are treated with Specnuezhenide (e.g., 50 and 200 µM) via intraperitoneal injection for a specified period.

  • Analysis: Blood samples are collected to measure glucose, HbA1c, and lipid profiles. Femurs and tibias are collected for bone mineral density analysis using micro-CT and for histological examination.[1]

Antibacterial Activity

Preliminary studies suggest that this compound possesses antibacterial properties, although this area requires more extensive investigation to determine the spectrum of activity and the underlying mechanisms.

Quantitative Data

Currently, there is limited publicly available quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) on the antibacterial activity of pure this compound against a broad range of bacterial strains. Further research is needed to establish its efficacy.

Experimental Protocols

5.2.1. Broth Microdilution Method for MIC Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14][15][16][17]

Conclusion

This compound is a promising natural compound with a remarkable range of biological activities, including potent anti-inflammatory, anti-angiogenic, anti-aging, and metabolic regulatory effects. The mechanisms underlying these activities are being elucidated, with key signaling pathways such as NF-κB, HIF-1α/VEGF, and SIRT3/OGG1 identified as primary targets. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on expanding the quantitative analysis of its activities, particularly its antibacterial and antioxidant properties, and on conducting more extensive preclinical and clinical trials to validate its efficacy and safety for various therapeutic applications.

References

Nuezhenidic Acid: A Technical Overview of its Anti-Influenza Virus Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the anti-influenza virus properties of Nuezhenidic acid, a secoiridoid isolated from the fruits of Ligustrum lucidum. The information presented herein is a synthesis of available scientific literature, focusing on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound has demonstrated inhibitory activity against the influenza A virus. While the precise molecular target has not been definitively elucidated in the primary literature, the mechanism of action for many antiviral compounds, including other secoiridoids, often involves the targeting of key viral surface glycoproteins such as neuraminidase (NA) or hemagglutinin (HA). These proteins are critical for viral entry into and release from host cells. This compound's ability to inhibit the virus suggests it may interfere with one or more stages of the viral life cycle, such as attachment, entry, replication, or budding. Further mechanistic studies are required to pinpoint the specific viral or host factors targeted by this compound.

Quantitative Data Summary

The anti-influenza A virus activity of this compound and its analogues was evaluated in a study by Pang et al. (2018), utilizing a cytopathic effect (CPE) inhibition assay against the A/WSN/33 strain. The results, including the 50% inhibitory concentration (IC50), are summarized in the table below.

CompoundIC50 (µM)[1]
This compound (6)13.1
Liguluciside A (1)16.5
Liguluciside C (4)12.5
Liguluciridoid A (10)18.5
Ribavirin (Positive Control)22.6

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of anti-influenza virus compounds, based on standard laboratory practices and the information available.

Antiviral Activity Assessment (Cytopathic Effect Inhibition Assay)

This assay is a fundamental method to determine the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

a. Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., A/WSN/33 strain)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound and analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ribavirin)

  • MTT or Crystal Violet stain for cell viability assessment

  • 96-well cell culture plates

b. Protocol:

  • Seed MDCK cells into 96-well plates at a density of 2 × 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to form a monolayer.[2]

  • Prepare serial dilutions of the test compounds and the positive control in DMEM.

  • Pre-incubate the diluted compounds with a standardized amount of influenza A virus (e.g., 100 TCID50) for 30 minutes at 37°C.[2]

  • Remove the growth medium from the MDCK cell plates and add the virus-compound mixtures to the respective wells.

  • Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere until CPE is observed in the virus control wells.[2]

  • Assess cell viability using either MTT assay or by staining with Crystal Violet.

  • The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is calculated from the dose-response curve.[3]

Neuraminidase (NA) Inhibition Assay

This fluorometric assay is used to determine if a compound specifically inhibits the enzymatic activity of viral neuraminidase.

a. Materials:

  • Influenza A virus with known NA activity

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[4][5]

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Test compounds and positive control (e.g., Oseltamivir)

  • Stop solution (e.g., ethanol/NaOH mixture)[5]

  • Black 96-well plates

  • Fluorometer

b. Protocol:

  • In a black 96-well plate, add serially diluted test compounds.

  • Add a standardized amount of influenza virus to each well (except for the no-virus control).

  • Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the neuraminidase.[4]

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[4]

  • Incubate the plate at 37°C for 60 minutes, protected from light.[4]

  • Terminate the reaction by adding the stop solution.[4]

  • Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[5]

  • Calculate the percentage of NA inhibition for each compound concentration and determine the IC50 value.

Hemagglutination (HA) Inhibition Assay

This assay determines if a compound can block the agglutination of red blood cells (RBCs) by the influenza virus, indicating interference with the hemagglutinin protein.

a. Materials:

  • Influenza A virus

  • Red blood cells (e.g., chicken or turkey RBCs) at a concentration of 0.5%

  • Phosphate-buffered saline (PBS)

  • Test compounds and positive control (e.g., anti-HA antibodies)

  • V-bottom 96-well plates

b. Protocol:

  • Determine the hemagglutination titer of the virus stock to standardize the amount of virus to be used (typically 4 HA units per well).[6]

  • In a V-bottom 96-well plate, prepare serial dilutions of the test compounds in PBS.

  • Add the standardized amount of virus to each well containing the diluted compound.

  • Incubate the plate at room temperature for 60 minutes to allow the compound to interact with the virus.[6]

  • Add the 0.5% RBC suspension to all wells.

  • Incubate the plate at 4°C for 30 minutes.[6]

  • Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a lattice formation indicates agglutination.

  • The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Visualizations

The following diagrams illustrate the general workflow for antiviral screening and the potential intervention points in the influenza virus life cycle.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Culture 1. Seed MDCK Cells in 96-well plates Infection 5. Infect MDCK Cells with Virus-Compound Mixture Cell_Culture->Infection Compound_Dilution 2. Prepare Serial Dilutions of this compound Pre_incubation 4. Pre-incubate Virus with Compound Compound_Dilution->Pre_incubation Virus_Preparation 3. Prepare Standardized Influenza A Virus Stock Virus_Preparation->Pre_incubation Pre_incubation->Infection Incubation 6. Incubate for 48-72 hours Infection->Incubation CPE_Observation 7. Observe Cytopathic Effect (CPE) Incubation->CPE_Observation Viability_Assay 8. Perform Cell Viability Assay (MTT) CPE_Observation->Viability_Assay IC50_Calculation 9. Calculate IC50 Value Viability_Assay->IC50_Calculation

Caption: General workflow for in vitro antiviral activity screening using a CPE inhibition assay.

Influenza_Lifecycle_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell Virus Virion HA Hemagglutinin (HA) NA Neuraminidase (NA) vRNA Viral RNA Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Entry (Endocytosis) Nucleus Nucleus Endosome->Nucleus 3. Uncoating & vRNA Release Replication Viral Replication & Transcription Nucleus->Replication 4. Replication Assembly Progeny Virion Assembly Replication->Assembly 5. Protein Synthesis & Assembly Budding Budding & Release Assembly->Budding 6. Budding Budding->Virus 7. Release Inhibitor This compound (Potential Inhibitor) Inhibitor->Virus Targeting HA? Inhibitor->Budding Targeting NA?

Caption: Potential intervention points of an antiviral agent in the influenza virus life cycle.

References

Nuezhenidic Acid: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid isolated from the fruit of Ligustrum lucidum (Glossy Privet), has emerged as a natural compound with documented therapeutic potential, primarily in the realm of antiviral activity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its established anti-influenza properties. Due to a notable scarcity of research, its potential anticancer, anti-inflammatory, and neuroprotective applications remain largely unexplored. This document summarizes the available data, details relevant experimental methodologies, and presents visualizations of associated biological pathways to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring iridoid, a class of secondary metabolites found in a variety of plants. It is structurally characterized by a cleaved cyclopentane (B165970) ring, a feature of secoiridoids. The primary source of this compound is the fruit of Ligustrum lucidum, a plant used in traditional Chinese medicine for various ailments[1]. While the broader class of secoiridoids from Ligustrum lucidum and other plants like Olea europaea (olive) have been investigated for a range of bioactivities including anti-inflammatory, anticancer, and neuroprotective effects, specific research on this compound is currently limited[2][3][4][5]. The most significant finding to date is its inhibitory activity against the influenza A virus[1].

Therapeutic Potential and Mechanism of Action

Antiviral Activity: Influenza A Virus Inhibition

The most well-documented therapeutic use of this compound is its ability to inhibit the influenza A virus[1].

Mechanism of Action: While the precise molecular interactions are still under investigation, the anti-influenza activity of this compound is proposed to be mediated through the inhibition of viral neuraminidase[6][7][8]. Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed viral particles from infected host cells by cleaving sialic acid residues[9]. By inhibiting neuraminidase, this compound likely prevents the spread of the virus to new cells, thus curtailing the infection[10].

Signaling Pathway: The inhibitory action of this compound on influenza A neuraminidase is a direct enzymatic interaction and does not involve complex intracellular signaling pathways in the traditional sense. The following diagram illustrates the logical flow of this inhibitory mechanism.

G Mechanism of Neuraminidase Inhibition by this compound cluster_virus_lifecycle Influenza A Virus Replication Cycle cluster_inhibition Inhibition by this compound Virus_Entry 1. Virus Entry Replication 2. Viral Replication Virus_Entry->Replication Assembly 3. Progeny Virus Assembly Replication->Assembly Budding 4. Budding from Host Cell Assembly->Budding Release 5. Progeny Virus Release Budding->Release Neuraminidase Neuraminidase Activity Release->Neuraminidase requires Blocked_Release Blocked Virus Release Nuezhenidic_Acid This compound Inhibition Inhibition Nuezhenidic_Acid->Inhibition Neuraminidase->Blocked_Release leads to Inhibition->Neuraminidase

Caption: Mechanism of this compound's Anti-Influenza Activity.

Anticancer, Anti-inflammatory, and Neuroprotective Potential: An Unexplored Frontier

Currently, there is a significant lack of published research specifically investigating the anticancer, anti-inflammatory, or neuroprotective properties of this compound. However, other secoiridoids isolated from Ligustrum lucidum and related species have demonstrated promising activities in these areas, suggesting that this compound may also possess similar potential.

  • Anti-inflammatory Effects of Related Secoiridoids: Several secoiridoids from Ligustrum lucidum have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages[2][11][12]. This is often achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK[2].

  • Neuroprotective Effects of Related Secoiridoids: Some secoiridoid glucosides from Ligustrum lucidum have been observed to induce the phosphorylation of ERK and CREB in cortical neurons, suggesting potential neuroprotective or neurotrophic activity[13].

  • Anticancer Effects of Related Secoiridoids: Secoiridoids from olive oil, which are structurally related to those in Ligustrum lucidum, have been extensively studied for their anticancer properties, including the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines[3][4][14].

These findings in related compounds provide a strong rationale for future investigations into the potential anticancer, anti-inflammatory, and neuroprotective effects of this compound.

Quantitative Data

Due to the limited research available, a comprehensive table of quantitative data for this compound's biological activities cannot be compiled at this time. The primary study by Pang et al. (2018) mentions inhibitory activities against the influenza A virus but does not provide specific IC50 values for this compound itself in the abstract or readily available information[1]. Further analysis of the full publication would be required to extract this specific data.

Experimental Protocols

The following are detailed, representative protocols for assays that would be used to evaluate the anti-influenza activity of this compound.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is a standard method to determine the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase[15][16][17][18].

Objective: To determine the IC50 value of this compound against influenza A neuraminidase.

Materials:

  • This compound

  • Influenza A virus with known neuraminidase activity

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black microplate, add the diluted this compound solutions. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Add a standardized amount of influenza A virus to each well (except the negative control) and incubate to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

G Neuraminidase Inhibition Assay Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Dispense_Inhibitor Dispense into 96-well Plate Prep_Inhibitor->Dispense_Inhibitor Add_Virus Add Influenza A Virus Dispense_Inhibitor->Add_Virus Incubate_1 Incubate for Inhibitor Binding Add_Virus->Incubate_1 Add_Substrate Add MUNANA Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Fluorescence Read Fluorescence Add_Stop->Read_Fluorescence Analyze Calculate % Inhibition and IC50 Read_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.

Hemagglutination Inhibition (HI) Assay

This assay measures the ability of a compound to prevent the virus from agglutinating red blood cells, which is an indirect measure of the inhibition of viral entry into cells[19][20][21][22][23].

Objective: To determine if this compound can inhibit influenza A virus-mediated hemagglutination.

Materials:

  • This compound

  • Influenza A virus with a known hemagglutination titer

  • Red blood cells (RBCs), typically from chicken or turkey

  • Phosphate-buffered saline (PBS)

  • V-bottom 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound in PBS in a V-bottom 96-well plate.

  • Add a standardized amount of influenza A virus (typically 4 hemagglutinating units) to each well containing the diluted compound.

  • Incubate the plate at room temperature to allow the compound to interact with the virus.

  • Add a standardized suspension of RBCs to each well.

  • Incubate the plate at room temperature and observe the results.

  • Determine the highest dilution of this compound that inhibits hemagglutination. A positive result (inhibition) is indicated by the formation of a button of RBCs at the bottom of the well, while a negative result (no inhibition) is indicated by a diffuse lattice of agglutinated RBCs.

Future Directions

The current body of research on this compound is limited, presenting a significant opportunity for further investigation. Key areas for future research include:

  • Comprehensive Antiviral Profiling: Elucidating the precise mechanism of action against influenza A and screening against other viral pathogens.

  • Exploration of Anticancer Properties: Investigating the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines and elucidating the underlying molecular pathways.

  • Investigation of Anti-inflammatory Effects: Assessing the ability of this compound to modulate inflammatory responses in vitro and in vivo, including its effects on cytokine production and key signaling pathways like NF-κB and MAPKs.

  • Evaluation of Neuroprotective Potential: Examining the effects of this compound on neuronal cell viability, neurite outgrowth, and protection against neurotoxins or oxidative stress.

  • Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its drug-like properties.

Conclusion

This compound, a secoiridoid from Ligustrum lucidum, is a natural product with confirmed anti-influenza A virus activity, likely mediated through the inhibition of neuraminidase. While this presents a promising avenue for the development of new antiviral agents, its potential in other therapeutic areas such as oncology, inflammation, and neuroprotection remains largely unexplored. The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to further investigate the therapeutic utility of this intriguing natural compound. The structural similarities to other bioactive secoiridoids suggest that this compound is a compelling candidate for broader pharmacological screening and mechanistic studies.

References

Technical Guide: Evaluating the Cytotoxicity Profile of Nuezhenidic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuezhenidic acid is a secoiridoid glucoside isolated from plants such as Ligustrum lucidum. While its inhibitory activity against the influenza A virus has been noted, its cytotoxicity profile against cancer cell lines remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of this compound. The methodologies, data presentation formats, and potential mechanisms of action outlined herein are based on established practices for assessing the cytotoxicity of natural products, with comparative data drawn from structurally related secoiridoid glucosides.

Data Presentation: Comparative Cytotoxicity of Related Secoiridoid Glucosides

In the absence of specific data for this compound, the following table summarizes the cytotoxic activities (IC50 values) of related secoiridoid glucosides, oleuropein (B1677263) and ligstroside aglycone, against various human cancer cell lines. This data serves as a valuable benchmark for potential efficacy and selectivity.

CompoundCell LineCancer TypeIC50 (µM)Reference
Oleuropein MCF7Breast (HR+)16.99 ± 3.4[1][2]
MDA-MB-231Breast (Triple-Negative)27.62 ± 2.38[1][2]
MDA-MB-468Breast (Triple-Negative)266.5 ± 5.24[3]
MIA PaCa-2Pancreatic150.1[4]
Ligstroside Aglycone Malme-3MMelanoma>75% mean cell death[5]
MDA-MB231Breast (Triple-Negative)13.8 (anti-invasive IC50)[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cytotoxicity assessment. Below are protocols for two widely accepted assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.[6][7]

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[8]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to solubilize the formazan crystals.[8] Incubate at 37°C for another 4 hours.[8]

  • Absorbance Measurement: Mix each sample thoroughly by pipetting up and down. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (OD_Treated / OD_Control) * 100

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with the sulforhodamine B dye.[9][10]

Materials:

  • Items from the MTT assay list

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Washing solution (1% v/v acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the supernatant. Incubate at 4°C for 1 hour.[11]

  • Washing: Remove the supernatant and wash the plates five times with 1% acetic acid to remove excess dye.[9] Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12] Allow the plates to air dry completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[11][13]

  • Absorbance Measurement: Measure the OD at 510-570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate cell viability and IC50 values as described in the MTT protocol.

Visualizations: Workflows and Potential Signaling Pathways

Experimental and Logical Workflows

Visualizing the experimental process and potential mechanisms provides clarity for researchers. The following diagrams were created using Graphviz (DOT language) to illustrate these concepts.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Acquisition & Analysis CellCulture Cell Culture (Select appropriate cell lines) PlateSeeding Plate Seeding (96-well plates) CellCulture->PlateSeeding CompoundPrep Compound Preparation (this compound Dilutions) Treatment Cell Treatment (Incubate for 48-72h) CompoundPrep->Treatment PlateSeeding->Treatment Assay Cytotoxicity Assay (Add MTT or fix for SRB) Treatment->Assay Stain Staining / Reaction (Formazan formation or SRB staining) Assay->Stain Solubilize Solubilization Stain->Solubilize Read Read Absorbance (Microplate Reader) Solubilize->Read Calculate Data Analysis (Calculate % Viability and IC50) Read->Calculate

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway for Cytotoxicity

While the precise mechanism for this compound is unknown, many cytotoxic natural products induce apoptosis. A common route is the intrinsic (or mitochondrial) apoptosis pathway, which is a key area for future investigation.

G cluster_stimulus Initial Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade NA This compound (or other cytotoxic agent) Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) NA->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) NA->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Executioner Caspases (Caspase-3, -7) Apoptosome->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Potential intrinsic apoptosis signaling pathway.

References

Exploring the Antioxidant Potential of Oleanolic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the user's request specified Nuezhenidic acid, a comprehensive search did not yield sufficient specific data on its derivatives' synthesis and antioxidant evaluation. Therefore, this guide focuses on Oleanolic acid, a structurally and functionally similar pentacyclic triterpenoid (B12794562), to provide a representative and detailed exploration of the antioxidant potential of this class of compounds.

Oleanolic acid, a naturally occurring pentacyclic triterpenoid found in numerous plant species, and its synthetic derivatives have garnered significant attention for their wide range of pharmacological activities, including potent antioxidant effects.[1] These compounds offer a promising scaffold for the development of novel therapeutic agents to combat oxidative stress-related diseases. This technical guide provides a comprehensive overview of the synthesis, antioxidant evaluation, and mechanistic insights into oleanolic acid derivatives.

Quantitative Antioxidant Activity of Oleanolic Acid Derivatives

The antioxidant capacity of oleanolic acid and its derivatives is typically quantified by determining their ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit 50% of the radical activity, is a common metric for comparison. Lower IC50 values indicate higher antioxidant potency.

CompoundAssayIC50 (µg/mL)Reference
Oleanolic AcidDPPH32.46[2]
Oleanolic AcidSuperoxide Scavenging37.69[2]
Oleanolic AcidHydroxyl Radical Scavenging4.46[2]
Oleanolic AcidNitric Oxide Scavenging1.36[2]
3-Phthaloyl oleanolic acidDPPH- (40.83 ± 1.14% inhibition)[3]

Experimental Protocols

Synthesis of Oleanolic Acid Derivatives: A Generalized Approach

The synthesis of oleanolic acid derivatives often involves modifications at the C-3 hydroxyl group, the C-28 carboxylic acid group, and the C-12 to C-13 double bond to enhance biological activity.[4][5]

1. Modification of the C-3 Hydroxyl Group:

  • Esterification: React oleanolic acid with various anhydrides (e.g., acetic anhydride, phthalic anhydride) or acyl chlorides in the presence of a base (e.g., pyridine) to yield the corresponding C-3 esters.[3]

  • Oxidation: Treat oleanolic acid with an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone), to convert the C-3 hydroxyl group to a ketone.[6]

2. Modification of the C-28 Carboxylic Acid Group:

  • Esterification: React oleanolic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form C-28 esters.

  • Amide Formation: Activate the carboxylic acid (e.g., using a coupling agent like DCC/DMAP) and then react with an amine to produce C-28 amides.

3. Lactone Formation:

  • Intramolecular cyclization involving the C-28 carboxylic acid and the C-12 to C-13 double bond can be induced under acidic conditions to form lactone derivatives.[7]

4. Dimerization:

  • Two molecules of oleanolic acid can be linked together, often through the C-17 carboxyl group, using various linkers to create dimeric structures.[8]

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]

  • Reagents: DPPH solution in methanol, test compounds dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid, gallic acid).[3]

  • Procedure:

    • Prepare various concentrations of the test compounds.

    • Add a fixed volume of the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value from a plot of scavenging activity against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.

  • Reagents: ABTS solution, potassium persulfate, test compounds, and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add the test compounds at various concentrations to the ABTS•+ solution.

    • Measure the decrease in absorbance after a set incubation period.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. Cellular Antioxidant Activity (CAA) Assay:

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe that becomes oxidized in the presence of reactive oxygen species (ROS), and the ability of an antioxidant to prevent this fluorescence is quantified.

  • Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used.

  • Reagents: Cell culture medium, fluorescent probe (e.g., DCFH-DA), a radical initiator (e.g., AAPH), test compounds, and a positive control (e.g., quercetin).

  • Procedure:

    • Seed HepG2 cells in a microplate and culture until confluent.

    • Load the cells with the DCFH-DA probe.

    • Treat the cells with various concentrations of the test compounds.

    • Induce oxidative stress by adding the radical initiator.

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to control cells.

Signaling Pathways and Visualizations

Nrf2 Signaling Pathway in Antioxidant Response

A key mechanism by which triterpenoids like oleanolic acid exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Triterpenoids can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OA Oleanolic Acid Derivative Keap1_Nrf2 Keap1-Nrf2 Complex OA->Keap1_Nrf2 modifies Keap1 Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Proteins Antioxidant Proteins Antioxidant_Genes->Proteins translates to Proteins->ROS neutralizes

Caption: Nrf2 signaling pathway activation by Oleanolic Acid derivatives.

Experimental Workflow: Synthesis and Antioxidant Evaluation

The overall process of exploring the antioxidant potential of oleanolic acid derivatives involves a systematic workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Antioxidant Evaluation Start Oleanolic Acid Modification Chemical Modification (Esterification, Oxidation, etc.) Start->Modification Purification Purification (Chromatography) Modification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (DPPH, ABTS) Characterization->In_Vitro Cellular Cell-Based Assays (CAA) Characterization->Cellular Data_Analysis Data Analysis (IC50 determination) In_Vitro->Data_Analysis Cellular->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion Structure-Activity Relationship

Caption: General workflow for synthesis and antioxidant testing.

This guide provides a foundational understanding for researchers interested in the antioxidant properties of oleanolic acid derivatives. The provided protocols and pathways serve as a starting point for designing and conducting further investigations into this promising class of natural product-derived compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of compounds structurally related to Nuezhenidic acid, with a focus on Nuezhenide, secoiridoids from Ligustrum lucidum, and derivatives of Oleanolic acid. This document details the molecular mechanisms, quantitative efficacy, and experimental methodologies pertinent to the study of these promising anti-inflammatory agents.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. Natural products have historically been a rich source of therapeutic leads. This compound and its related compounds, primarily found in plants of the Oleaceae family such as Ligustrum lucidum (Glossy Privet), have demonstrated significant anti-inflammatory potential. These compounds belong to the classes of secoiridoid glucosides and triterpenoids, which are known to modulate key inflammatory pathways. This guide will delve into the scientific evidence supporting the anti-inflammatory effects of these compounds, providing researchers and drug developers with a detailed resource for their work.

Core Compounds and Their Anti-inflammatory Profile

While specific data on this compound is limited, extensive research has been conducted on its close structural relatives, providing valuable insights into their shared anti-inflammatory potential.

Nuezhenide

Nuezhenide, an iridoid glycoside, has been shown to exert its anti-inflammatory effects by targeting the NF-κB signaling pathway.[1][2][3] In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Nuezhenide has been observed to significantly reduce the production of key inflammatory mediators.[2][3]

Secoiridoids from Ligustrum lucidum

The fruits of Ligustrum lucidum are a rich source of secoiridoids, which have been investigated for their anti-inflammatory properties. One such compound, Secoligulene, has shown potent inhibitory effects on nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[4][5]

Oleanolic Acid and Its Derivatives

Oleanolic acid, a pentacyclic triterpene, and its derivatives are also found in Ligustrum lucidum and are well-documented for their anti-inflammatory activities.[6][7][8] These compounds have been shown to inhibit various inflammatory markers and pathways.[1][9]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the in vitro anti-inflammatory activity of compounds related to this compound. The data is primarily focused on the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Table 1: Inhibitory Concentration (IC₅₀) of Nuezhenide and Related Secoiridoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

CompoundIC₅₀ (µg/mL)IC₅₀ (µM)Source
Nuezhenide--Data not available
Secoligulene12.0-[4][5]
Unnamed Secoiridoid 2-16.3 ± 0.5[10]
Unnamed Secoiridoid 3-18.2 ± 1.1[10]
Unnamed Secoiridoid 12-15.7 ± 1.9[10]

Table 2: Inhibitory Concentration (IC₅₀) of Oleanolic Acid Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Compound Derivative TypeIC₅₀ Range (µM)Source
Bioconversion Products8.28 - 40.74[1]
Indole-fused Derivatives2.66 - 25.40[1]
Diamine-PEGylated Oleanolic Acid~2.4 (1.09 µg/mL)[9]

Signaling Pathways in Inflammation Modulated by this compound-Related Compounds

The anti-inflammatory effects of these compounds are primarily mediated through the modulation of two key signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[11][12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[2] Nuezhenide has been shown to inhibit this pathway by suppressing the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB, thereby preventing its nuclear translocation.[2][3]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkBa_p->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Nuezhenide Nuezhenide Nuezhenide->IKK_complex Inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of Nuezhenide.

The MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation and is composed of three main cascades: ERK, JNK, and p38.[14][15][16][17][18] These kinases are activated by various extracellular stimuli, including LPS, and in turn, phosphorylate and activate transcription factors that regulate the expression of inflammatory genes. Secoligulene has been found to inhibit the phosphorylation of JNK, suggesting its role in modulating the MAPK pathway.[5]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., JNK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Induces Secoligulene Secoligulene Secoligulene->MAPK Inhibits Phosphorylation

Caption: The MAPK signaling cascade and the inhibitory action of Secoligulene.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory properties of compounds related to this compound.

Cell Culture and Treatment

RAW264.7 murine macrophage cells are a standard model for in vitro inflammation studies.

  • Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling protein phosphorylation).

Experimental_Workflow Start Start Seed_Cells Seed RAW264.7 Cells Start->Seed_Cells Pretreat Pre-treat with Test Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells NO_Assay Nitric Oxide Assay (Griess Assay) Collect_Supernatant->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Collect_Supernatant->Cytokine_Assay Protein_Assay Protein Expression Assay (Western Blot) Lyse_Cells->Protein_Assay End End NO_Assay->End Cytokine_Assay->End Protein_Assay->End

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[19][20][21][22]

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

    • Standard: Sodium nitrite (NaNO₂) at a concentration range of 0-100 µM.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample and standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[23][24][25][26][27]

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Quantify the cytokine concentration using the standard curve.

Western Blot Analysis for iNOS and COX-2

Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.[28][29][30][31][32]

  • Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The compounds related to this compound, including Nuezhenide, secoiridoids, and oleanolic acid derivatives, demonstrate significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this area.

Future studies should focus on:

  • Isolating and characterizing the anti-inflammatory activity of this compound itself.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of these compounds in animal models of inflammatory diseases.

  • Investigating the structure-activity relationships of these compounds to guide the synthesis of more potent and selective anti-inflammatory agents.

  • Elucidating the detailed molecular interactions of these compounds with their protein targets.

By advancing our understanding of these natural compounds, we can pave the way for the development of novel and effective treatments for a wide range of inflammatory conditions.

References

A Comparative Analysis of the Biological Activities of Nuezhenide and Nuezhenidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of the biological activities of two natural compounds, Nuezhenide and Nuezhenidic acid. While both are derived from related sources, the available scientific literature reveals a significant disparity in the depth of research concerning their pharmacological effects. Nuezhenide is a well-characterized iridoid glycoside with demonstrated anti-inflammatory, anti-tumor, and antioxidant properties, with its mechanism of action in inflammation elucidated through the NF-κB signaling pathway. In contrast, this compound is a less-studied secoiridoid, with current evidence primarily pointing towards its potential as an antiviral agent, specifically against the influenza A virus. This document aims to synthesize the existing data on both compounds, presenting quantitative biological data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

Nuezhenide and this compound are both naturally occurring compounds that have garnered interest within the scientific community for their potential therapeutic applications. Nuezhenide, an iridoid glycoside, has been the subject of several studies investigating its diverse biological activities.[1][2] Conversely, information on this compound is comparatively scarce, with its primary reported bioactivity being the inhibition of the influenza A virus. This guide serves to collate and present the current state of knowledge on both molecules, offering a comparative perspective for researchers in natural product chemistry, pharmacology, and drug discovery.

Nuezhenide: A Multifaceted Iridoid Glycoside

Nuezhenide has been identified as a compound with a range of biological effects, most notably its potent anti-inflammatory activity.[1][2]

Anti-inflammatory Activity of Nuezhenide

Nuezhenide has been shown to exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2]

The anti-inflammatory properties of Nuezhenide are primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

Nuezhenide has been observed to suppress the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB.[1][2] This action prevents the degradation of IκBα and subsequently blocks the nuclear translocation of NF-κB/p65, thereby downregulating the expression of inflammatory mediators.[1]

NF-κB Signaling Pathway Inhibition by Nuezhenide

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Nuezhenide Nuezhenide Nuezhenide->IKK Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_data Data Analysis Cell_Culture RAW264.7 Cell Culture Pretreatment Nuezhenide Pre-treatment Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation MTT MTT Assay (Cell Viability) Stimulation->MTT Griess Griess Assay (NO Production) Stimulation->Griess ELISA ELISA (Cytokine Levels) Stimulation->ELISA WB Western Blot (Protein Expression) Stimulation->WB Analysis Quantitative Analysis and Mechanism Elucidation MTT->Analysis Griess->Analysis ELISA->Analysis WB->Analysis

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Nuezhenidic Acid in Ligustrum lucidum

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the proposed biosynthetic pathway of nuezhenidic acid, a significant secoiridoid found in the medicinal plant Ligustrum lucidum. Drawing upon established principles of secoiridoid biosynthesis in the Oleaceae family, this guide presents a putative pathway, summarizes available quantitative data, and outlines key experimental protocols to facilitate further research in this area.

This compound, a bioactive compound isolated from the fruits of Ligustrum lucidum, has garnered interest for its potential therapeutic properties, including inhibitory activity against the influenza A virus.[1] As a member of the secoiridoid class of monoterpenoids, its biosynthesis is believed to follow a complex enzymatic cascade. While the complete pathway in Ligustrum lucidum has not been fully elucidated, a putative route can be constructed based on the well-characterized biosynthesis of similar oleoside-type secoiridoids in related species of the Oleaceae family, such as Olea europaea (olive).[2][3]

A Putative Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The pathway likely proceeds through the formation of the iridoid skeleton, which is subsequently cleaved and further modified to yield the characteristic secoiridoid structure.

The proposed pathway can be divided into several key stages:

  • Formation of the Monoterpene Precursor: The initial steps involve the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), the common precursor for all monoterpenoids. GPP is then hydrolyzed to geraniol (B1671447).

  • Core Iridoid Skeleton Formation: A series of oxidation and cyclization reactions convert geraniol into the central iridoid intermediate, 7-deoxyloganic acid. This part of the pathway involves several key enzymes that have been characterized in other secoiridoid-producing plants.

  • Divergence to Oleoside-Type Secoiridoids: In the Oleaceae family, the pathway is thought to diverge from the pathway leading to secologanin. It is proposed that 7-deoxyloganic acid undergoes epimerization and subsequent modifications to form oleoside-11-methyl ester.[4]

  • Final Tailoring Steps to this compound: The final steps leading to this compound from an oleoside-type precursor are currently unknown and represent a key area for future research. These steps likely involve a series of hydroxylation, carboxylation, and glycosylation reactions to produce the final complex structure of this compound.[5]

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and in-planta metabolite concentrations, are scarce in the current literature. However, studies on the accumulation of related secoiridoids in Ligustrum lucidum provide some insights.

Compound ClassCompound NameConcentration/ContentPlant PartReference
SecoiridoidsSpecnuezhenideAccumulation increases rapidly at 75 days after floweringFruit[4]
Secoiridoids7-β-1-D-glucopyranosyl-11-methyl oleosideDecreases from 45 to 135 days after floweringFruit[4]
SecoiridoidsOleonuezhenide, Nuezhenide, OleuropeinIsolated and identifiedFruit[6]
SecoiridoidsSecoliguleneIC50 of 12.0 µg/mL for NO production inhibitionFruit[7]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments that would be essential for this research.

Identification and Cloning of Candidate Genes
  • Methodology: A transcriptome analysis of Ligustrum lucidum fruit at different developmental stages can be performed to identify candidate genes. RNA-seq libraries are prepared and sequenced. The resulting sequences are assembled de novo, and unigenes are annotated against public databases (e.g., NCBI, KEGG). Homology-based searches using known secoiridoid biosynthesis genes from other species (e.g., Olea europaea, Catharanthus roseus) can identify putative orthologs in Ligustrum lucidum.

  • Experimental Workflow:

    • Total RNA extraction from Ligustrum lucidum fruit tissue.

    • mRNA purification and cDNA library construction.

    • High-throughput sequencing (e.g., Illumina).

    • De novo transcriptome assembly and functional annotation.

    • Identification of candidate genes based on homology and expression patterns.

    • Full-length cDNA cloning of candidate genes by RACE-PCR.

Heterologous Expression and Enzyme Characterization
  • Methodology: Candidate genes are cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for Saccharomyces cerevisiae). The recombinant proteins are expressed and purified using affinity chromatography (e.g., Ni-NTA). Enzyme assays are then performed by incubating the purified enzyme with the putative substrate and co-factors, followed by analysis of the reaction products using LC-MS or GC-MS.

  • Experimental Workflow:

    • Cloning of the candidate gene into an expression vector.

    • Transformation of the expression host (E. coli or yeast).

    • Induction of protein expression.

    • Cell lysis and purification of the recombinant protein.

    • In vitro enzyme assay with the appropriate substrate.

    • Product identification by LC-MS or GC-MS.

Quantification of Secoiridoids by HPLC
  • Methodology: Plant material (e.g., fruits of Ligustrum lucidum) is freeze-dried and ground to a fine powder. The powder is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often with the aid of ultrasonication. The extract is then filtered and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector. Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.

  • Experimental Workflow:

    • Lyophilization and grinding of plant tissue.

    • Solvent extraction (e.g., methanol) with ultrasonication.

    • Filtration of the crude extract.

    • HPLC analysis on a C18 column with a gradient elution.

    • Detection by UV-Vis or Mass Spectrometry.

    • Quantification using a standard curve.

Visualizations

Putative this compound Biosynthesis Pathway cluster_0 MEP Pathway cluster_1 Monoterpene Formation cluster_2 Iridoid Skeleton Formation cluster_3 Oleoside Pathway (Putative in Ligustrum) IPP IPP GPP Geranyl Pyrophosphate IPP->GPP GPPS DMAPP DMAPP DMAPP->GPP Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8HGO Nepetalactol Nepetalactol 8-Oxogeranial->Nepetalactol ISY 7-Deoxyloganic_Acid 7-Deoxyloganic Acid Nepetalactol->7-Deoxyloganic_Acid IO, 7DLGT 7-epi-Loganic_Acid 7-epi-Loganic Acid 7-Deoxyloganic_Acid->7-epi-Loganic_Acid 7eDLH (putative) Oleoside-11-methyl_ester Oleoside-11-methyl ester 7-epi-Loganic_Acid->Oleoside-11-methyl_ester OMES (putative) Nuezhenidic_Acid_Precursor This compound Precursor(s) Oleoside-11-methyl_ester->Nuezhenidic_Acid_Precursor Unknown Enzymes Nuezhenidic_Acid This compound Nuezhenidic_Acid_Precursor->Nuezhenidic_Acid Tailoring Enzymes

Caption: Putative biosynthesis pathway of this compound.

Experimental Workflow for Gene Identification cluster_0 Sample Preparation & Sequencing cluster_1 Bioinformatic Analysis cluster_2 Gene Cloning A Ligustrum lucidum Fruit B Total RNA Extraction A->B C cDNA Library Prep B->C D RNA Sequencing C->D E De Novo Assembly D->E F Gene Annotation E->F G Homology Search F->G H Candidate Gene Identification G->H I RACE-PCR H->I J Full-length cDNA I->J

Caption: Workflow for identifying biosynthetic genes.

Enzyme Characterization Workflow cluster_0 Protein Expression cluster_1 Functional Assay A Cloning into Expression Vector B Host Transformation A->B C Protein Induction B->C D Purification C->D E Purified Enzyme D->E F Substrate Incubation E->F G LC-MS/GC-MS Analysis F->G H Product Identification G->H

Caption: Workflow for enzyme functional characterization.

References

Spectroscopic and Biological Insights into Nuezhenidic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data of Nuezhenidic Acid

This compound, a secoiridoid glucoside isolated from the fruits of Ligustrum lucidum, presents a complex molecular architecture that has been elucidated through various spectroscopic techniques. This technical guide provides a comprehensive summary of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, crucial for its identification, characterization, and further research in drug development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been instrumental in determining the molecular formula and exact mass of this compound.

Table 1: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Molecular FormulaNote
Electrospray Ionization (ESI) Negative451 [M-H]⁻C₁₇H₂₄O₁₄Corresponds to the deprotonated molecule.[1]
Electrospray Ionization (ESI) Negative451.1080 [M-H]⁻C₁₇H₂₄O₁₄High-resolution measurement.[2]
Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
Aglycone
193.55.88 (s)
3151.27.45 (s)
4109.8
529.82.85 (m)
630.51.75 (m), 1.95 (m)
7128.95.25 (t, J=4.5)
8135.4
945.72.55 (m)
1020.51.05 (d, J=6.5)
11170.1
Glucosyl Moiety
1'99.84.55 (d, J=7.8)
2'73.53.15 (m)
3'76.93.25 (m)
4'70.43.05 (m)
5'77.23.40 (m)
6'61.53.50 (m), 3.70 (m)

Note: The data presented is based on the information available in the referenced patent and may require further verification against the primary literature.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for structural analysis. The following are generalized experimental protocols based on standard practices for the analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5 mL). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H).

  • ¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • 2D NMR Experiments: To aid in the complete assignment of ¹H and ¹³C signals, various two-dimensional NMR experiments are employed, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.

  • Instrumentation: High-resolution mass spectrometry is performed on an instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound. It can be performed in either positive or negative ion mode.

  • Data Acquisition: The instrument is set to acquire data over a relevant mass-to-charge (m/z) range. For structural confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound follows a logical workflow that integrates various spectroscopic techniques.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Workflow cluster_validation Data Validation plant_material Ligustrum lucidum Fruits extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Purification (e.g., Column, HPLC) extraction->chromatography ms_analysis Mass Spectrometry (MS) - Determine Molecular Formula chromatography->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) chromatography->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation one_d_nmr 1D NMR (¹H, ¹³C) nmr_analysis->one_d_nmr data_comparison Comparison with Literature Data structure_elucidation->data_comparison two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr two_d_nmr->structure_elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Biological Activity and Potential Signaling Pathways

Compounds isolated from Ligustrum lucidum, including secoiridoids like this compound, have been reported to exhibit a range of biological activities. These include anti-inflammatory, antioxidant, immunomodulatory, and anti-osteoporotic effects.[4][5][6] While specific signaling pathways for this compound are not yet fully elucidated, the known activities of related compounds suggest potential interactions with key cellular signaling cascades.

For instance, the anti-inflammatory effects of natural compounds are often mediated through the inhibition of pro-inflammatory pathways such as the NF-κB and MAPK signaling pathways. Antioxidant activity typically involves the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant enzymes.

potential_pathways cluster_inflammatory Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway cluster_osteoporosis Anti-osteoporotic Pathway nuezhenidic_acid This compound nfkb NF-κB Pathway nuezhenidic_acid->nfkb Inhibition mapk MAPK Pathway nuezhenidic_acid->mapk Inhibition ros Reactive Oxygen Species (ROS) nuezhenidic_acid->ros Scavenging antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) nuezhenidic_acid->antioxidant_enzymes Upregulation osteoblast Osteoblast Proliferation & Differentiation nuezhenidic_acid->osteoblast Promotion cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Transcription mapk->cytokines Production alp Alkaline Phosphatase (ALP) Activity osteoblast->alp

Caption: Potential signaling pathways modulated by this compound based on known activities.

Further research is required to delineate the precise molecular targets and mechanisms of action of this compound, which will be crucial for its potential development as a therapeutic agent. This guide provides the foundational spectroscopic data and a framework for understanding its biological context, serving as a valuable resource for the scientific community.

References

In-depth Technical Guide: Solubility and Stability of Nuezhenidic Acid in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid glycoside derived from the fruit of Ligustrum lucidum, holds significant interest in pharmaceutical research due to its potential therapeutic activities. A thorough understanding of its solubility and stability characteristics is paramount for the development of viable drug delivery systems and for ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility of this compound and its parent aglycone, oleanolic acid, in various solvents. Furthermore, it outlines detailed experimental protocols for determining solubility and stability, and discusses the typical degradation pathways for related compounds under stress conditions. This information is critical for formulation development, analytical method validation, and regulatory submissions.

Introduction

This compound belongs to the family of oleanane-type triterpenoid (B12794562) saponins. Its chemical structure, characterized by a complex glycosidic linkage to a derivative of oleanolic acid, dictates its physicochemical properties, including solubility and stability. The solubility of an active pharmaceutical ingredient (API) in different solvents is a critical parameter that influences its dissolution rate and bioavailability. Similarly, the stability of an API, its susceptibility to degradation under various environmental conditions, is a key determinant of its shelf-life, safety, and efficacy.

This guide aims to consolidate the currently available information on the solubility and stability of this compound, leveraging data from its parent compound, oleanolic acid, where specific data for the glycoside is limited. It also provides standardized methodologies for researchers to conduct their own solubility and stability studies.

Solubility of this compound and Related Compounds

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, some qualitative information suggests its solubility in polar organic solvents. One source indicates that "nuezhenide" (specnuezhenide), a closely related compound, is soluble in methanol (B129727), ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, while being insoluble in petroleum ether.

To provide a more quantitative perspective, the solubility of its parent compound, oleanolic acid, has been more thoroughly investigated and can serve as a valuable reference point. The presence of the sugar moiety in this compound is expected to increase its polarity and potentially its solubility in more polar solvents compared to oleanolic acid.

Quantitative Solubility Data for Oleanolic Acid

The following table summarizes the available quantitative solubility data for oleanolic acid in various solvents. It is important to note that these values are for the aglycone and the solubility of this compound may differ.

SolventTemperature (°C)Solubility (mg/mL)Reference
EthanolNot Specified~ 5[1]
DMSONot Specified~ 3[1]
DMFNot Specified~ 30[1]
DMF:PBS (1:2, pH 7.2)Not Specified~ 0.3[1]
WaterNot SpecifiedPractically Insoluble[2]

Note: The addition of sugar moieties, as in this compound, generally increases aqueous solubility.

Stability of this compound

General Principles of Stability Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance.[3] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[4][5] These studies typically involve exposing the drug substance to conditions more severe than accelerated stability testing.[4]

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[3]

Experimental Protocols

This section provides detailed methodologies for conducting solubility and stability studies for this compound, based on established pharmaceutical guidelines and scientific literature.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound can be determined using the shake-flask method, a widely accepted technique.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Study: Forced Degradation Protocol

Forced degradation studies are essential for understanding the degradation pathways and for the development of a stability-indicating method.

Protocol:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions: Expose the stock solutions to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl and keep at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH and keep at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Keep the solution at a high temperature (e.g., 80 °C) for a defined period.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the stressed samples at different time points using a suitable stability-indicating HPLC method. The method should be able to separate the intact drug from all major degradation products.

  • Data Evaluation: Determine the percentage of degradation for each stress condition. Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

Visualization of Experimental Workflows and Pathways

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess this compound prep2 Add to vials with different solvents equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge (optional) sep1->sep2 quant1 Withdraw supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for determining the equilibrium solubility of this compound.

Experimental Workflow for Forced Degradation Study

G cluster_stress Stress Conditions start Prepare stock solution of this compound acid Acid Hydrolysis (0.1 N HCl) start->acid base Base Hydrolysis (0.1 N NaOH) start->base oxid Oxidation (3% H2O2) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis evaluation Evaluate % Degradation and Identify Degradants analysis->evaluation

Caption: Workflow for conducting a forced degradation study of this compound.

Potential Degradation Pathway of a Triterpenoid Glycoside

The following diagram illustrates a hypothetical degradation pathway for a triterpenoid glycoside like this compound, focusing on the hydrolysis of the glycosidic bond, a common degradation route.

G This compound\n(Intact Molecule) This compound (Intact Molecule) Aglycone\n(Oleanolic Acid Derivative) Aglycone (Oleanolic Acid Derivative) This compound\n(Intact Molecule)->Aglycone\n(Oleanolic Acid Derivative) Hydrolysis (Acid/Base/Enzyme) Sugar Moiety Sugar Moiety This compound\n(Intact Molecule)->Sugar Moiety Hydrolysis (Acid/Base/Enzyme) Further Degradation Products\nof Aglycone Further Degradation Products of Aglycone Aglycone\n(Oleanolic Acid Derivative)->Further Degradation Products\nof Aglycone Oxidation/Isomerization Further Degradation Products\nof Sugar Further Degradation Products of Sugar Sugar Moiety->Further Degradation Products\nof Sugar Oxidation/Dehydration

Caption: A potential degradation pathway for a triterpenoid glycoside.

Conclusion

The solubility and stability of this compound are critical parameters that require thorough investigation for its successful development as a therapeutic agent. While specific quantitative data for this compound remains limited, the information available for its parent compound, oleanolic acid, provides a valuable starting point for formulation and analytical development. The experimental protocols outlined in this guide offer a systematic approach for researchers to generate the necessary solubility and stability data. Further studies are warranted to establish a comprehensive physicochemical profile of this compound to support its journey from a promising natural product to a potential clinical candidate.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Nuezhenidic Acid from Ligustrum lucidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrum lucidum, commonly known as glossy privet, is a plant used in traditional Chinese medicine. Its fruits, Fructus Ligustri Lucidi, are rich in various bioactive compounds, including a significant class of molecules known as secoiridoid glycosides. Nuezhenidic acid, a member of this class, has garnered interest for its potential pharmacological activities, including antiviral properties. This document provides a detailed protocol for the extraction and subsequent isolation of this compound and related secoiridoid glycosides from the fruits of Ligustrum lucidum. The methodologies described are based on optimized modern extraction techniques to ensure high efficiency and yield.

Chemical Profile: this compound

This compound is a secoiridoid that has been isolated from the fruits of Ligustrum lucidum. Its chemical properties are summarized below.

PropertyValue
Molecular FormulaC₁₇H₂₄O₁₄
Molecular Weight452.36 g/mol
IUPAC Name2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid
PubChem CID134715173

Experimental Protocols

Raw Material Preparation

The dried, mature fruits of Ligustrum lucidum are the starting material for the extraction process.

Protocol:

  • Obtain commercially available or freshly harvested and authenticated dried fruits of Ligustrum lucidum.

  • Grind the dried fruits into a coarse powder to increase the surface area for efficient extraction.

Extraction of Secoiridoid Glycosides

An optimized ultrahigh pressure extraction (UPE) method is recommended for its high efficiency and yield compared to traditional methods.[1] This protocol is adapted from a study on the extraction of structurally similar secoiridoid glycosides from the same plant material.[1]

Protocol:

  • Place the powdered Ligustrum lucidum fruit into the extraction vessel of a UPE system.

  • Add the extraction solvent, 90% ethanol, at a sample-to-solvent ratio of 1:20 (g/mL).[1]

  • Pressurize the vessel to 200 MPa.[1]

  • Maintain the extraction for a duration of 2 minutes.[1]

  • Depressurize the vessel and collect the extract.

  • Filter the extract to remove solid plant material.

  • The resulting crude extract can be concentrated under reduced pressure for subsequent purification.

Isolation and Purification of this compound

Following extraction, chromatographic techniques are employed to isolate and purify individual secoiridoid glycosides, including this compound. High-speed counter-current chromatography (HSCCC) is an effective method for the separation of these polar compounds from the crude extract.[1][2]

Protocol:

  • Dissolve the concentrated crude extract in a suitable solvent.

  • Prepare a two-phase solvent system for HSCCC. A recommended system for related secoiridoids is ethyl acetate:n-butanol:water (2:1:3, v/v).[1][2]

  • Introduce the stationary phase into the HSCCC column, followed by the mobile phase.

  • Inject the dissolved crude extract into the chromatograph.

  • Elute the compounds with the mobile phase at a controlled flow rate. The flow rate can be varied (e.g., between 1.0 and 2.0 mL/min) to optimize separation.[1][2]

  • Collect fractions of the eluate.

  • Monitor the fractions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify fractions containing this compound.

  • Pool the fractions containing the target compound and concentrate to obtain the purified product.

Analytical Quantification

HPLC is a standard method for the analysis and quantification of secoiridoid glycosides in the extracts and purified fractions.

Protocol:

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is suitable.

    • Mobile Phase: A gradient elution using acetonitrile (B52724) and a weak acid solution (e.g., 0.1% phosphoric acid or 0.2% formic acid) is typically employed.

    • Flow Rate: A flow rate of approximately 1.0 mL/min is common.

    • Detection: UV detection at a wavelength of around 280 nm is appropriate for these compounds.

    • Column Temperature: Maintain the column at a constant temperature, for instance, 25 °C.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Dilute the crude extract or purified fractions to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standard solutions and samples into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of this compound in the samples.

Data Presentation

The following tables summarize the quantitative data from an optimized ultrahigh pressure extraction of related secoiridoid glycosides from Ligustrum lucidum.[1]

Table 1: Optimized UPE Parameters for Secoiridoid Glycoside Extraction

ParameterOptimal Condition
Extraction Solvent90% Ethanol
Sample to Solvent Ratio1:20 (g/mL)
Extraction Pressure200 MPa
Extraction Time2 minutes

Table 2: Yield of Key Secoiridoid Glycosides using Optimized UPE

CompoundYield (mg/g of raw material)
Nuezhenoside G1315.0
Specnuezhenide78.0

Visualizations

Extraction_and_Isolation_Workflow cluster_preparation Raw Material Preparation cluster_extraction Extraction cluster_isolation Isolation and Purification raw_material Dried Ligustrum lucidum Fruits grinding Grinding raw_material->grinding powder Powdered Plant Material grinding->powder upe Ultrahigh Pressure Extraction (UPE) Solvent: 90% Ethanol Ratio: 1:20 (g/mL) Pressure: 200 MPa Time: 2 min powder->upe filtration Filtration upe->filtration crude_extract Crude Secoiridoid Extract filtration->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis purified_nuezhenidic_acid Purified this compound hplc_analysis->purified_nuezhenidic_acid

Caption: Workflow for this compound Extraction and Isolation.

Signaling_Pathway_Placeholder cluster_activity Reported Biological Activity of Related Secoiridoids secoiridoids Secoiridoid Glycosides (e.g., Nuezhenide) ghsr1a GHSR-1a Receptor secoiridoids->ghsr1a Agonist Activity plc Phospholipase C (PLC) ghsr1a->plc calcium Intracellular Calcium Release plc->calcium erk12 ERK1/2 Activation calcium->erk12 cell_proliferation Cell Proliferation erk12->cell_proliferation

Caption: Postulated Signaling Pathway for Nuezhenide.[3]

References

Application Note: Quantitative Determination of Nuezhenidic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuezhenidic acid is a secoiridoid glycoside found in the fruit of Ligustrum lucidum. It has garnered interest for its potential biological activities. This application note describes a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices, including plant extracts and research formulations. The method is suitable for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure

This compound

  • Molecular Formula: C₁₇H₂₄O₁₄

  • Molecular Weight: 452.36 g/mol

  • CAS Number: 183238-67-7

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Program 0-10 min, 5-20% B; 10-25 min, 20-40% B; 25-30 min, 40-80% B; 30-35 min, 80-5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 240 nm
Run Time 35 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Ligustrum lucidum fruit)
  • Grinding: Grind the dried fruits of Ligustrum lucidum into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 25 mL of 80% methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Data

The following tables summarize the quantitative data for a method developed for a structurally related iridoid glycoside, which serves as a representative example for the validation of the this compound assay.

Table 1: Linearity and Range
Analyte (related iridoid glycoside)Linear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Gentiopicroside1 - 200y = 25431x + 1254> 0.999
Loganic Acid0.5 - 100y = 31054x + 987> 0.999
Table 2: Precision
Analyte (related iridoid glycoside)Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
Gentiopicroside10< 2.0%< 3.0%
50< 1.5%< 2.5%
100< 1.0%< 2.0%
Table 3: Accuracy (Recovery)
Analyte (related iridoid glycoside)Spiked Concentration (µg/mL)Amount Found (µg/mL, mean ± SD)Recovery (%)RSD (%)
Gentiopicroside2019.6 ± 0.498.02.0
5050.8 ± 0.8101.61.6
8079.1 ± 1.198.91.4
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
Analyte (related iridoid glycoside)LOD (µg/mL)LOQ (µg/mL)
Gentiopicroside0.150.50
Loganic Acid0.100.35

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Formulation Grind Grinding (if solid) Sample->Grind Standard This compound Standard Dilute Serial Dilution Standard->Dilute Extract Ultrasonic Extraction Grind->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC HPLC System Filter->HPLC Dilute->HPLC Calibration Calibration Curve Dilute->Calibration Column C18 Column HPLC->Column Detection UV Detector (240 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Method Validation Parameters Relationship

Validation_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Precision->Accuracy Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Relationship between key HPLC method validation parameters.

Application Note: A Proposed Analytical Method for the Quantification of Nuezhenidic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document outlines a proposed analytical method for the quantification of Nuezhenidic acid, a secoiridoid glycoside with potential anti-influenza activity, in plant extracts, particularly from Ligustrum lucidum.[1] As no standardized analytical method has been published for this compound, this application note provides a comprehensive protocol based on established methods for similar compounds, such as iridoid glycosides and secoiridoids. The proposed method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and is suitable for mass spectrometry (MS) confirmation. This document provides detailed protocols for sample preparation, chromatographic separation, and method validation, intended to guide researchers in developing a robust and reliable quantification assay for this compound.

Introduction

This compound is a naturally occurring compound isolated from the fruits of Ligustrum lucidum.[2][3] It has been identified as an inhibitor of the influenza A virus, making it a compound of interest for antiviral drug development.[1][2][3] To facilitate further research and development, a reliable analytical method for the quantification of this compound in various matrices is essential. This application note details a proposed HPLC-UV method, a common and robust technique for the analysis of natural products like iridoid glycosides.[4][5][6]

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₇H₂₄O₁₄[7]
Molecular Weight452.36 g/mol [1]
IUPAC Name2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid[7]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis of plant extracts.[7] The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Objective: To extract this compound from the plant material and remove interfering substances.

Materials:

  • Plant material (e.g., dried, powdered fruits of Ligustrum lucidum)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol in water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a sonication bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction.

    • Combine the supernatants.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of the mobile phase.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-DAD Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 5% B5-20 min: 5% to 30% B20-25 min: 30% to 90% B25-30 min: 90% B (hold)30-31 min: 90% to 5% B31-35 min: 5% B (hold)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (based on typical UV absorption for iridoid glycosides[4][6])
Method Validation Protocol

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using DAD analysis.
Linearity A calibration curve should be constructed with at least five concentrations. The correlation coefficient (r²) should be > 0.999.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Accuracy Recovery of a known amount of this compound standard spiked into a sample matrix should be within 98-102%.
Precision Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a relative standard deviation (RSD) of < 2%.
Robustness The method should be unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clear comparison.

Table 1: Proposed Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
1Expected to be measured
5Expected to be measured
10Expected to be measured
25Expected to be measured
50Expected to be measured
Correlation Coefficient (r²) > 0.999

Table 2: Proposed Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=3 days)
5Expected to be measured98-102%< 2%< 2%
20Expected to be measured98-102%< 2%< 2%
40Expected to be measured98-102%< 2%< 2%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Powdered Plant Material extraction Solvent Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection DAD Detection (240 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_method_development Method Development cluster_protocol_design Protocol Design cluster_execution Execution and Analysis define_analyte Define Analyte: This compound literature_review Literature Review: Iridoid Glycosides Analysis define_analyte->literature_review select_method Select Method: HPLC-DAD literature_review->select_method sample_prep Sample Preparation Protocol select_method->sample_prep hplc_conditions HPLC Conditions select_method->hplc_conditions validation_protocol Validation Protocol select_method->validation_protocol perform_experiments Perform Experiments sample_prep->perform_experiments hplc_conditions->perform_experiments validation_protocol->perform_experiments data_collection Data Collection perform_experiments->data_collection data_analysis Data Analysis and Reporting data_collection->data_analysis

Caption: Logical flow of analytical method development.

Conclusion

This application note provides a detailed, albeit proposed, analytical method for the quantification of this compound. The outlined protocols for sample preparation, HPLC-DAD analysis, and method validation are based on established scientific principles and practices for the analysis of related natural products. Researchers and scientists can use this document as a starting point for developing and validating a robust analytical method for this compound, which will be instrumental in advancing the study of this promising antiviral compound. Further optimization and validation of this method are recommended for specific applications and matrices.

References

Application Note: High-Throughput Screening of Nuezhenidic Acid for Neuraminidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Influenza viruses represent a persistent global health threat, driven by their ability to evolve and develop resistance to existing antiviral drugs. The influenza virus neuraminidase (NA) is a critical surface glycoprotein (B1211001) that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1][2] This function is essential for the propagation of the virus, making neuraminidase a prime target for antiviral therapeutics.[2][3] Neuraminidase inhibitors (NAIs), such as Oseltamivir and Zanamivir, are a frontline defense against influenza. However, the emergence of drug-resistant strains necessitates the discovery of novel inhibitors with different mechanisms of action or improved efficacy.[2]

Nuezhenidic acid, a natural compound of interest, is being investigated for its potential biological activities. This document provides a detailed protocol for an in vitro, fluorescence-based neuraminidase inhibition assay to determine the inhibitory potential of this compound against influenza neuraminidase. The assay is sensitive, reproducible, and suitable for high-throughput screening.[3]

Assay Principle

The neuraminidase inhibition assay is based on the enzymatic activity of neuraminidase on a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5][6][7] In its native state, MUNANA is non-fluorescent. Neuraminidase cleaves the glycosidic bond in MUNANA, releasing the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[2][5][6][7] The fluorescence intensity, measured at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm, is directly proportional to the neuraminidase activity.[4][5] In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.[2][5] The potency of the inhibitor is quantified by calculating the 50% inhibitory concentration (IC50), which is the concentration of the compound required to reduce neuraminidase activity by 50%.[4][6][8]

Visualizing the Inhibition Mechanism

The following diagram illustrates the fundamental principle of the fluorometric neuraminidase inhibition assay.

InhibitionMechanism cluster_0 No Inhibitor Present cluster_1 Inhibitor (this compound) Present NA_active Neuraminidase (Active) MUNANA MUNANA Substrate (Non-fluorescent) MU 4-MU Product (Fluorescent) MUNANA->MU Cleavage NA_inhibited Neuraminidase (Inhibited) MUNANA2 MUNANA Substrate (Non-fluorescent) Inhibitor This compound Inhibitor->NA_inhibited Binding NoReaction No/Reduced Fluorescence MUNANA2->NoReaction Cleavage Blocked

Caption: Mechanism of the fluorometric neuraminidase inhibition assay.

Experimental Protocol

This protocol is adapted from established fluorescence-based methods for assessing neuraminidase inhibitors.[4][6][7]

1. Materials and Reagents

  • Enzyme: Recombinant Neuraminidase (from a relevant influenza strain, e.g., H1N1 or H3N2).

  • Test Compound: this compound.

  • Positive Control: Oseltamivir Carboxylate or Zanamivir.[5][9]

  • Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Fluorescent Standard: 4-Methylumbelliferone (4-MU).

  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5.[3]

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.7, in 25% ethanol (B145695), or a mix of absolute ethanol and NaOH.[4][6]

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds.

  • Plates: Black, flat-bottom 96-well microplates for fluorescence assays.

  • Equipment: Fluorescence microplate reader, multichannel pipettes, incubators.

2. Reagent Preparation

  • Assay Buffer: Prepare a solution containing 33 mM MES and 4 mM CaCl₂. Adjust pH to 6.5.

  • MUNANA Stock Solution (2.5 mM): Dissolve MUNANA in distilled water to a final concentration of 2.5 mM. Aliquot and store at -20°C for up to one month.[3]

  • MUNANA Working Solution (300 µM): On the day of the assay, dilute the 2.5 mM MUNANA stock solution with Assay Buffer to a final concentration of 300 µM. Prepare fresh and protect from light.[3][4]

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.

  • Positive Control Stock Solution (e.g., 1 mM): Dissolve Oseltamivir Carboxylate in Assay Buffer or water.

  • Neuraminidase Working Solution: Dilute the recombinant neuraminidase enzyme in Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration assay to find the dilution that yields a robust signal within the linear range of the instrument.

3. Experimental Workflow

The following diagram outlines the key steps of the neuraminidase inhibition assay protocol.

AssayWorkflow A 1. Reagent Preparation B 2. Prepare Serial Dilutions of this compound & Controls in Plate A->B C 3. Add Neuraminidase Working Solution to Wells B->C D 4. Pre-incubation (Room Temp, 45 min) C->D E 5. Add MUNANA Substrate to Initiate Reaction D->E F 6. Incubation (37°C, 60 min, protected from light) E->F G 7. Add Stop Solution to Terminate Reaction F->G H 8. Read Fluorescence (Ex: 355 nm, Em: 460 nm) G->H I 9. Data Analysis (% Inhibition & IC50 Calculation) H->I

Caption: Workflow for the in vitro neuraminidase inhibition assay.

4. Step-by-Step Procedure

  • Prepare Compound Plate:

    • In a black 96-well plate, perform serial dilutions of the this compound stock solution using Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare identical serial dilutions for the positive control (Oseltamivir Carboxylate).

    • Include wells for "100% activity" controls (enzyme + substrate, no inhibitor) containing only Assay Buffer with an equivalent percentage of DMSO.

    • Include wells for "background" controls (substrate only, no enzyme) containing Assay Buffer.

  • Enzyme Addition:

    • Add 50 µL of the diluted neuraminidase enzyme working solution to each well, except for the background control wells.[2]

  • Pre-incubation:

    • Gently tap the plate to mix.

    • Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[4][5]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells, including controls.[4][5][6]

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes. Ensure the plate is protected from light to prevent degradation of the substrate and product.[3][5]

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of Stop Solution to each well.[3][4][6]

  • Fluorescence Measurement:

    • Read the fluorescence on a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4][5]

5. Data Analysis

  • Background Subtraction: Subtract the average fluorescence value of the background control wells (no enzyme) from all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of neuraminidase inhibition for each concentration of this compound:

    % Inhibition = [1 - (Signal of Test Well / Signal of 100% Activity Control Well)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).[5]

    • The IC50 is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[1][5]

Data Presentation: Quantitative Summary

The following table provides a template for presenting the results, with example data for well-characterized inhibitors for comparative purposes.[5] The values for this compound would be determined experimentally.

CompoundInfluenza StrainMean IC50 (nM)Standard Deviation (nM)
This compound A/H1N1To be determinedTo be determined
Oseltamivir Carboxylate A/H1N11.25± 0.3
Zanamivir A/H1N10.81± 0.15
This compound A/H3N2To be determinedTo be determined
Oseltamivir Carboxylate A/H3N20.55± 0.1
Zanamivir A/H3N21.95± 0.4

Note: IC50 values for control inhibitors are representative and can vary based on specific viral strains and precise assay conditions.[5]

This protocol provides a robust framework for evaluating the neuraminidase inhibitory activity of this compound. By quantifying the IC50 value, researchers can effectively determine the compound's potency and compare it to established antiviral drugs. This assay serves as a critical first step in the drug development pipeline for identifying and characterizing novel neuraminidase inhibitors to combat influenza virus infections.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Nuezhenidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cytotoxicity Assays

In vitro cytotoxicity assays are essential tools in drug discovery and development for screening compounds that may inhibit cell growth or induce cell death. The MTT and LDH assays are rapid, reliable, and cost-effective methods to evaluate the cytotoxic effects of a test compound, such as Nuezhenidic acid.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[1][2]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase into the culture medium upon cell membrane damage or lysis.[3][4] The amount of LDH released is proportional to the number of dead or damaged cells.[3][4]

Data Presentation

As no specific quantitative data for this compound was found, the following tables are presented as templates for data recording and analysis.

Table 1: MTT Assay - Cell Viability Data Template

This compound Concentration (µM)Absorbance (570 nm) (Replicate 1)Absorbance (570 nm) (Replicate 2)Absorbance (570 nm) (Replicate 3)Mean Absorbance% Cell Viability
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100

Table 2: LDH Assay - Cytotoxicity Data Template

This compound Concentration (µM)Absorbance (490 nm) (Replicate 1)Absorbance (490 nm) (Replicate 2)Absorbance (490 nm) (Replicate 3)Mean Absorbance% Cytotoxicity
0 (Spontaneous LDH Release)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Maximum LDH Release100

% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Experimental Protocols

MTT Assay Protocol

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • This compound stock solution

  • Target cells in culture

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate for 2 hours add_solubilizer->incubate_solubilizer read_absorbance Read Absorbance at 570 nm incubate_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow
LDH Cytotoxicity Assay Protocol

This protocol provides a general framework for the LDH assay and should be optimized for your specific experimental setup.

Materials:

  • This compound stock solution

  • Target cells in culture

  • Complete cell culture medium

  • LDH Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)

  • Lysis Solution (for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay. Include the following controls:

    • Vehicle Control: Cells treated with the same solvent concentration as the test compound.

    • Spontaneous LDH Release Control: Untreated cells.

    • Maximum LDH Release Control: Cells treated with Lysis Solution 30-45 minutes before the assay endpoint.[7]

    • Culture Medium Background Control: Medium without cells.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate (if working with suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[8]

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[3][8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

LDH_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Serial Dilutions & Controls treat_cells Treat Cells with This compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate_reaction Incubate for 30-60 min add_reaction_mix->incubate_reaction add_stop_solution Add Stop Solution incubate_reaction->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Experimental Workflow

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound in the context of cytotoxicity. Further research, including molecular docking, gene expression analysis, and western blotting, would be required to elucidate its mechanism of action. Once a potential pathway is identified, it can be visualized to better understand the compound's effects on cellular processes.

References

Application Notes: Assessing the Antioxidant Activity of Nuezhenidic Acid Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuezhenidic acid is a natural compound that can be isolated from the fruits of Ligustrum lucidum.[1] This document outlines the application of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay for evaluating the antioxidant potential of this compound. Antioxidants are crucial for mitigating oxidative stress by neutralizing reactive oxygen species (ROS), which can otherwise lead to cellular damage.[2] The DPPH assay is a popular, simple, and reproducible spectrophotometric method for determining the antioxidant capacity of various compounds.[3][4][5]

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5] DPPH is a stable free radical that exhibits a deep purple color in solution, with a maximum absorbance at approximately 517 nm.[3][5] When reduced by an antioxidant, the purple color of the DPPH radical fades to a pale yellow, corresponding to the formation of the stable DPPH-H molecule.[2][3][4] This change in absorbance is proportional to the radical scavenging activity of the antioxidant.[6] The concentration of an antioxidant required to decrease the initial DPPH concentration by 50% is known as the IC50 value, which is a common measure of antioxidant efficacy.[7][8]

Experimental Protocol

This protocol provides a step-by-step guide for assessing the antioxidant activity of this compound using the DPPH assay.

Materials and Reagents

  • This compound (CAS No. 183238-67-7)[9][10]

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Solution Preparation

  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh an appropriate amount of DPPH powder.

    • Dissolve the DPPH in methanol or ethanol in a volumetric flask to achieve the desired concentration.

    • Protect the solution from light by wrapping the flask in aluminum foil, as DPPH is light-sensitive.[11]

    • This solution should be freshly prepared for daily use.[11]

  • This compound Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

  • Positive Control Solutions:

    • Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox.

    • Perform serial dilutions of the stock solution to create a standard curve and for comparison of antioxidant activity.

Assay Procedure

  • Reaction Setup:

    • In a 96-well microplate or individual cuvettes, add a specific volume of the this compound sample solutions at different concentrations.

    • For the blank, add the same volume of the solvent used to dissolve the sample.

    • For the positive control, add the same volume of the different concentrations of the standard antioxidant.

  • Initiation of Reaction:

    • To each well or cuvette, add an equal volume of the DPPH working solution.[11]

    • Mix the contents thoroughly.

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[3][11] The incubation time should be optimized based on the reaction kinetics.

  • Absorbance Measurement:

    • Measure the absorbance of each solution at 517 nm using a microplate reader or a spectrophotometer.[3][11]

    • Zero the spectrophotometer with the blank solution.[11]

Data Analysis

  • Calculation of DPPH Radical Scavenging Activity (%): The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the different concentrations of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.[7] This can be determined from the graph by linear regression analysis.[12]

Data Presentation

The quantitative results of the DPPH assay for this compound can be summarized in the following tables.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance at 517 nm (Mean ± SD)% Inhibition
100.850 ± 0.01515.0
250.680 ± 0.02132.0
500.450 ± 0.01855.0
1000.220 ± 0.01278.0
2000.110 ± 0.00989.0
Control (DPPH only)1.000 ± 0.0250.0

Table 2: IC50 Values for Antioxidant Activity

CompoundIC50 Value (µg/mL)
This compound45.5
Ascorbic Acid (Positive Control)8.2
Trolox (Positive Control)12.5

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Samples/Controls prep_dpph->mix prep_sample Prepare this compound Dilutions prep_sample->mix prep_control Prepare Positive Control Dilutions prep_control->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Reaction_Mechanism DPPH_radical DPPH• (Purple) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced + H• Antioxidant This compound (AH) Antioxidant_radical A• Antioxidant->Antioxidant_radical - H•

Caption: DPPH radical scavenging mechanism by an antioxidant.

References

Formulation of Nuezhenidic Acid for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Nuezhenidic acid for preclinical research. This compound, a secoiridoid isolated from the fruits of Ligustrum lucidum, has demonstrated inhibitory activity against the influenza A virus.[1] Proper formulation is critical for obtaining reliable and reproducible results in both in vitro and in vivo preclinical studies. This document outlines the physicochemical properties of this compound, provides protocols for its formulation, and discusses its potential mechanism of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of a rational formulation strategy. The available data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₄PubChem[2]
Molecular Weight 452.4 g/mol PubChem[2]
XLogP3 (Computed) -3.2PubChem[2]
Solubility in Water 9.09 mg/mL (Sonication recommended)TargetMol[3]
Solubility in DMSO 45 mg/mL (Sonication recommended)TargetMol[3]
Hydrogen Bond Donor Count 7PubChem[2]
Hydrogen Bond Acceptor Count 14PubChem[2]

The computed XLogP3 value of -3.2 and a reported aqueous solubility of 9.09 mg/mL suggest that this compound is a water-soluble compound.[2][3] This is a key consideration for formulation development, as it simplifies the process compared to poorly soluble compounds.

Formulation Strategies and Protocols

Given its aqueous solubility, the primary formulation approach for this compound in preclinical research will likely involve simple aqueous-based solutions. However, for specific applications such as sustained release or targeted delivery, more advanced formulations may be considered.

Protocol 1: Preparation of an Aqueous Solution for In Vitro and In Vivo Studies

This protocol describes the preparation of a simple aqueous solution of this compound, suitable for most initial preclinical evaluations.

Materials:

  • This compound

  • Sterile, purified water (e.g., Water for Injection, USP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile vial.

  • Add the required volume of sterile water or PBS to achieve the target concentration.

  • Gently vortex the mixture to aid dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes, or as needed, to facilitate dissolution.[3]

  • Once the solution is clear, sterile-filter it through a 0.22 µm syringe filter into a final sterile container.

  • Store the final solution at an appropriate temperature (e.g., 2-8°C or -20°C), protected from light, until use. The stability of the solution under these conditions should be determined empirically.

Workflow for Aqueous Solution Preparation

G cluster_start Start cluster_process Process cluster_end End start Weigh this compound add_solvent Add Sterile Water or PBS start->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter end Store Appropriately filter->end G cluster_virus Influenza A Virus cluster_host Host Cell virus Virus Entry raf_mek_erk Raf/MEK/ERK Pathway virus->raf_mek_erk Activates pi3k_akt PI3K/Akt Pathway virus->pi3k_akt Activates nf_kb NF-kB Pathway virus->nf_kb Activates viral_replication Viral RNA Replication & Protein Synthesis raf_mek_erk->viral_replication Promotes pi3k_akt->viral_replication Promotes nf_kb->viral_replication Promotes progeny_virus Progeny Virus Assembly & Release viral_replication->progeny_virus inhibitor This compound inhibitor->raf_mek_erk inhibitor->pi3k_akt inhibitor->nf_kb

References

Synthesis of Fusidic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fusidic acid, a bacteriostatic antibiotic, has been a valuable therapeutic agent for decades, particularly against Gram-positive bacteria. Beyond its antimicrobial properties, fusidic acid and its derivatives have demonstrated promising anti-inflammatory, antiviral, and anticancer activities. This has spurred significant interest in the synthesis of novel fusidic acid derivatives to explore their structure-activity relationships (SAR) and develop new therapeutic agents with improved potency and pharmacological profiles. Notably, while the user's initial query specified "Nuezhenidic acid," publicly available scientific literature on this compound is scarce. Therefore, this document will focus on Fusidic acid, a structurally complex and extensively studied natural product, as a representative model for the synthesis of derivatives for SAR studies. These protocols and data are intended for researchers, scientists, and drug development professionals.

Overview of Synthetic Strategies

The chemical structure of fusidic acid offers several key sites for modification, allowing for a systematic investigation of the SAR. The primary targets for derivatization include:

  • C-3 Hydroxyl Group: Esterification or etherification at this position can modulate lipophilicity and steric bulk.

  • C-21 Carboxylic Acid Group: Conversion to esters, amides, or other bioisosteres can influence polarity, cell permeability, and target engagement.[1]

  • Side Chain at C-17: Modifications to the side chain, including saturation of the double bond, can alter the conformational flexibility and interaction with biological targets.[2]

  • C-11 Hydroxyl and C-16 Acetoxy Groups: While modifications at these positions are less common, they can provide insights into the structural requirements for biological activity.

Experimental Protocols

The following protocols describe general methods for the synthesis of fusidic acid derivatives. Researchers should adapt these procedures based on the specific target molecule and substrate reactivity.

General Synthesis Workflow

The synthesis of fusidic acid derivatives typically follows a multi-step process involving protection, modification, and deprotection of functional groups.

G cluster_0 Preparation cluster_1 Modification cluster_2 Purification & Analysis cluster_3 Biological Evaluation Fusidic Acid Fusidic Acid Protection of Functional Groups (e.g., C-11 OH) Protection of Functional Groups (e.g., C-11 OH) Fusidic Acid->Protection of Functional Groups (e.g., C-11 OH) Step 1 Derivatization at Target Site (e.g., C-3 OH, C-21 COOH) Derivatization at Target Site (e.g., C-3 OH, C-21 COOH) Protection of Functional Groups (e.g., C-11 OH)->Derivatization at Target Site (e.g., C-3 OH, C-21 COOH) Deprotection Deprotection Derivatization at Target Site (e.g., C-3 OH, C-21 COOH)->Deprotection Purification (e.g., Chromatography) Purification (e.g., Chromatography) Deprotection->Purification (e.g., Chromatography) Step 2 Characterization (e.g., NMR, MS) Characterization (e.g., NMR, MS) Purification (e.g., Chromatography)->Characterization (e.g., NMR, MS) In vitro Assays (e.g., MIC, IC50) In vitro Assays (e.g., MIC, IC50) Characterization (e.g., NMR, MS)->In vitro Assays (e.g., MIC, IC50) Step 3 SAR Analysis SAR Analysis In vitro Assays (e.g., MIC, IC50)->SAR Analysis

Caption: General workflow for the synthesis and evaluation of fusidic acid derivatives.

Protocol 1: Esterification of the C-3 Hydroxyl Group

This protocol describes a general procedure for the synthesis of C-3 ester derivatives of fusidic acid.

Materials:

  • Fusidic acid

  • Appropriate acid chloride or anhydride (B1165640)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (B92270), anhydrous

  • 4-Dimethylaminopyridine (DMAP)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve fusidic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2-3 equivalents) and a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the corresponding acid chloride or anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired C-3 ester derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Amidation of the C-21 Carboxylic Acid Group

This protocol outlines a general method for the synthesis of C-21 amide derivatives of fusidic acid.

Materials:

  • Fusidic acid

  • Appropriate amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve fusidic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Add the desired amine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C and add DCC (1.1 equivalents) portion-wise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, filter off the dicyclohexylurea byproduct.

  • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C-21 amide derivative.

  • Confirm the structure of the product using NMR and mass spectrometry.

Quantitative SAR Data

The following tables summarize the biological activities of selected fusidic acid derivatives from published studies.

Anti-inflammatory Activity of Fusidic Acid Derivatives

A study by Zhang et al. (2023) investigated the anti-inflammatory activity of novel fusidic acid derivatives in lipopolysaccharide (LPS)-treated RAW264.7 cells.[3]

CompoundModificationIC50 (μM) for NO inhibitionIC50 (μM) for IL-6 inhibitionIC50 (μM) for TNF-α inhibition
Fusidic Acid Parent Compound> 10> 10> 10
b2 C-21 modification5.382 ± 0.6557.767 ± 0.8717.089 ± 0.775
Celecoxib Positive Control---

Data extracted from Zhang et al., Bioorg. Chem. 2023.[3]

Another study identified a fusidic acid derivative, compound 30 , as a potent STING inhibitor with anti-inflammatory properties.[4]

CompoundActivityIC50 (μM)
30 LPS-induced nitric oxide production inhibition in macrophages1.15

Data from Li et al., Eur. J. Med. Chem. 2022.[4]

Antibacterial Activity of Fusidic Acid Derivatives

Modifications to the fusidic acid scaffold have been extensively explored to overcome antibiotic resistance.

CompoundModificationMIC (µg/mL) against S. aureus ATCC 29213
Fusidic Acid Parent Compound0.125
2 C-21 Methyl ester8
3 C-3, C-11 Diacetyl> 32
4 C-3, C-11, C-21 Triacetyl> 32
5 C-3 Keto1
10 C-11 Keto0.5

Data adapted from Chavez et al., ACS Infect. Dis. 2021.[5][6]

Signaling Pathway Analysis: NF-κB

The anti-inflammatory effects of many fusidic acid derivatives are attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the immune response to infection and cellular stress.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (e.g., LPS, TNF-α)->Receptor IKK Complex Activation IKK Complex Activation Receptor->IKK Complex Activation IκBα Phosphorylation IκBα Phosphorylation IKK Complex Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Degradation->NF-κB (p65/p50) Release NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB (p65/p50) Release->NF-κB Nuclear Translocation NF-κB Binds to DNA NF-κB Binds to DNA NF-κB Nuclear Translocation->NF-κB Binds to DNA Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) NF-κB Binds to DNA->Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) Fusidic Acid Derivative Fusidic Acid Derivative Fusidic Acid Derivative->IKK Complex Activation Inhibition

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of fusidic acid derivatives.

Conclusion

The synthetic derivatization of fusidic acid is a promising strategy for the discovery of new therapeutic agents with diverse biological activities. The protocols and data presented here provide a foundation for researchers to design and synthesize novel analogues for SAR studies. Further exploration of the chemical space around the fusidic acid scaffold, guided by quantitative biological evaluation, will be crucial for the development of next-generation anti-inflammatory and antimicrobial drugs.

References

Application Notes and Protocols for Evaluating the Antiviral Activity of Nuezhenidic Acid and Related Secoiridoid Glycosides using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of novel and drug-resistant viral pathogens necessitates the exploration of new antiviral agents from natural sources. Nuezhenidic acid and other secoiridoid glycosides, such as oleuropein (B1677263) and neonuezhenide, isolated from plants like Ligustrum lucidum, have garnered interest for their potential therapeutic properties, including antiviral effects.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to assess the antiviral activity of these compounds using established cell culture models. The protocols described herein are foundational and can be adapted for screening other novel compounds against a variety of viruses.

Overview of Antiviral Screening Workflow

A systematic approach is crucial for evaluating the antiviral potential of a test compound. The general workflow involves determining the compound's toxicity, assessing its ability to inhibit virus-induced cell death, and quantifying the reduction in viral replication.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_secondary Secondary & Confirmatory Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Compound->Cytotoxicity Antiviral Antiviral Activity Assay (CPE Inhibition) Determine EC50 Compound->Antiviral CellLine Host Cell Line (e.g., Vero, HEp-2) CellLine->Cytotoxicity CellLine->Antiviral VirusStock Virus Stock (e.g., RSV, Para 3) VirusStock->Antiviral SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SI PlaqueReduction Plaque Reduction Assay Antiviral->PlaqueReduction YieldReduction Virus Yield Reduction Assay Antiviral->YieldReduction qPCR Quantitative PCR Assay Antiviral->qPCR Antiviral->SI Viral_Lifecycle_Inhibition cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Receptor Cellular Receptor Virus->Receptor 1. Attachment Entry Entry & Uncoating Receptor->Entry 2. Entry Replication Genome Replication & Protein Synthesis Entry->Replication Assembly Assembly Replication->Assembly Release Release of Progeny Virions Assembly->Release NuezhenidicAcid This compound NuezhenidicAcid->Entry Potential Inhibition NuezhenidicAcid->Replication Potential Inhibition

References

Application Note & Protocol: Quantification of Nuezhenidic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientist, and Drug Development Professionals

Introduction

Nuezhenidic acid is an emerging therapeutic agent with significant potential in various pharmacological applications. Accurate and precise quantification of this compound in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies during drug development. This document provides a comprehensive guide for the quantitative analysis of this compound in biological samples, such as plasma, urine, and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are designed to ensure high sensitivity, selectivity, and reproducibility.

Overview of the Analytical Workflow

The quantification of this compound from biological samples involves several key stages, from sample collection and preparation to instrumental analysis and data processing. A generalized workflow is depicted below.

analytical_workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing sample_collection Biological Sample Collection (Plasma, Urine, Tissue) sample_storage Sample Storage (-80°C) sample_collection->sample_storage sample_prep Sample Preparation (Protein Precipitation, LLE, or SPE) sample_storage->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Quantification & Analysis data_acquisition->data_analysis

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) - A structurally similar compound, e.g., a stable isotope-labeled this compound.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Human urine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • 96-well plates and sealing mats

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances. The choice of method depends on the sample type and the desired level of cleanliness.

3.2.1. Protein Precipitation (for Plasma)

This is a rapid method suitable for initial screening.

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation.

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent and reconstitute as described above.

3.2.3. Solid-Phase Extraction (SPE) (for Plasma and Urine)

SPE provides the cleanest samples and is recommended for achieving the lowest limits of quantification.[1]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Load 100 µL of the sample (pre-treated with internal standard and diluted with 400 µL of 2% formic acid in water).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate and reconstitute in 100 µL of mobile phase.

LC-MS/MS Analysis

A high-performance liquid chromatography system coupled with a tandem mass spectrometer is used for the separation and detection of this compound.

3.3.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient See table below
Injection Volume 5 µL
Column Temperature 40°C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

3.3.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in negative ion mode for acidic compounds.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See table below

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M-H]⁻Fragment 1Optimized
[M-H]⁻Fragment 2Optimized
Internal Standard[M-H]⁻Fragment 1Optimized

Data Presentation and Analysis

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibrators.

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
11,250150,0000.0083
56,300152,0000.0414
1012,800151,0000.0848
5064,500149,0000.4329
100130,000153,0000.8497
500655,000150,0004.3667
10001,320,000151,0008.7417

The linearity of the method should be evaluated using a linear regression model with a weighting factor (e.g., 1/x or 1/x²). The coefficient of determination (r²) should be >0.99.

Precision and Accuracy

The precision and accuracy of the assay are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC Level (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low (3) 52.9598.34.5
Medium (80) 582.1102.63.2
High (800) 5790.498.82.8

Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) for both accuracy and precision.

Recovery and Matrix Effect
QC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low (3) 88.595.2
High (800) 91.298.1

Extraction recovery should be consistent and reproducible. The matrix effect should be within an acceptable range (typically 85-115%).

Signaling Pathway Visualization

Understanding the metabolic pathway of this compound is crucial for interpreting PK data. Below is a hypothetical metabolic pathway.

metabolic_pathway Nuezhenidic_acid This compound (Parent Drug) Phase_I Phase I Metabolism (e.g., Oxidation via CYP450) Nuezhenidic_acid->Phase_I Excretion Excretion (Urine, Feces) Nuezhenidic_acid->Excretion Metabolite_A Metabolite A (Hydroxylated) Phase_I->Metabolite_A Phase_II Phase II Metabolism (e.g., Glucuronidation via UGT) Metabolite_A->Phase_II Metabolite_B Metabolite B (Glucuronide Conjugate) Phase_II->Metabolite_B Metabolite_B->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in various biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the data analysis guidelines, will enable researchers to generate high-quality data for pharmacokinetic and other drug development studies. Proper validation of this method in accordance with regulatory guidelines is essential before its application in regulated bioanalysis.

References

Application Notes and Protocols for Evaluating the Efficacy of Nuezhenidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the therapeutic efficacy of Nuezhenidic acid. The experimental designs cover anti-inflammatory, anticancer, and hepatoprotective activities, based on the known biological activities of this compound and its structural relatives, the oleanolic acid glycosides.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside that can be isolated from the fruits of Ligustrum lucidum. It is structurally related to oleanolic acid glycosides, a class of compounds known for a wide range of pharmacological effects, including anticancer, antidiabetic, and hepatoprotective properties.[1][2] Research has specifically demonstrated that Nuezhenide, a closely related compound, exerts anti-inflammatory effects by inhibiting the NF-κB pathway.[3][4] Furthermore, this compound has been reported to possess inhibitory activity against the influenza A virus.[5] These findings provide a strong rationale for the comprehensive evaluation of this compound's therapeutic potential.

Application Note 1: Anti-Inflammatory Efficacy Studies

This section outlines protocols to assess the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages

This protocol details the evaluation of this compound's anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).

2. Cell Viability Assay (MTT Assay):

  • Following treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • Collect the cell culture supernatant after treatment.
  • Mix equal volumes of the supernatant and Griess reagent.
  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used for quantification.

4. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatant.
  • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

5. Western Blot Analysis of NF-κB Pathway Proteins:

  • Lyse the cells and extract total protein.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies against p-IKKα/β, p-IκBα, p-p65, and β-actin (as a loading control).
  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

Workflow for In Vitro Anti-Inflammatory Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays seed Seed RAW264.7 Cells adhere Overnight Adhesion seed->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_production NO Production (Griess) stimulate->no_production cytokines Cytokine Levels (ELISA) stimulate->cytokines western_blot Western Blot (NF-κB Pathway) stimulate->western_blot

Workflow for in vitro anti-inflammatory evaluation.

Protocol 2: In Vivo Anti-Inflammatory Activity in a Rodent Model

This protocol describes the carrageenan-induced paw edema model in mice or rats to assess the in vivo anti-inflammatory efficacy of this compound.

1. Animals and Groups:

  • Use adult male mice or rats, acclimatized for at least one week.
  • Divide the animals into the following groups (n=6-8 per group):
  • Vehicle Control (e.g., saline or 0.5% CMC-Na)
  • Positive Control (e.g., Indomethacin, 10 mg/kg)
  • This compound (multiple dose levels, e.g., 25, 50, 100 mg/kg)

2. Drug Administration:

  • Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

3. Induction of Inflammation:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Application Note 2: Anticancer Efficacy Studies

This section details protocols for evaluating the potential anticancer activity of this compound.

Protocol 3: In Vitro Anticancer Activity Screening

This protocol outlines a general method for screening the cytotoxic and apoptotic effects of this compound on various human cancer cell lines (e.g., HepG2 - liver cancer, MCF-7 - breast cancer, A549 - lung cancer).

1. Cell Culture and Treatment:

  • Culture the selected cancer cell lines in their respective recommended media.
  • Seed cells into 96-well plates for cytotoxicity assays or larger plates for apoptosis and cell cycle analysis.
  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

2. Cytotoxicity Assay (SRB or MTT Assay):

  • After the treatment period, fix the cells (for SRB) or add MTT reagent.
  • Follow the standard procedure for either the SRB or MTT assay to determine cell viability.
  • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treat cells with this compound at concentrations around the IC50 value.
  • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

4. Cell Cycle Analysis:

  • Treat cells as in the apoptosis assay.
  • Harvest, fix in cold ethanol, and stain the cells with PI containing RNase.
  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo antitumor activity of this compound.

1. Animals and Tumor Cell Implantation:

  • Use immunodeficient mice (e.g., nude or SCID mice).
  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HepG2 cells) into the right flank of each mouse.

2. Treatment Protocol:

  • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
  • Vehicle Control
  • Positive Control (a standard chemotherapeutic agent for the specific cancer type)
  • This compound (multiple dose levels)
  • Administer the treatments (e.g., daily or every other day) via an appropriate route (p.o. or i.p.) for a specified period (e.g., 2-3 weeks).

3. Monitoring Tumor Growth and Body Weight:

  • Measure the tumor dimensions with a caliper every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
  • Monitor the body weight of the mice as an indicator of toxicity.

4. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.
  • Weigh the tumors and process them for histopathological or immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Workflow for In Vivo Xenograft Model

G start Implant Cancer Cells in Immunodeficient Mice tumor_growth Allow Tumors to Grow to Palpable Size start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer this compound, Vehicle, or Positive Control randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor monitor->treatment Repeat for 2-3 weeks endpoint Endpoint: Euthanize and Excise Tumors monitor->endpoint analysis Tumor Weight and Histological Analysis endpoint->analysis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nuezhenidic_Acid This compound Nuezhenidic_Acid->IKK Inhibits Phosphorylation

References

Application Notes and Protocols for the Use of Bioactive Compounds from Ligustrum lucidum as Research Tools in Virology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While the term "Nuezhenidic acid" is not found in the scientific literature, the query likely refers to bioactive compounds from Ligustrum lucidum, a plant used in traditional Chinese medicine where it is known as "Nu Zhen Zi." This document provides detailed application notes and protocols for the use of several antiviral compounds isolated from Ligustrum lucidum, including triterpenoids (Oleanolic Acid, Ursolic Acid) and secoiridoid glucosides (Oleuropein, Ligustroside, and others), as research tools in virology. These compounds have shown inhibitory activity against a range of viruses and can be valuable for studying viral replication mechanisms and for the development of novel antiviral therapies.

Bioactive Compounds and Their Antiviral Activities

Several compounds isolated from Ligustrum lucidum have demonstrated notable antiviral properties. The primary classes of these compounds are triterpenoids and secoiridoid glucosides.

Triterpenoids: Oleanolic Acid and Ursolic Acid

Oleanolic acid and its isomer, ursolic acid, are pentacyclic triterpenoids with a broad spectrum of biological activities, including antiviral effects against various DNA and RNA viruses.

Secoiridoid Glucosides

A variety of secoiridoid glucosides from Ligustrum lucidum have been identified and tested for antiviral activity. These include oleuropein (B1677263), ligustroside, lucidumoside C, oleoside (B1148882) dimethylester, and specnuezhenide.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the quantitative data on the antiviral activity (IC50/EC50), cytotoxicity (CC50), and the resulting selectivity index (SI) of key compounds from Ligustrum lucidum. The SI (CC50/IC50) is a critical measure of a compound's therapeutic window.

CompoundVirusCell LineIC50 / EC50CC50Selectivity Index (SI)Reference
Oleanolic Acid Herpes Simplex Virus-1 (HSV-1)VeroEC50: ~5-10 µM>40 µM>4-8[1][2]
Hepatitis C Virus (HCV)Huh7.5IC50: 8.0 µM>100 µM>12.5
Ursolic Acid Hepatitis C Virus (HCV)Huh7.5IC50: 7.0 µM>100 µM>14.3
Human Rhinovirus (HRV)H1-HeLaEC50: 0.19 µg/mL13.8 µg/mL72.6
Oleuropein Respiratory Syncytial Virus (RSV)HEp-2IC50: 23.4 µg/mL>100 µg/mL>4.3[3]
Parainfluenza Virus-3 (Para 3)VeroIC50: 11.7 µg/mL>100 µg/mL>8.5[3]
Ligustroside Parainfluenza Virus-3 (Para 3)VeroIC50: 15.6-20.8 µg/mL>100 µg/mL>4.8-6.4[3]
Lucidumoside C Parainfluenza Virus-3 (Para 3)VeroIC50: 15.6-20.8 µg/mL>100 µg/mL>4.8-6.4[3]
Oleoside dimethylester Parainfluenza Virus-3 (Para 3)VeroIC50: 15.6-20.8 µg/mL>100 µg/mL>4.8-6.4[3]
Specnuezhenide Influenza A Virus (H1N1)MDCKIC50: 13.1 µM>100 µM>7.6

Mechanisms of Action and Signaling Pathways

Oleanolic Acid: Inhibition of HSV-1 Helicase-Primase Complex

Oleanolic acid has been shown to inhibit the replication of Herpes Simplex Virus-1 (HSV-1) by targeting the viral helicase-primase complex, which is essential for viral DNA replication.[4] This complex consists of three subunits: UL5 (helicase), UL52 (primase), and UL8 (accessory protein). Oleanolic acid appears to downregulate the expression of the genes encoding these subunits, particularly UL8, thereby disrupting the formation of a functional replication complex.[1][4]

G cluster_virus HSV-1 Replication Viral DNA Viral DNA Helicase-Primase Complex (UL5/UL8/UL52) Helicase-Primase Complex (UL5/UL8/UL52) Viral DNA->Helicase-Primase Complex (UL5/UL8/UL52) recruits DNA Unwinding & Primer Synthesis DNA Unwinding & Primer Synthesis Helicase-Primase Complex (UL5/UL8/UL52)->DNA Unwinding & Primer Synthesis Viral DNA Replication Viral DNA Replication DNA Unwinding & Primer Synthesis->Viral DNA Replication Oleanolic Acid Oleanolic Acid Oleanolic Acid->Helicase-Primase Complex (UL5/UL8/UL52) inhibits expression of subunits

Oleanolic acid inhibits HSV-1 replication.
Ursolic Acid: Modulation of NF-κB and MAPK Signaling Pathways

Ursolic acid exerts its antiviral effects, in part, by modulating host cell signaling pathways that are often hijacked by viruses for their own replication. Specifically, ursolic acid has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[5][6][7][8]

NF-κB Pathway Inhibition: In response to viral infection, the NF-κB pathway is typically activated, leading to the transcription of pro-inflammatory cytokines and, in some cases, genes that support viral replication. Ursolic acid can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[5][6] This keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.

G Viral PAMPs Viral PAMPs IKK Complex IKK Complex Viral PAMPs->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation Degradation IκBα->Degradation Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Transcription Transcription Nucleus->Transcription initiates Ursolic Acid Ursolic Acid Ursolic Acid->IKK Complex inhibits

Ursolic acid inhibits the NF-κB signaling pathway.

MAPK Pathway Inhibition: The MAPK pathways, including JNK, p38, and ERK, are also frequently activated during viral infection and play complex roles in regulating inflammation and viral replication. Ursolic acid has been shown to inhibit the phosphorylation and activation of key kinases in these pathways, such as JNK and p38, thereby reducing the expression of downstream inflammatory mediators and potentially hindering viral life cycles.[7][8]

G Viral Infection Viral Infection MAPKKK MAPKKK Viral Infection->MAPKKK MAPKK (MKK3/6, MKK4/7) MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK (MKK3/6, MKK4/7) MAPK (p38, JNK) MAPK (p38, JNK) MAPKK (MKK3/6, MKK4/7)->MAPK (p38, JNK) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK)->Transcription Factors (e.g., AP-1) Inflammatory & Viral Response Inflammatory & Viral Response Transcription Factors (e.g., AP-1)->Inflammatory & Viral Response Ursolic Acid Ursolic Acid Ursolic Acid->MAPK (p38, JNK) inhibits phosphorylation

Ursolic acid inhibits the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity and antiviral activity of the compounds from Ligustrum lucidum.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

This protocol uses the MTT assay to determine the concentration of a compound that reduces the viability of a host cell line by 50%.

Materials:

  • Host cell line (e.g., Vero for HSV-1, HEp-2 for RSV, MDCK for Influenza)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

  • Prepare serial dilutions of the test compound in growth medium. The final DMSO concentration should be ≤0.5%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include wells with medium only (cell control) and medium with the highest concentration of DMSO (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The CC50 value is determined by regression analysis of the dose-response curve.

Protocol 2: Plaque Reduction Assay for HSV-1

This protocol is adapted from a study on the anti-HSV-1 activity of oleanolic acid.[1][9]

Materials:

  • Vero cells

  • Complete growth medium (DMEM with 10% FBS)

  • 24-well cell culture plates

  • HSV-1 stock

  • Oleanolic acid stock solution

  • Overlay medium (e.g., DMEM with 1% methylcellulose)

  • Crystal violet solution (0.5% in 20% ethanol)

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Pre-treat the confluent cell monolayers with various concentrations of oleanolic acid for 1 hour.

  • Infect the cells with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 2 hours at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add 1 mL of overlay medium containing the respective concentrations of oleanolic acid to each well.

  • Incubate the plates for 72 hours at 37°C until plaques are visible.

  • Fix the cells with 10% formalin for 30 minutes.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay for RSV

This protocol is a general method for assessing antiviral activity against viruses that cause visible damage to host cells.

Materials:

  • HEp-2 cells

  • Complete growth medium (MEM with 2% FBS)

  • 96-well cell culture plates

  • RSV stock

  • Oleuropein stock solution

  • Neutral red or crystal violet solution

Procedure:

  • Seed HEp-2 cells in 96-well plates and grow to 90-100% confluence.

  • Prepare serial dilutions of oleuropein in growth medium.

  • Remove the medium from the cells and add 50 µL of the compound dilutions.

  • Add 50 µL of RSV suspension (at a dilution that causes 100% CPE in 3-5 days) to the wells. Include cell controls (no virus, no compound) and virus controls (virus, no compound).

  • Incubate the plates at 37°C and observe daily for the appearance of CPE.

  • When the virus control wells show 90-100% CPE, quantify cell viability. This can be done visually or by staining with crystal violet or neutral red followed by absorbance reading.

  • Calculate the percentage of CPE inhibition for each concentration.

  • The IC50 value is the concentration of the compound that protects 50% of the cells from the viral CPE.

Experimental Workflows

Workflow for Antiviral Drug Screening

G Start Start Compound Library Compound Library Start->Compound Library Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Compound Library->Cytotoxicity Assay (CC50) Primary Antiviral Screen (e.g., CPE Assay) Primary Antiviral Screen (e.g., CPE Assay) Cytotoxicity Assay (CC50)->Primary Antiviral Screen (e.g., CPE Assay) Non-toxic concentrations Secondary Antiviral Assay (e.g., Plaque Reduction) Secondary Antiviral Assay (e.g., Plaque Reduction) Primary Antiviral Screen (e.g., CPE Assay)->Secondary Antiviral Assay (e.g., Plaque Reduction) Active compounds Mechanism of Action Studies Mechanism of Action Studies Secondary Antiviral Assay (e.g., Plaque Reduction)->Mechanism of Action Studies Confirmed hits Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

Workflow for screening antiviral compounds.

Conclusion

The bioactive compounds from Ligustrum lucidum, including oleanolic acid, ursolic acid, and various secoiridoid glucosides, represent a valuable resource for virological research. Their diverse mechanisms of action, targeting both viral and host factors, make them excellent tools for dissecting the viral life cycle and for identifying novel therapeutic targets. The protocols and data presented here provide a framework for researchers to utilize these natural products in their antiviral drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nuezhenidic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Nuezhenidic acid from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

A1: this compound is a secoiridoid glycoside, a type of natural compound known for its potential therapeutic properties, including anti-inflammatory and antiviral activities.[1][2][3] The primary and most well-documented plant source of this compound is the fruit of Ligustrum lucidum, also known as Fructus Ligustri Lucidi.[3]

Q2: What are the most effective methods for extracting this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for obtaining this compound and other bioactive compounds from Ligustrum lucidum. These methods generally offer higher yields, shorter extraction times, and lower solvent consumption compared to traditional methods. For the extraction of related secoiridoid glycosides from Ligustrum lucidum, ultrahigh pressure extraction (UPE) has also been shown to be effective.

Q3: How can I quantify the yield of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the accurate quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution with a pH modifier (such as phosphoric acid or formic acid). Detection is commonly performed using a UV detector.

Troubleshooting Guide: Low this compound Yield

Low extraction yield is a common challenge. This guide provides a systematic approach to identifying and resolving potential issues.

Problem Area Potential Cause Recommended Solution
Plant Material Quality & Preparation Incorrect plant species or cultivar.Verify the botanical identity of the plant material (Ligustrum lucidum).
Improper harvesting time (stage of fruit ripeness).Harvest mature fruits, as the concentration of active compounds can vary with the growth stage.
Poor storage conditions leading to degradation.Store dried plant material in a cool, dark, and dry place to prevent decomposition of glycosides.
Inadequate grinding of plant material.Grind the dried fruits into a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent penetration.
Extraction Parameters Suboptimal solvent type and concentration.An ethanol-water mixture is generally effective. Optimal concentrations for related compounds in Ligustrum lucidum are often between 70% and 80% ethanol (B145695).[4]
Incorrect solid-to-liquid ratio.A higher solvent-to-material ratio can improve extraction efficiency by increasing the concentration gradient. Ratios from 1:15 to 1:30 (g/mL) have been reported as effective for similar compounds.
Inappropriate extraction temperature.For UAE and MAE, temperatures between 60°C and 80°C are often optimal. Higher temperatures can sometimes lead to degradation of thermolabile compounds.
Insufficient extraction time.While UAE and MAE are rapid, ensure sufficient time for solvent penetration and compound dissolution. For UAE, 30-60 minutes may be optimal. For MAE, shorter times of 5-30 minutes are common.
Post-Extraction Processing Inefficient filtration or centrifugation.Use appropriate filter paper or centrifugation speed to ensure complete separation of the extract from the plant debris. Consider a second extraction of the residue to maximize yield.
Degradation during solvent removal.Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., below 50°C) to remove the solvent and prevent degradation of this compound.
Co-extraction of interfering substances.The crude extract can be further purified using techniques like macroporous resin column chromatography to remove impurities and enrich the this compound fraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline based on optimized parameters for related compounds from Ligustrum lucidum.[4]

  • Preparation of Plant Material:

    • Dry the fruits of Ligustrum lucidum at 50-60°C until a constant weight is achieved.

    • Grind the dried fruits into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 200 mL of 75% ethanol (v/v) to achieve a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the power to 250 W.

    • Set the extraction temperature to 65°C.

    • Perform the extraction for 45 minutes.

  • Post-Extraction:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue under the same conditions to maximize yield.

    • Combine the filtrates.

    • Concentrate the combined extract using a rotary evaporator at 50°C under reduced pressure.

    • Dry the resulting extract to a constant weight.

  • Quantification:

    • Dissolve a known amount of the dried extract in the mobile phase for HPLC analysis.

    • Quantify the this compound content by comparing the peak area to a standard curve of pure this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is a general guideline based on optimized parameters for related compounds from Ligustrum lucidum.

  • Preparation of Plant Material:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave extraction vessel.

    • Add 100 mL of 80% ethanol (v/v) for a 1:20 (g/mL) solid-to-liquid ratio.

    • Seal the vessel and place it in the microwave reactor.

    • Set the microwave power to 500 W.

    • Set the extraction temperature to 70°C.

    • Set the extraction time to 15 minutes.

  • Post-Extraction:

    • After extraction and cooling, filter the mixture.

    • Collect the filtrate.

    • Concentrate the extract using a rotary evaporator at 50°C.

  • Quantification:

    • Prepare the sample and quantify using HPLC as described in Protocol 1.

Quantitative Data Summary

The following tables summarize optimized conditions and yields for the extraction of related compounds from Ligustrum lucidum, which can serve as a starting point for optimizing this compound extraction.

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Compounds from Ligustrum lucidum

CompoundSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)Time (min)Yield (mg/g)Reference
Salidroside74% Ethanol1:30Not specified684.68
Oleanolic Acid95% Ethanol1:2040106.3[4]
Ursolic Acid95% Ethanol1:2040109.8[4]

Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters for Triterpenoids from Ligustrum lucidum

CompoundSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)Time (min)Power (W)Yield (mg/g)
Oleanolic Acid80% Ethanol1:1570205004.4
Ursolic Acid80% Ethanol1:1570205005.8

Table 3: Yield of Secoiridoid Glycosides from Ligustrum lucidum using Ultrahigh Pressure Extraction (UPE) *

CompoundYield (mg/g)
Nuezhenoside G1315.0
Specnuezhenide78.0

Optimal UPE conditions: 90% ethanol, 1:20 g/mL sample-to-solvent ratio, 200 MPa pressure, 2 min extraction time.[5]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Nuezhenide_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p_IKK p-IKK IKK->p_IKK IkBa IκBα p_IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Degrades, releasing NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB Nuezhenide This compound (Nuezhenide) Nuezhenide->p_IKK Inhibits Nuezhenide->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes Induces

Caption: Anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

Nuezhenidic_Acid_Antiviral_Mechanism Virus Influenza Virus HostCell Host Cell Virus->HostCell 1. Attachment & Entry Replication Viral Replication HostCell->Replication 2. Uncoating & Replication NewVirions New Virions Replication->NewVirions 3. Assembly Release Release of New Virions NewVirions->Release 4. Budding Neuraminidase Neuraminidase Activity Release->Neuraminidase Requires Infection Infection of Neighboring Cells Neuraminidase->Infection 5. Spread NuezhenidicAcid This compound NuezhenidicAcid->Neuraminidase Inhibits Extraction_Workflow PlantMaterial Plant Material (Ligustrum lucidum fruits) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval CrudeExtract Crude Nuezhenidic Acid Extract SolventRemoval->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis Quantification (HPLC) CrudeExtract->Analysis PureCompound Pure this compound Purification->PureCompound PureCompound->Analysis

References

Technical Support Center: Nuezhenidic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Nuezhenidic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound?

A1: this compound, a secoiridoid glycoside, presents several analytical challenges. Due to its polar nature, chromatographic resolution can be difficult, often leading to issues like peak tailing. Its presence in complex biological matrices, such as plant extracts or plasma, can result in matrix effects, impacting the accuracy and precision of quantification. Furthermore, as a glycoside, it may be susceptible to degradation under certain extraction and analysis conditions.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common and accessible method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

Q3: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

A3: Peak tailing is a common issue in liquid chromatography and can significantly affect the accuracy of quantification.[1][2][3] The primary causes include:

  • Secondary Interactions: Strong interactions between the acidic silanol (B1196071) groups on the silica-based stationary phase and polar functional groups on this compound can cause tailing.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in multiple ionization states, leading to broadened and tailing peaks.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1][2]

  • Column Degradation: Voids in the column packing or a blocked frit can also lead to poor peak shape.[1][2]

For a systematic approach to troubleshooting this issue, please refer to the "Troubleshooting Guide: Peak Tailing" section below.

Q4: I am observing significant signal suppression/enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?

A4: Matrix effects are a major concern in LC-MS/MS as they can compromise the accuracy, precision, and sensitivity of the method.[4] They are caused by co-eluting endogenous components from the sample matrix that affect the ionization efficiency of the target analyte.[5][6] To address this, consider the following:

  • Improved Sample Preparation: Employ more rigorous sample clean-up procedures like solid-phase extraction (SPE) to remove interfering matrix components.[7]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from the matrix components causing the interference.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for the matrix effect.[4]

Refer to our "Troubleshooting Guide: Matrix Effects" for a more detailed workflow.

Q5: What are typical starting conditions for developing an HPLC-UV method for this compound?

A5: Based on methods for similar secoiridoid glycosides, a good starting point for an HPLC-UV method would be:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol (B129727), both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[8]

  • Detection Wavelength: Secoiridoid glycosides typically have a UV absorbance maximum around 235-242 nm.[8][9]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

Method optimization will be necessary to achieve the desired separation and sensitivity.

Troubleshooting Guides

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Caption: Troubleshooting workflow for peak tailing.

Peak_Tailing_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 System Issues cluster_3 Method-Specific Issues cluster_4 Resolution start Observe Peak Tailing in Chromatogram check_all_peaks Does the tailing affect all peaks? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes method_issue Potential Method-Specific Issue check_all_peaks->method_issue No yes_all Yes no_all No, only this compound peak check_column Check for column void or blocked frit. Replace guard column/in-line filter. system_issue->check_column check_connections Inspect for dead volume in fittings and tubing. check_column->check_connections resolved Peak Tailing Resolved check_connections->resolved check_overload Dilute sample and re-inject. Is peak shape improved? method_issue->check_overload overload_solution Reduce injection volume or sample concentration. check_overload->overload_solution Yes check_mobile_phase Is mobile phase pH appropriate? (Not too close to pKa) check_overload->check_mobile_phase No yes_overload Yes no_overload No overload_solution->resolved ph_solution Adjust mobile phase pH. Use a buffer. check_mobile_phase->ph_solution No check_silanol Secondary interactions with silanols suspected. check_mobile_phase->check_silanol Yes yes_ph Yes no_ph No ph_solution->resolved silanol_solution Use a highly end-capped column. Add a competing base (e.g., triethylamine) to mobile phase (use with caution). Operate at a lower pH. check_silanol->silanol_solution silanol_solution->resolved

Troubleshooting Guide: Matrix Effects in LC-MS/MS

This guide outlines steps to identify and mitigate matrix effects during the LC-MS/MS quantification of this compound.

Caption: Workflow for evaluating and mitigating matrix effects.

Matrix_Effect_Troubleshooting cluster_0 Problem Identification cluster_1 Qualitative Assessment cluster_2 Quantitative Assessment cluster_3 Mitigation Strategies cluster_4 Validation start Inconsistent results, poor accuracy, or low recovery post_column Perform post-column infusion experiment. start->post_column infusion_result Observe signal suppression or enhancement at the retention time of this compound? post_column->infusion_result quant_assessment Calculate Matrix Factor (MF) infusion_result->quant_assessment Yes mf_formula MF = (Peak response in presence of matrix) / (Peak response in absence of matrix) quant_assessment->mf_formula mf_interpretation MF < 1 indicates suppression. MF > 1 indicates enhancement. quant_assessment->mf_interpretation mitigation Implement Mitigation Strategies quant_assessment->mitigation sample_prep Improve sample preparation (e.g., use SPE). mitigation->sample_prep chromatography Optimize chromatography to separate from interferences. sample_prep->chromatography internal_standard Use a stable isotope-labeled internal standard (SIL-IS). chromatography->internal_standard matrix_matched Use matrix-matched calibrants. internal_standard->matrix_matched revalidate Re-validate the method to ensure accuracy and precision. matrix_matched->revalidate

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material for Secoiridoid Glycoside Analysis

This protocol provides a general procedure for the extraction of this compound from plant tissues.

Caption: General workflow for plant sample preparation.

Sample_Prep_Workflow start Start: Collect and Dry Plant Material grind Grind to a fine powder start->grind extract Extract with a suitable solvent (e.g., 80% methanol or ethanol) using ultrasonication or reflux. grind->extract filter Filter the extract extract->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate partition Optional: Liquid-liquid partitioning for further cleanup (e.g., with n-hexane to remove nonpolar compounds) concentrate->partition spe Solid-Phase Extraction (SPE) using a C18 cartridge for purification partition->spe reconstitute Elute from SPE, evaporate to dryness, and reconstitute in mobile phase spe->reconstitute analyze Analyze by HPLC-UV or LC-MS/MS reconstitute->analyze

Methodology:

  • Sample Collection and Preparation: Collect fresh plant material and dry it at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Accurately weigh a portion of the powdered plant material and extract it with a suitable solvent, such as 80% methanol or ethanol, at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[6] Extraction can be performed using methods like ultrasonication for 30-60 minutes or heat reflux for 1-2 hours.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent.

  • Purification (Optional but Recommended):

    • Liquid-Liquid Partitioning: The concentrated extract can be redissolved in water and partitioned with a nonpolar solvent like n-hexane to remove lipids and chlorophyll.

    • Solid-Phase Extraction (SPE): For cleaner samples, SPE is highly recommended. Condition a C18 SPE cartridge with methanol followed by water. Load the aqueous extract onto the cartridge. Wash the cartridge with water to remove highly polar impurities. Elute the secoiridoid glycosides with methanol.

  • Final Sample Preparation: Evaporate the purified eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for this compound Quantification

This protocol outlines a starting point for developing a sensitive and selective LC-MS/MS method for this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: ESI negative or positive mode. Secoiridoid glycosides can often be detected in both modes.[2] Common adducts in positive mode are [M+H]⁺ and [M+Na]⁺, while in negative mode, [M-H]⁻ and [M+formate]⁻ are common.[3][10][11]

  • Multiple Reaction Monitoring (MRM): For quantification, at least two MRM transitions (a quantifier and a qualifier) should be optimized for this compound and the internal standard. This involves optimizing the precursor ion, product ions, collision energy, and other compound-dependent parameters.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal for this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of secoiridoid glycosides using HPLC-UV and LC-MS methods, based on published literature for structurally similar compounds. These values can serve as a benchmark when developing a method for this compound.

ParameterHPLC-UVLC-MS/MSReference
Limit of Detection (LOD) ~19 µg/mL≤ 37 ng/mL[5][12]
Limit of Quantification (LOQ) ~58 µg/mL≤ 112 ng/mL[5][12]
Linearity (r²) > 0.999> 0.99[5]
Accuracy (Recovery) 98.09 - 100.70 %96.7 - 101.5 %[5][12]
Precision (RSD) < 2%< 4.6% (intra-day), < 3.1% (inter-day)[5][12]

References

Technical Support Center: Troubleshooting Neuraminidase Inhibition Assays with Nuezhenidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neuraminidase inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered when using Nuezhenidic acid as a potential inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of a neuraminidase inhibition assay?

A neuraminidase inhibition assay measures the ability of a compound to block the enzymatic activity of neuraminidase.[1] Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of new virus particles from infected cells.[2][3] By inhibiting this enzyme, the spread of the virus can be halted.[4][5] The most common method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6] When neuraminidase cleaves MUNANA, it produces a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU).[7] The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[6]

Q2: What is this compound and why is it being tested as a neuraminidase inhibitor?

This compound is a natural product that can be isolated from the fruits of Ligustrum lucidum.[8][9] It has shown inhibitory activity against the influenza A virus, making it a compound of interest for antiviral drug development.[8][9]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For biological assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in the assay low (typically below 1%) to avoid solvent-induced effects on enzyme activity or cell viability if using a cell-based assay.

Q4: How should I determine the optimal concentration of neuraminidase to use in my assay?

Before testing inhibitors, it is essential to perform an enzyme titration to find the optimal concentration of neuraminidase. This concentration should yield a robust signal that falls within the linear range of the assay over the desired incubation time.

Q5: What controls are essential for a neuraminidase inhibition assay?

Several controls are critical for a reliable assay:

  • No-enzyme control: Contains all reaction components except the neuraminidase enzyme to measure background fluorescence.

  • No-inhibitor control (100% activity): Contains all reaction components, including the enzyme and its substrate, but no inhibitor. This represents the maximum enzyme activity.

  • Positive control: A known neuraminidase inhibitor (e.g., Zanamivir or Oseltamivir carboxylate) is used to confirm that the assay can detect inhibition.

  • Solvent control: Contains the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound to account for any effects of the solvent on enzyme activity.

Troubleshooting Guide

General Assay Problems
ProblemPossible CauseRecommended Solution
High Background Fluorescence Contaminated reagents or buffers.Prepare fresh reagents and use high-purity water. Test individual reagents for fluorescence.
Autofluorescence of the test compound (common with natural products).Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, a different detection method may be needed.[6]
Well-to-well crosstalk.Use black, opaque-bottom 96-well plates for fluorescence assays to minimize crosstalk.
Inconsistent IC50 Values Inconsistent enzyme activity.Aliquot the enzyme and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of all components.
Substrate degradation.Prepare fresh substrate solutions for each assay and store stock solutions as recommended by the manufacturer.
Inconsistent incubation times.Use a precise timer and ensure all plates are incubated for the same duration at a constant temperature.
No or Low Signal Omission of a key reagent.Double-check that all reagents were added in the correct order and volumes.
Inactive enzyme or substrate.Test the activity of the enzyme and the integrity of the substrate.
Incorrect plate reader settings.Ensure the excitation and emission wavelengths are set correctly for the 4-MU fluorophore (~365 nm excitation and ~450 nm emission).[6]
Issues Specific to this compound and Natural Products
ProblemPossible CauseRecommended Solution
Precipitation of this compound in Assay Buffer Poor solubility of the compound in the aqueous assay buffer.[6]Although soluble in DMSO, this compound may precipitate when diluted in an aqueous buffer. Try different solubilizing agents or pre-incubation steps. Visually inspect for precipitation.[6] It may be necessary to test a range of final DMSO concentrations to find a balance between solubility and solvent effects on the assay.
False Positive Results Intrinsic fluorescence of this compound.As mentioned in the general troubleshooting section, run a control with this compound and all assay components except the enzyme to check for autofluorescence.
Assay interference.Natural products can interfere with assay components. Perform a counter-screen with a different detection method if possible (e.g., absorbance-based if the primary screen is fluorescence-based).[6]
False Negative Results Degradation of this compound.Natural products can be unstable.[6] Prepare fresh solutions of this compound for each experiment and store the stock solution appropriately (e.g., at -20°C or -80°C in DMSO).
Narrow activity window.Test a wide range of this compound concentrations to ensure you are not missing a narrow window of inhibitory activity.[6]

Experimental Protocols

Standard Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is a general guideline and may require optimization for specific enzymes and inhibitors.

Materials:

  • Neuraminidase enzyme

  • This compound

  • Known neuraminidase inhibitor (e.g., Zanamivir)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • DMSO

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations.

    • Prepare a working solution of the neuraminidase enzyme in Assay Buffer. The optimal concentration should be predetermined via an enzyme titration assay.

    • Prepare a working solution of MUNANA substrate in Assay Buffer.

  • Assay Plate Setup:

    • Add 25 µL of the serially diluted this compound solutions to the wells of the 96-well plate.

    • For control wells, add 25 µL of Assay Buffer (for 100% activity) and 25 µL of a known neuraminidase inhibitor as a positive control.[6]

    • Add 50 µL of the diluted neuraminidase solution to each well.[6]

    • Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Initiate and Stop the Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the MUNANA substrate solution to all wells.[6]

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence in a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[6]

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Data Presentation

Table 1: Hypothetical Neuraminidase Inhibition Data for this compound

This compound (µM)Fluorescence (RFU)% Inhibition
0 (No Inhibitor)100000
0.195005
1750025
10500050
100200080
1000100090
Positive Control (Zanamivir)150085
No Enzyme Control500-

Table 2: Troubleshooting Checklist for Common Issues

IssueCheck
High BackgroundReagent contamination, this compound autofluorescence, plate type.
High VariabilityPipetting accuracy, enzyme/substrate stability, consistent incubation.
Low or No SignalReagent addition, enzyme activity, plate reader settings.
Compound PrecipitationVisual inspection of wells, final DMSO concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, this compound) serial_dilute Serial Dilutions of This compound prep_reagents->serial_dilute add_inhibitor Add Inhibitor/Controls to Plate serial_dilute->add_inhibitor add_enzyme Add Enzyme & Pre-incubate (37°C) add_inhibitor->add_enzyme add_substrate Add Substrate & Incubate (37°C) add_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_curve

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

troubleshooting_logic cluster_high_background High Background Signal cluster_inconsistent_results Inconsistent IC50 Values cluster_no_signal No/Low Signal start Problem Encountered high_background high_background start->high_background High Background inconsistent_results inconsistent_results start->inconsistent_results Inconsistent Results no_signal no_signal start->no_signal No Signal check_reagents Check Reagents for Contamination check_compound_fluorescence Test this compound Autofluorescence check_plate Use Black Assay Plates check_enzyme_handling Review Enzyme Storage & Handling verify_pipetting Verify Pipette Calibration & Technique check_reagent_stability Check Substrate/Inhibitor Stability confirm_reagent_addition Confirm All Reagents Added test_enzyme_activity Test Enzyme Activity Separately verify_reader_settings Check Wavelength Settings high_background->check_reagents high_background->check_compound_fluorescence high_background->check_plate inconsistent_results->check_enzyme_handling inconsistent_results->verify_pipetting inconsistent_results->check_reagent_stability no_signal->confirm_reagent_addition no_signal->test_enzyme_activity no_signal->verify_reader_settings

Caption: Troubleshooting logic for common neuraminidase assay issues.

References

Technical Support Center: Nuezhenidic Acid Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Nuezhenidic acid cytotoxicity data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural compound isolated from Ligustrum lucidum.[1][2][3] Its primary reported biological activity is the inhibition of the influenza A virus.[1][2][3] Information regarding its specific mechanism of cytotoxic action is not widely available, necessitating empirical investigation by the researcher.

Q2: What is the recommended solvent and how should I prepare a stock solution of this compound?

The recommended solvent for this compound is water. It has a reported water solubility of 9.09 mg/mL, which corresponds to approximately 20.09 mM.[1] To ensure complete dissolution, sonication is recommended.[1] It is advisable to prepare a concentrated stock solution (e.g., 10-20 mM) in sterile water, filter-sterilize it through a 0.22 µm filter, and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: How can I determine the stability of this compound in my specific cell culture medium?

The stability of any compound in cell culture media can be a significant source of variability.[4][5][6][7][8] It is recommended to perform a stability test. This can be done by incubating this compound in your complete cell culture medium (including serum) at 37°C for the duration of your longest planned experiment (e.g., 24, 48, 72 hours). Samples can be taken at different time points and analyzed by HPLC to determine the concentration of the parent compound. A significant decrease in concentration over time would indicate instability and may require more frequent media changes during your experiments.

Q4: What are some potential mechanisms of cytotoxicity for this compound that I could investigate?

Given that the specific cytotoxic mechanism is not well-documented, researchers may need to investigate several possibilities. Based on the general mechanisms of cytotoxicity for other natural compounds, potential pathways to explore include:

  • Induction of Apoptosis: Investigate markers such as caspase activation (Caspase-3, -8, -9), PARP cleavage, and changes in mitochondrial membrane potential.

  • Cell Cycle Arrest: Analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) using flow cytometry.

  • Induction of Oxidative Stress: Measure the levels of reactive oxygen species (ROS) and assess the cellular antioxidant response.

Q5: I am observing high variability between my replicate wells. What are the common causes and how can I minimize this?

High variability between replicates is a common issue in cytotoxicity assays. The root causes often lie in inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates. To minimize variability:

  • Ensure a homogenous cell suspension: Gently swirl the cell suspension before and during seeding to prevent cell settling.

  • Use calibrated pipettes: Ensure your pipettes are accurately calibrated and use proper pipetting techniques.

  • Minimize the "edge effect": Evaporation can be higher in the outer wells of a microplate, leading to increased compound concentration and altered cell growth. To mitigate this, you can fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[3]

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Data
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Edge Effect Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[3]
Compound Precipitation Visually inspect wells for precipitate after adding this compound. If observed, refer to the troubleshooting guide for precipitate formation.
Cell Clumping Ensure complete dissociation of cells during harvesting. Use a cell strainer if necessary.
Problem 2: Lower Than Expected or No Cytotoxic Effect
Potential Cause Recommended Solution
Sub-optimal Cell Density Perform a cell titration experiment to determine the optimal cell seeding density for your cell line and assay duration.
Compound Instability Test the stability of this compound in your culture medium at 37°C over the time course of your experiment.[5][8]
Incorrect Compound Concentration Verify the calculations for your serial dilutions. Prepare fresh dilutions for each experiment.
Cell Line Resistance Consider that your chosen cell line may be resistant to the cytotoxic effects of this compound. Test a range of concentrations and consider using a different cell line.
Assay Incubation Time The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Problem 3: Precipitate Formation in the Culture Medium
Potential Cause Recommended Solution
Poor Solubility at High Concentrations Although water-soluble, high concentrations in complex media may lead to precipitation. Determine the highest soluble concentration in your specific media. Sonication during stock preparation is recommended.[1]
Interaction with Media Components Some components of serum or media can interact with the compound, causing it to precipitate. Consider reducing the serum concentration or using a serum-free medium for the treatment period, if compatible with your cells.
Incorrect Solvent Usage Ensure the final concentration of any organic solvent (if used) is low and non-toxic to the cells.
Problem 4: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variability in Cell Culture Maintain consistent cell culture practices, including passage number, confluency at the time of harvesting, and media formulation.
Reagent Preparation Prepare fresh reagents and compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incubation Conditions Ensure consistent temperature, humidity, and CO2 levels in the incubator.
Strict Adherence to Protocol Develop and follow a detailed Standard Operating Procedure (SOP) for all steps of the experiment.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₄[9]
Molecular Weight 452.36 g/mol [1]
Water Solubility 9.09 mg/mL (~20.09 mM)[1]
Appearance Not specified

Table 2: Example Data Layout for a 96-Well Plate Cytotoxicity Assay

WellTreatmentConcentration (µM)Absorbance (OD)% Viability
A1-A3Vehicle Control0...100
B1-B3This compound1......
C1-C3This compound10......
D1-D3This compound50......
E1-E3This compound100......
F1-F3Positive Control.........
G1-G3Media BlankN/A...N/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Add sterile, nuclease-free water to achieve the desired stock concentration (e.g., 20 mM).

  • Vortex the solution and sonicate for 5-10 minutes to ensure complete dissolution.[1]

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Standard MTT Cytotoxicity Assay
  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of the solvent used for the highest concentration of this compound) and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Assay A Cell Seeding B 24h Incubation A->B C This compound Treatment B->C D Incubation (24-72h) C->D E Viability Assay (e.g., MTT) D->E F Data Analysis E->F

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Troubleshooting_High_Variability Troubleshooting High Variability Start High Variability Observed Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Pipetting Verify Pipette Calibration & Technique Start->Check_Pipetting Check_Plate_Layout Assess for Edge Effects Start->Check_Plate_Layout Check_Compound Inspect for Precipitation Start->Check_Compound Solution_Seeding Implement Homogenous Cell Suspension Check_Seeding->Solution_Seeding Solution_Pipetting Recalibrate Pipettes / Refine Technique Check_Pipetting->Solution_Pipetting Solution_Plate Use Inner Wells Only Check_Plate_Layout->Solution_Plate Solution_Compound Optimize Compound Concentration/Solvent Check_Compound->Solution_Compound

Caption: A logical workflow for troubleshooting high variability in cytotoxicity data.

Apoptosis_Signaling_Pathway Hypothetical Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Nuezhenidic_Acid This compound Nuezhenidic_Acid->Death_Receptor ? Nuezhenidic_Acid->Mitochondria ? Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis that could be investigated for this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Nuezhenidic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Nuezhenidic acid in cell-based assays while minimizing potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a novel small molecule inhibitor designed to target the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Its primary on-target effect is the inhibition of the p110α catalytic subunit of PI3K.

Q2: What are potential off-target effects of this compound?

Off-target effects occur when a compound interacts with proteins other than its intended target.[3] For this compound, potential off-target effects may include:

  • Cytotoxicity: At high concentrations, this compound may induce cell death independent of PI3K inhibition.[4]

  • Inhibition of other kinases: Due to structural similarities in the ATP-binding pockets of kinases, this compound might inhibit other related kinases.

  • Alteration of lipid metabolism: As a modulator of a lipid kinase, it may have unintended effects on other lipid signaling pathways.[5][6]

Q3: What are the initial signs of potential off-target effects in my experiments?

Common indicators of off-target effects include:

  • A significant discrepancy between the effective concentration in your cell-based assay and the known biochemical IC50 for PI3Kα.[3]

  • Observed cellular phenotypes that are inconsistent with genetic knockdown (e.g., siRNA or CRISPR) of the target protein.[3]

  • Inconsistent results when using a structurally different PI3K inhibitor.[3]

  • High levels of cytotoxicity at concentrations required to observe the desired phenotype.[4]

Troubleshooting Guide

Issue 1: High Levels of Cytotoxicity Observed

If you observe significant cell death or a sharp decline in cell viability at your target concentration, consider the following:

  • Possible Cause: The concentration of this compound is too high, leading to off-target toxicity.[4]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the cytotoxic concentration 50 (CC50) in parallel with the effective concentration 50 (EC50) for the desired phenotype.[4]

    • Lower the Concentration: Use the lowest effective concentration that elicits the desired on-target effect while minimizing cytotoxicity.[4]

    • Include Proper Controls: Always include vehicle-only controls to accurately assess the baseline cytotoxicity.[4]

Issue 2: Inconsistent or Non-reproducible Results

Variability in experimental outcomes can be frustrating. Here are some steps to troubleshoot this issue:

  • Possible Cause 1: Compound Degradation.

  • Troubleshooting Steps:

    • Proper Storage: Store this compound stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[4]

    • Fresh Dilutions: Prepare fresh working dilutions from a stock aliquot for each experiment.[4]

  • Possible Cause 2: Variability in Cell Health and Density.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure consistent cell numbers and confluency at the time of treatment.[4]

    • Monitor Cell Health: Regularly check cell morphology and doubling times. Do not use cells that have been in continuous culture for an extended period.[4][7]

Quantitative Data Summary

The following tables provide a hypothetical summary of key quantitative data for this compound to guide experimental design.

Table 1: In Vitro Potency and Cellular Activity of this compound

ParameterConcentration (nM)Notes
Biochemical IC50 (PI3Kα) 15Potency against the isolated enzyme.
Cellular EC50 (p-Akt reduction) 75Concentration for 50% reduction of downstream signaling.
Cellular CC50 (72h incubation) 2500Concentration causing 50% cell death.

Data are for illustrative purposes.

Table 2: Selectivity Profile of this compound Against Related Kinases

Kinase TargetIC50 (nM)Selectivity (fold vs. PI3Kα)
PI3Kα 151
PI3Kβ 350>23
PI3Kδ 800>53
PI3Kγ 1200>80
mTOR >10,000>667

Data are for illustrative purposes.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the optimal concentration of this compound that maximizes the on-target effect while minimizing cytotoxicity.[3]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: In one set of plates, measure the on-target effect (e.g., downstream protein phosphorylation via Western blot or ELISA).[3]

  • Cytotoxicity Readout: In a parallel set of plates, assess cell viability using a suitable method such as an MTS or CellTiter-Glo® assay.[3]

  • Data Analysis: Plot the percentage of phenotypic response and the percentage of cell viability against the log of the inhibitor concentration to determine the EC50 and CC50 values.[3]

Protocol 2: Orthogonal Validation with a Structurally Different Inhibitor

Objective: To confirm that the observed cellular phenotype is a result of inhibiting the intended target and not due to the specific chemical structure of this compound.[3]

Methodology:

  • Inhibitor Selection: Choose a well-characterized, structurally distinct inhibitor of PI3Kα (e.g., Alpelisib).

  • Dose-Response: Perform a dose-response experiment for the new inhibitor as described in Protocol 1.

  • Phenotypic Comparison: Compare the phenotype and the dose-response curve induced by the orthogonal inhibitor with those of this compound. A similar phenotype provides stronger evidence for on-target activity.[3]

Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Effects Downstream Effects Akt->Downstream Effects (Growth, Proliferation) This compound This compound This compound->PI3K inhibits

Caption: Hypothetical signaling pathway of this compound.

Start Start Suspected Off-Target Effect Suspected Off-Target Effect Start->Suspected Off-Target Effect Dose-Response & Cytotoxicity Assay Dose-Response & Cytotoxicity Assay Suspected Off-Target Effect->Dose-Response & Cytotoxicity Assay Is EC50 << CC50? Is EC50 << CC50? Dose-Response & Cytotoxicity Assay->Is EC50 << CC50? Orthogonal Validation (Different Inhibitor) Orthogonal Validation (Different Inhibitor) Is EC50 << CC50?->Orthogonal Validation (Different Inhibitor) Yes Investigate Other Targets Investigate Other Targets Is EC50 << CC50?->Investigate Other Targets No Consistent Phenotype? Consistent Phenotype? Orthogonal Validation (Different Inhibitor)->Consistent Phenotype? Genetic Validation (siRNA/CRISPR) Genetic Validation (siRNA/CRISPR) Consistent Phenotype?->Genetic Validation (siRNA/CRISPR) Yes Consistent Phenotype?->Investigate Other Targets No Consistent Phenotype? Consistent Phenotype? Genetic Validation (siRNA/CRISPR)->Consistent Phenotype? On-Target Effect Confirmed On-Target Effect Confirmed Consistent Phenotype? ->On-Target Effect Confirmed Yes Consistent Phenotype? ->Investigate Other Targets No

Caption: Workflow for troubleshooting off-target effects.

cluster_0 Pharmacological Validation cluster_1 Genetic Validation Observed Phenotype Observed Phenotype Conclusion High Confidence On-Target Effect Observed Phenotype->Conclusion This compound This compound This compound->Observed Phenotype Induces Structurally Different Inhibitor Structurally Different Inhibitor Structurally Different Inhibitor->Observed Phenotype Induces Target Knockdown (siRNA/CRISPR) Target Knockdown (siRNA/CRISPR) Target Knockdown (siRNA/CRISPR)->Observed Phenotype Replicates

Caption: Logic of orthogonal validation.

References

Technical Support Center: Nuezhenidic Acid Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nuezhenidic acid. The information provided is based on the general behavior of secoiridoid glucosides, the chemical class to which this compound belongs, as specific degradation pathways for this compound are not extensively documented in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product isolated from Ligustrum lucidum. Chemically, it is classified as a secoiridoid glucoside. Its structure contains a glucose moiety attached to a secoiridoid aglycone.

Q2: What are the likely degradation pathways for this compound?

Based on the general chemistry of secoiridoid glucosides, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the glycosidic bond, releasing the glucose molecule and the aglycone. This can be catalyzed by acids, bases, or enzymes (β-glucosidase). The resulting aglycone is often unstable and can undergo further rearrangements.[1]

  • Oxidation: The molecule may be susceptible to oxidation, particularly if it contains sensitive functional groups.

  • Photodegradation: Exposure to light, especially UV, can induce degradation.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.

Q3: What analytical techniques are most suitable for identifying this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for separating this compound from its degradation products. Reversed-phase chromatography is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying degradation products. Electrospray ionization (ESI) is a suitable ionization technique. Tandem mass spectrometry (MS/MS) helps in elucidating the structures of the degradation products by analyzing their fragmentation patterns.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (like COSY, HSQC, and HMBC) are invaluable for the unambiguous structural elucidation of isolated degradation products.[1] It can also be used to analyze the sugar moieties after hydrolysis.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound degradation.

Problem Possible Cause(s) Troubleshooting Steps
Poor separation of degradation products in HPLC. - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Gradient elution profile needs optimization.- Screen different C18 or other appropriate stationary phases.- Adjust the mobile phase pH and organic modifier composition.- Modify the gradient slope and duration to improve resolution.
Inconsistent retention times. - Fluctuation in column temperature.- Mobile phase composition changing over time.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily.- Use a guard column and ensure the mobile phase is compatible with the column.
Difficulty in identifying degradation products by MS. - Low abundance of the degradation product.- Co-elution with other components.- Inappropriate MS parameters.- Concentrate the sample before analysis.- Optimize the HPLC method for better separation.- Optimize ESI source parameters (e.g., capillary voltage, gas flow) and collision energy for MS/MS.
NMR signals of isolated degradation product are weak or show impurities. - Insufficient amount of isolated compound.- Incomplete purification.- Scale up the degradation reaction and purification process.- Employ multiple purification steps (e.g., preparative HPLC followed by solid-phase extraction).

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating analytical method. The following are general protocols that should be adapted based on the preliminary stability data of this compound.

Table 1: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl2, 4, 8, 24 hours at 60°C
Base Hydrolysis 0.1 M NaOH2, 4, 8, 24 hours at 60°C
Oxidative Degradation 3% H₂O₂2, 4, 8, 24 hours at room temperature
Thermal Degradation Solid-state24, 48, 72 hours at 80°C
Photodegradation SolutionExpose to UV light (254 nm) and visible light for 24, 48, 72 hours

Protocol for Acid Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).

  • Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

(Similar protocols can be followed for base hydrolysis and oxidative degradation, with appropriate modifications.)

LC-MS/MS Analysis for Degradation Product Identification

Instrumentation:

  • HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Ion Trap).

  • ESI source.

Typical HPLC Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Typical MS Conditions:

  • Ionization Mode: Positive and Negative ESI.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120°C.

  • Gas Flow: As per instrument recommendation.

  • MS Scan Range: m/z 100-1000.

  • MS/MS: Perform product ion scans on the parent ions of interest using appropriate collision energy.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start This compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis hplc->lcms method_val Method Validation hplc->method_val nmr Isolation & NMR lcms->nmr For unknown peaks pathway Degradation Pathway Elucidation lcms->pathway nmr->pathway

Caption: Experimental workflow for this compound degradation studies.

degradation_pathway NA This compound (Secoiridoid Glucoside) Aglycone Unstable Aglycone NA->Aglycone Hydrolysis (Acid/Base/Enzyme) Glucose Glucose NA->Glucose Hydrolysis DP2 Oxidized Product NA->DP2 Oxidation DP1 Rearrangement Product 1 Aglycone->DP1 Rearrangement

Caption: Hypothetical degradation pathway of this compound.

References

Technical Support Center: Optimizing Nuezhenidic Acid Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for antiviral assays involving Nuezhenidic acid. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel antiviral agent with a primary mechanism that involves the inhibition of viral entry into the host cell. It is believed to interfere with the conformational changes in viral glycoproteins that are essential for membrane fusion. This action prevents the viral genome from being released into the cytoplasm, thus halting the replication cycle at its earliest stage.[1]

Q2: Which types of antiviral assays are most suitable for evaluating this compound?

Given its mechanism of action, plaque reduction neutralization tests (PRNT) and yield reduction assays are highly suitable for evaluating the efficacy of this compound.[2][3] These assays quantify the reduction in infectious virus particles produced in the presence of the compound. For higher throughput screening, cell-based assays that measure the inhibition of cytopathic effect (CPE) or utilize reporter genes activated by viral infection can also be employed.[4]

Q3: How does incubation time fundamentally impact the results of an antiviral assay with this compound?

Incubation time is a critical parameter that directly influences the observed antiviral efficacy. Insufficient incubation may not allow for enough viral replication cycles to observe a significant difference between treated and untreated cells. Conversely, excessively long incubation could lead to cytotoxicity from the compound or complete destruction of the cell monolayer by the virus, masking any antiviral effect.[5] The optimal time depends on the virus's replication kinetics and the specific assay format.

Q4: Should this compound be added before, during, or after viral infection in the assay?

To specifically target viral entry, this compound should ideally be added to the cells before or during the viral adsorption period.[6] A common approach is to pre-incubate the cells with the compound for a short period (e.g., 1-2 hours) before adding the virus. This allows the compound to be present and active at the time of viral attachment and entry.

Optimizing Incubation Time: A Logical Approach

Optimizing the incubation period is crucial for accurately determining the EC50 (50% effective concentration) of this compound. The ideal duration allows for robust viral replication in control wells without causing excessive cell death that could confound the results.

G cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Time-Course Experiment cluster_2 Phase 3: Data Analysis & Selection A Determine Virus Replication Kinetics (e.g., one-step growth curve) C Select Initial Time Points (Based on replication kinetics, e.g., 24h, 48h, 72h) A->C Informs initial time points B Assess this compound Cytotoxicity (e.g., MTS/XTT assay over 24-96h) B->C Defines max incubation time D Perform Plaque Reduction Assay at selected time points with serial dilutions of this compound C->D E Calculate EC50 at Each Time Point D->E F Select Optimal Incubation Time (Time point with stable EC50 and good dynamic range) E->F

Caption: Logical workflow for optimizing assay incubation time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No plaques observed in virus control wells 1. Inactive virus stock.[5]2. Cell monolayer is not susceptible.3. Incorrect viral titer calculation leading to over-dilution.1. Titer the virus stock to confirm viability. Use a fresh aliquot.2. Confirm the cell line is appropriate for the virus strain.3. Use a lower dilution of the virus stock (higher concentration).[5]
Plaques are too small or unclear 1. Incubation time is too short.2. Overlay medium is too concentrated, restricting viral spread.[5]3. Sub-optimal incubation conditions (temperature, CO2).1. Increase the incubation period in 12-24 hour increments.2. Ensure the correct concentration of agarose (B213101) or methylcellulose (B11928114) is used.3. Verify incubator settings are optimal for both the cells and the virus.
Cell monolayer peels off or looks unhealthy 1. Cytotoxicity from this compound at high concentrations.2. Overlay medium was added when it was too hot, damaging the cells.[7]3. Cells were not fully confluent before infection.1. Perform a cytotoxicity assay to determine the non-toxic concentration range of the compound.[6]2. Cool the overlay medium to 42-44°C before adding it to the wells.3. Ensure cell monolayers are >95% confluent before starting the assay.[3]
High variability in EC50 values between experiments 1. Inconsistent incubation times.2. Variability in initial viral load (MOI).3. Inconsistent cell passage number or seeding density.1. Strictly adhere to the optimized incubation time for all subsequent assays.2. Use a consistent, accurately titered virus stock for all experiments.3. Use cells within a defined passage number range and ensure consistent seeding density.

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT)

This protocol is designed to quantify the ability of this compound to inhibit the production of infectious virus particles.

G A 1. Seed Host Cells (e.g., Vero cells in 6-well plates) B 2. Incubate 24h (until >95% confluent) A->B D 4. Pre-treat Cells (Add drug dilutions, incubate 1h at 37°C) B->D C 3. Prepare Drug Dilutions (Serial dilutions of this compound) C->D E 5. Infect Cells (Add virus at target MOI, e.g., 100 PFU/well) D->E F 6. Adsorption Period (Incubate 1h at 37°C, gently rock every 15 min) E->F G 7. Add Overlay (Remove inoculum, add semi-solid overlay, e.g., 1% methylcellulose) F->G H 8. Incubate (Optimized duration, e.g., 48-72h at 37°C) G->H I 9. Fix & Stain (e.g., with 10% formaldehyde (B43269), then 0.1% crystal violet) H->I J 10. Count Plaques & Calculate % Inhibition I->J

Caption: Workflow for a Plaque Reduction Neutralization Test.

Methodology:

  • Cell Plating: Seed a suitable host cell line (e.g., Vero E6 cells) into 6-well plates at a density that will achieve >95% confluency within 24 hours.[3]

  • Compound Preparation: On the day of the assay, prepare serial dilutions of this compound in serum-free culture medium. Include a "no-drug" vehicle control (e.g., DMSO).

  • Pre-treatment and Infection:

    • Aspirate the growth medium from the confluent cell monolayers.

    • Add the prepared this compound dilutions to the appropriate wells.

    • Incubate for 1 hour at 37°C and 5% CO₂.

    • Add the virus inoculum, diluted to provide 50-100 plaque-forming units (PFU) per well.[2]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[2] Gently rock the plates every 15-20 minutes to ensure even distribution of the inoculum.[3]

  • Overlay: After the adsorption period, aspirate the inoculum and gently add 2 mL of an overlay medium (e.g., 2X MEM mixed 1:1 with 2% methylcellulose). The overlay restricts virus spread to adjacent cells, allowing distinct plaques to form.[8]

  • Incubation: Transfer the plates to a 37°C, 5% CO₂ incubator for the pre-determined optimal incubation time (e.g., 48, 72, or 96 hours).

  • Staining and Quantification:

    • Aspirate the overlay medium.

    • Fix the cells with a 10% formaldehyde solution for at least 30 minutes.[3]

    • Remove the fixative and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of plaques in each well. The percent inhibition is calculated relative to the vehicle control wells.

Protocol 2: Cytotoxicity Assay (MTS/XTT Assay)

It is essential to assess the cytotoxicity of this compound in parallel to ensure that any observed reduction in viral activity is not due to cell death caused by the compound.

Methodology:

  • Cell Plating: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Add the same serial dilutions of this compound used in the antiviral assay to the cells. Include a "no-drug" control and a "cells-only" background control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48, 72, or 96 hours).

  • Assay: Add a metabolic reagent like MTS or XTT to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Calculate the cell viability as a percentage relative to the "no-drug" control. This data is used to determine the 50% cytotoxic concentration (CC50).

Data Presentation: Impact of Incubation Time

The following tables illustrate hypothetical data from a time-course experiment to optimize the incubation period for a this compound assay against a generic lytic virus.

Table 1: Effect of Incubation Time on this compound EC50 and CC50

Incubation Time (Hours)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
2412.5>100>8.0
484.8>100>20.8
724.585.218.9
966.2*55.18.9

*Note: Increased EC50 at 96 hours is likely due to compound degradation or emerging cytotoxicity confounding the results.

Table 2: Plaque Reduction Data at 48-Hour Incubation

This compound (µM)Average Plaque Count% InhibitionCell Viability (%)
0 (Vehicle Control)850%100%
1.566227%100%
3.135140%99%
6.252867%98%
12.51187%97%
25.0298%95%
50.00100%91%

Based on this data, a 48-hour incubation period is optimal. It provides a potent and stable EC50 value, a high selectivity index, and minimal cytotoxicity, ensuring the observed antiviral effect is specific.

References

selecting the right cell line for Nuezhenidic acid research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines for studying Nuezhenidic acid and related compounds. Given that research on isolated this compound is emerging, this guide also provides information on the broader context of Ligustrum lucidum extracts, from which this compound is derived, and the class of compounds to which it belongs, secoiridoid glucosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in cancer research?

A1: this compound is a secoiridoid glucoside isolated from the fruit of Ligustrum lucidum (Fructus Ligustri Lucidi), a plant used in traditional Chinese medicine.[1][2] Modern research has shown that various extracts and individual compounds from this plant exhibit a range of bioactivities, including anti-tumor effects.[2][3] While specific research on this compound is still developing, its presence in a plant with known anti-cancer properties makes it a compound of interest for cancer research.

Q2: What are the known or proposed mechanisms of action for compounds from Ligustrum lucidum in cancer?

A2: Research on extracts from Ligustrum lucidum suggests several potential anti-cancer mechanisms of action. These include the induction of apoptosis (programmed cell death) and cell senescence.[4][5] Some studies indicate that these effects may be mediated through the regulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[1][3][6] Specifically, extracts have been shown to upregulate p21, a protein that can halt the cell cycle, and activate caspases, which are crucial enzymes in the apoptotic process.[4][5]

Q3: Which types of cancer have been studied in relation to Ligustrum lucidum extracts?

A3: Extracts from Ligustrum lucidum have been investigated for their potential therapeutic effects in a variety of cancers, including:

  • Hepatocellular carcinoma (liver cancer)[3][4]

  • Glioma (a type of brain tumor)[3]

  • Colon carcinoma[6][7]

  • Breast cancer[7][8]

  • Prostate cancer[8][9]

  • Cervical cancer[8]

Troubleshooting Guide

Issue 1: I cannot find commercially available, isolated this compound for my experiments.

  • Troubleshooting Steps:

    • Verify the Compound Name and CAS Number: Double-check the spelling ("this compound") and search for its CAS number (183238-67-7) to ensure you are searching for the correct compound.[10]

    • Contact Speciality Chemical Suppliers: Reach out to suppliers who specialize in natural products and phytochemicals, as they may have it available for custom synthesis or in small research quantities.

    • Consider Using a Standardized Extract: If the isolated compound is unavailable, consider using a well-characterized and standardized extract of Ligustrum lucidum fruit. This will allow you to study the overall biological effects of the plant's constituents, including this compound.

    • Investigate Related Compounds: Research other commercially available secoiridoid glucosides with known anti-cancer activity, such as oleuropein (B1677263) or ligstroside, to use as a starting point for your investigations.[7][11]

Issue 2: My initial cell viability assays with Ligustrum lucidum extract show inconsistent results.

  • Troubleshooting Steps:

    • Characterize the Extract: The composition of plant extracts can vary. Use techniques like HPLC or LC-MS to characterize the phytochemical profile of your extract and ensure consistency between batches.

    • Optimize Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Extracts may contain a complex mixture of compounds with different potencies and kinetics.

    • Assess Cell Line Sensitivity: Different cell lines will exhibit varying sensitivity to the extract. Test a panel of cell lines relevant to your research question to identify the most responsive models.

    • Control for Solvent Effects: Ensure that the solvent used to dissolve the extract (e.g., DMSO) is used at a final concentration that is non-toxic to your cells. Include a solvent-only control in your experiments.

Selecting the Right Cell Line

The choice of cell line is critical for obtaining meaningful results. The following table summarizes cell lines that have been used in research involving Ligustrum lucidum extracts and related compounds.

Cancer TypeCell LineKey Findings
Hepatocellular Carcinoma Bel-7402Extract induced apoptosis and senescence, upregulated p21, and activated caspases.[4][5]
SMMC-7721Polysaccharides from Ligustrum lucidum inhibited tumor growth in vivo, suggesting an immune-modulating effect.[12]
Glioma U87MGExtract inhibited tumor growth in a xenograft model and induced cell death in vitro, potentially via the Akt/mTOR pathway.[3]
Colon Carcinoma HCT 116Extracts of Ganoderma lucidum (a different species, but relevant for anti-cancer screening) showed anti-proliferative activity.[13]
SW480Aqueous extract of Ligustrum robustum (a related species) was found to be toxic to these cells.[8]
LoVoA decoction containing Ligustrum lucidum was shown to inhibit proliferation and migration, potentially through the PI3K-Akt pathway.[1]
Breast Cancer MCF-7Aqueous extract of Ligustrum robustum was found to be toxic to these cells.[8]
Prostate Cancer PC-3Aqueous extract of Ligustrum robustum was found to be toxic to these cells.[8]
Cervical Cancer HeLaAqueous extract of Ligustrum robustum induced apoptosis in a caspase-dependent manner.[8]

Experimental Protocols

General Protocol for Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound or Ligustrum lucidum extract in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Proposed Signaling Pathway for Ligustrum lucidum Extract in Cancer Cells

G ll_extract Ligustrum lucidum Extract pi3k PI3K ll_extract->pi3k Inhibits p21 p21 ll_extract->p21 Upregulates caspases Caspases ll_extract->caspases Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation Promotes senescence Cellular Senescence p21->senescence Induces apoptosis Apoptosis caspases->apoptosis Induces

Caption: Proposed mechanism of action of Ligustrum lucidum extract.

Experimental Workflow for Cell Line Selection

G start Start: Hypothesis on This compound's Anti-Cancer Activity lit_review Literature Review: - this compound - Ligustrum lucidum - Secoiridoids start->lit_review select_cancer Select Relevant Cancer Type(s) lit_review->select_cancer select_cell_lines Select a Panel of Candidate Cell Lines select_cancer->select_cell_lines viability Initial Screening: Cell Viability Assays (e.g., MTT, SRB) select_cell_lines->viability dose_response Dose-Response & Time-Course Studies viability->dose_response select_sensitive Identify Most Sensitive Cell Lines dose_response->select_sensitive mechanism Mechanistic Studies: - Apoptosis Assays - Cell Cycle Analysis - Western Blot for  Signaling Pathways select_sensitive->mechanism end End: Characterized Cellular Effects mechanism->end

Caption: Workflow for selecting and validating a cell line for this compound research.

References

improving the signal-to-noise ratio in Nuezhenidic acid enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuezhenidic acid enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in relation to enzymatic assays?

A1: this compound, also known as Nuezhenide, exerts anti-inflammatory effects by suppressing the NF-κB pathway.[1][2] This suppression leads to a reduction in the expression of cyclooxygenase-2 (COX-2), an enzyme closely linked to inflammation.[2] Therefore, enzymatic assays for this compound often focus on its inhibitory effects on COX-2 activity.

Q2: Which type of enzymatic assay is most suitable for studying this compound's inhibitory effects on COX-2?

A2: Fluorescence-based inhibitor screening assays are a common and sensitive method for this purpose.[3][4] These assays typically measure the peroxidase component of COX enzymes.[3][5] In the presence of a suitable substrate, the COX enzyme produces a fluorescent product, and the reduction in fluorescence upon addition of this compound can be quantified to determine its inhibitory potency.[3]

Q3: What are the key sources of high background noise in a this compound COX-2 enzymatic assay?

A3: High background in a COX-2 assay can stem from several factors:

  • Autohydrolysis of the substrate: The substrate used in the assay may spontaneously break down, leading to a false signal.

  • Contaminated reagents: Buffers or other reagents might contain fluorescent impurities.

  • Non-specific binding: The detection antibody may bind non-specifically in an ELISA-based assay format.[6]

  • Well-to-well contamination: Inaccurate pipetting can lead to cross-contamination between wells.

Q4: How can I minimize background noise in my assay?

A4: To minimize background noise, consider the following:

  • Use fresh reagents: Prepare fresh buffers and substrate solutions for each experiment.

  • Optimize blocking: If using an ELISA format, increase the blocking incubation time or try different blocking agents.[6]

  • Perform thorough washing: Increase the number and vigor of wash steps between incubations.[6]

  • Run proper controls: Include no-enzyme and no-substrate controls to identify the source of the background signal.

Q5: What could be the reason for a weak or no signal in my this compound inhibition assay?

A5: A weak or absent signal can be due to:

  • Inactive enzyme or degraded substrate: Ensure proper storage and handling of the COX-2 enzyme and the substrate to maintain their activity.

  • Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.

  • Insufficient incubation time: The reaction may not have had enough time to proceed.

  • Incorrect instrument settings: Verify the excitation and emission wavelengths on your fluorescence plate reader.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal Autofluorescence of test compound (this compound).Run a control with this compound alone (without the enzyme) to measure its intrinsic fluorescence and subtract this value from the experimental wells.
Contaminated assay buffer or reagents.Prepare fresh, high-purity buffers and solutions. Filter-sterilize buffers if necessary.
Substrate instability (autohydrolysis).Prepare the substrate solution immediately before use. Run a "no-enzyme" control to assess the rate of autohydrolysis.
High enzyme concentration.Titrate the enzyme concentration to find the optimal level that provides a robust signal without excessive background.
Improper plate selection for fluorescence assays.Use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk.[7]
Weak or No Signal Inactive enzyme.Ensure the enzyme is stored correctly at -80°C and avoid repeated freeze-thaw cycles.[5] Use a fresh aliquot of the enzyme.
Degraded substrate.Protect the substrate from light and store it as recommended by the manufacturer. Prepare fresh dilutions for each experiment.
Suboptimal pH or temperature.Verify that the assay buffer pH is within the optimal range for COX-2 activity (typically around pH 8.0). Ensure the incubation temperature is optimal (usually 37°C).[8]
Insufficient incubation time.Perform a time-course experiment to determine the linear range of the reaction and select an appropriate endpoint incubation time.
Incorrect instrument settings (gain, excitation/emission wavelengths).Consult the instrument manual and the assay kit protocol to ensure the correct settings are used for the specific fluorophore.[3]
High Well-to-Well Variability Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. Consider using a multichannel or repeating pipette for reagent addition.[9]
"Edge effects" due to evaporation.Avoid using the outer wells of the microplate. Alternatively, fill the outer wells with buffer or water to create a humidified environment.
Reagents not properly mixed.Ensure all components are thoroughly mixed before and after being added to the wells.
Temperature gradients across the plate.Ensure the plate is incubated in a stable, temperature-controlled environment.

Experimental Protocols

Protocol 1: Fluorescence-Based COX-2 Inhibitor Screening Assay

This protocol is a general guideline for a fluorescence-based assay to screen for COX-2 inhibitors like this compound.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorogenic substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)[3]

  • Arachidonic Acid (substrate)

  • This compound (test inhibitor)

  • Known COX-2 inhibitor (positive control, e.g., Celecoxib)

  • DMSO (solvent for inhibitor)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as recommended by the manufacturer. Dilute the COX-2 enzyme, this compound, and the positive control to the desired concentrations in the assay buffer.

  • Assay Setup:

    • Add 80 µL of assay buffer to all wells.

    • Add 10 µL of DMSO to the "no inhibitor" control wells.

    • Add 10 µL of the this compound dilutions to the test wells.

    • Add 10 µL of the positive control inhibitor to its respective wells.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the "no enzyme" blank.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the arachidonic acid solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 5-10 minutes at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[3][5] Alternatively, an endpoint reading can be taken after a fixed incubation time.

Protocol 2: Data Analysis for IC50 Determination
  • Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" blank from all other readings.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal with Inhibitor / Signal without Inhibitor))

  • IC50 Curve Generation: Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • IC50 Value Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of COX-2 activity.

Visualizations

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin (B15479496) H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 (Cyclooxygenase-2) Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins PGES Inflammation Inflammation Prostaglandins->Inflammation Nuezhenidic_Acid This compound NFkB_Pathway NF-κB Pathway Nuezhenidic_Acid->NFkB_Pathway Inhibits NFkB_Pathway->COX2 Induces Expression

Caption: this compound inhibits the NF-κB pathway, reducing COX-2 expression and subsequent prostaglandin synthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate_Setup Set up 96-well Plate (Controls & Samples) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Reaction_Start Measurement Measure Fluorescence (Kinetic or Endpoint) Reaction_Start->Measurement Background_Correction Background Subtraction Measurement->Background_Correction Percent_Inhibition Calculate % Inhibition Background_Correction->Percent_Inhibition IC50_Determination Determine IC50 Value Percent_Inhibition->IC50_Determination

Caption: Workflow for a fluorescence-based COX-2 inhibitor screening assay.

References

addressing inconsistencies in Nuezhenidic acid biological activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuezhenidic acid (also known as Nuezhenide or Specnuezhenide). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of this promising bioactive compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help address potential inconsistencies in its biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reported biological activities of this compound?

A1: this compound, an iridoid glycoside, has been primarily reported to exhibit significant anti-inflammatory and anti-tumor properties. Its most well-documented mechanism of action is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3] It has also been noted for its antioxidant and other life-protecting activities.

Q2: I am not observing the expected anti-inflammatory effect of this compound in my experiments. What could be the reason?

A2: Several factors could contribute to a lack of observable anti-inflammatory activity. These include the specific inflammatory stimulus used, the cell line, the concentration of this compound, and the experimental endpoints being measured. For instance, its anti-inflammatory effects have been demonstrated in LPS-stimulated RAW264.7 macrophages.[1][2][3] The effect might be less pronounced with other stimuli or in different cell types. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues.

Q3: Are there reports of this compound being ineffective in certain cancer cell lines?

A3: While this compound has shown anti-tumor potential, the efficacy of many natural compounds can be cell-line dependent. This variability can arise from differences in cellular uptake, metabolism of the compound, or the specific oncogenic pathways driving the cancer cell's growth. It is crucial to consult literature for studies that have tested this compound across a panel of cancer cell lines to select the most appropriate model for your research.

Q4: What is the known mechanism of action for this compound's anti-inflammatory effects?

A4: The primary anti-inflammatory mechanism of this compound involves the suppression of the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation of key proteins in this pathway, such as IKKα/β, IκBα, and p65.[1][2][3] This ultimately prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]

Q5: What are the solubility and stability characteristics of this compound?

A5: this compound is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Its stability in aqueous solutions and cell culture media over the course of an experiment should be considered, as degradation could lead to a loss of activity. It is advisable to prepare fresh solutions for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent Anti-Inflammatory Activity

If you are observing variable or lower-than-expected anti-inflammatory effects with this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Cell Line and Stimulus Specificity Ensure you are using a cell line and inflammatory stimulus that have been previously shown to be responsive to this compound (e.g., LPS-stimulated RAW264.7 cells). The inflammatory response and the efficacy of inhibitors can vary significantly between different cell types and stimuli.
Compound Concentration and Purity Verify the concentration and purity of your this compound stock. It is recommended to use a high-purity standard and to confirm the concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Solubility and Stability Ensure complete solubilization of this compound in your vehicle solvent (e.g., DMSO) before diluting in cell culture medium. Prepare fresh dilutions for each experiment to avoid degradation. Precipitates in the culture medium can lead to inconsistent results.
Timing of Treatment The timing of this compound treatment relative to the inflammatory stimulus is critical. Pre-treatment with this compound before applying the stimulus is a common and often effective approach. Optimize the pre-treatment duration for your specific assay.
Endpoint Measurement The choice of inflammatory markers can influence the observed effect. This compound has been shown to reduce the production of NO, TNF-α, and IL-6.[1][2][3] If you are measuring other markers, the effect may be less pronounced.
Issue 2: Variable Anti-Cancer Activity

If you are encountering inconsistent results in your anti-cancer assays, the following points may help:

Potential Cause Troubleshooting Step
Cell Line-Dependent Sensitivity The anti-proliferative effect of many natural compounds is highly dependent on the cancer cell line's genetic background and signaling pathways. It is advisable to screen a panel of cell lines to identify those that are most sensitive to this compound.
Assay Duration and Type The duration of the cell viability or proliferation assay can impact the results. Short-term assays (e.g., 24 hours) may not be sufficient to observe significant effects. Consider longer incubation times (e.g., 48-72 hours). The type of assay (e.g., MTT, SRB, colony formation) can also yield different IC50 values.
Drug Efflux Pumps Some cancer cell lines express high levels of multidrug resistance (MDR) transporters, such as P-glycoprotein, which can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.
Metabolism of the Compound The metabolic activity of the cancer cells could alter the structure and activity of this compound.

Data Presentation

Table 1: Summary of Reported Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW264.7 Cells
Parameter Effect of this compound Treatment Reference
Nitrite (B80452) (NO) Production Significant reduction[1][2][3]
TNF-α Secretion Significant reduction[1][2][3]
IL-6 Secretion Significant reduction[1][2][3]
p-IKKα/β Expression Suppression[1][2]
p-IκBα Expression Suppression[1][2]
p-p65 Expression Suppression[1][2]
NF-κB/p65 Nuclear Translocation Inhibition[1][2]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • Cytokine Measurement (TNF-α, IL-6): Use ELISA kits to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's instructions.

    • Western Blot Analysis: For mechanistic studies, lyse the cells and perform Western blotting to analyze the expression levels of total and phosphorylated IKKα/β, IκBα, and p65.

Mandatory Visualization

Nuezhenidic_Acid_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β, NEMO) TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) p65_p50_active NF-κB (p65/p50) (Active) NFkB->p65_p50_active Release NFkB_IkB NF-κB/IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasome p_IkB->Proteasome Degradation p65_p50_nucleus NF-κB (p65/p50) p65_p50_active->p65_p50_nucleus Translocation Nucleus Nucleus DNA DNA p65_p50_nucleus->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Nuezhenidic_acid This compound Nuezhenidic_acid->IKK_complex Inhibits

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent Bioactivity Observed Check_Purity Check Compound Purity & Concentration Start->Check_Purity Check_Solubility Verify Solubility & Prepare Fresh Solutions Check_Purity->Check_Solubility Purity OK Standardize_Protocol Standardize Experimental Protocol (Cell Density, etc.) Check_Solubility->Standardize_Protocol Solubility OK Optimize_Conditions Optimize Assay Conditions (Concentration, Duration) Standardize_Protocol->Optimize_Conditions Protocol Standardized Compare_Models Compare with Different Cell Lines/Stimuli Optimize_Conditions->Compare_Models Still Inconsistent Consistent_Results Consistent Results Achieved Optimize_Conditions->Consistent_Results Consistent Re_evaluate Re-evaluate Endpoint Measurements Compare_Models->Re_evaluate Still Inconsistent Compare_Models->Consistent_Results Consistent Re_evaluate->Consistent_Results Consistent

References

Validation & Comparative

Unveiling the In Vivo Antiviral Potential of Oleanolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the subject: Initial searches for "Nuezhenidic acid" did not yield relevant in vivo antiviral studies. Consequently, this guide focuses on the structurally related and extensively researched triterpenoid, Oleanolic Acid , to provide a comprehensive in vivo comparison of its antiviral activities. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds against viral infections.

Executive Summary

Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated significant antiviral activity in various in vivo models. This guide provides a comparative analysis of Oleanolic acid's efficacy against Herpes Simplex Virus Type 1 (HSV-1) in a murine model, benchmarked against the standard-of-care antiviral drug, Acyclovir (B1169). The data presented highlights Oleanolic acid as a promising candidate for further antiviral drug development, particularly for infections caused by HSV-1.

Performance Comparison: Oleanolic Acid vs. Acyclovir

The following tables summarize the in vivo antiviral efficacy of Oleanolic acid compared to a control group and the established antiviral drug, Acyclovir, in a murine model of cutaneous HSV-1 infection.

Table 1: In Vivo Efficacy Against Cutaneous HSV-1 Infection in Mice

Treatment GroupDosageAdministration RouteKey Outcomes
Vehicle Control N/ATopicalProgressive development of skin lesions.
Oleanolic Acid 0.05% or 0.1% gelTopical (once daily for 9 days)Significantly ameliorated skin lesions. Reduced viral protein (gD) levels in skin, kidney, and spleen.[1][2][3]
Acyclovir 5% cream/ointmentTopical (multiple daily applications)Reduction in the severity and duration of skin lesions.[4][5]

Mechanism of Action: A Tale of Two Pathways

Oleanolic acid and Acyclovir combat HSV-1 through distinct molecular mechanisms, offering different targets for therapeutic intervention.

Oleanolic Acid: Targeting the Helicase-Primase Complex

Oleanolic acid exerts its antiviral effect during the immediate early stage of HSV-1 infection. It downregulates the mRNA expression of the viral helicase-primase complex, which is essential for viral DNA replication. Specifically, it has been shown to dysregulate UL8, a critical component of this complex.[1][2][3][6]

Oleanolic_Acid_Pathway cluster_virus HSV-1 Replication Cycle cluster_host Host Cell Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating DNA_Replication Viral DNA Replication Uncoating->DNA_Replication Assembly Virion Assembly DNA_Replication->Assembly Release Viral Release Assembly->Release Helicase_Primase Helicase-Primase Complex (UL5, UL8, UL52) Helicase_Primase->DNA_Replication Essential for Oleanolic_Acid Oleanolic Acid Oleanolic_Acid->Helicase_Primase Inhibits (dysregulates UL8)

Oleanolic Acid's inhibitory action on the HSV-1 helicase-primase complex.
Acyclovir: A Chain Terminator of Viral DNA Synthesis

Acyclovir is a synthetic nucleoside analog. Upon entering an HSV-infected cell, it is phosphorylated by the viral thymidine (B127349) kinase. The resulting acyclovir triphosphate competes with deoxyguanosine triphosphate and is incorporated into the growing viral DNA chain by viral DNA polymerase. This incorporation leads to chain termination, thus halting viral replication.

Acyclovir_Pathway cluster_virus HSV-1 Replication Cycle cluster_drug Acyclovir Action Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Acyclovir Acyclovir ACV_TP Acyclovir Triphosphate Acyclovir->ACV_TP Phosphorylation ACV_TP->Viral_DNA_Polymerase Inhibits ACV_TP->Viral_DNA_Synthesis Causes Chain Termination Viral_TK Viral Thymidine Kinase Viral_TK->Acyclovir

Acyclovir's mechanism of action via inhibition of viral DNA synthesis.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further research.

Murine Model of Cutaneous HSV-1 Infection (Oleanolic Acid Study)

A zosteriform model of HSV-1 infection in mice was utilized.[1][2]

  • Animal Model: 6-8 week old female C57BL/6 mice.

  • Virus Inoculation: The hair on the flank of the mice was removed. The skin was then scarified, and a suspension of HSV-1 was applied to the scarified area.

  • Treatment: A gel preparation containing either a high or low concentration of Oleanolic acid was applied topically to the infected area once a day for 9 consecutive days.

  • Endpoint Analysis:

    • Skin Lesions: The width of the zosteriform lesions was measured and photographed daily.

    • Viral Protein Expression: After 9 days, the mice were euthanized, and total proteins were extracted from the skin, kidney, and spleen. The levels of the viral protein gD were detected by Western blot.

Oleanolic_Acid_Workflow Start Start: 6-8 week old C57BL/6 mice Hair_Removal Hair Removal from flank Start->Hair_Removal Scarification Skin Scarification Hair_Removal->Scarification Infection Topical Application of HSV-1 Suspension Scarification->Infection Treatment Daily Topical Treatment (Oleanolic Acid Gel or Vehicle) for 9 days Infection->Treatment Observation Daily Observation and Measurement of Skin Lesions Treatment->Observation Euthanasia Euthanasia on Day 9 Treatment->Euthanasia Analysis Western Blot for Viral Protein (gD) in Tissues Euthanasia->Analysis End End Analysis->End

Experimental workflow for the in vivo evaluation of Oleanolic Acid.
Murine Model of Cutaneous HSV-1 Infection (Acyclovir Study)

A hairless mouse model is commonly used for the topical treatment of cutaneous HSV-1 infections.[4][5]

  • Animal Model: Hairless mice.

  • Virus Inoculation: The skin of the mice is inoculated with HSV-1.

  • Treatment: Acyclovir formulations (e.g., 5% cream or ointment) are applied topically to the infected area. Treatment is typically initiated at various time points post-infection (e.g., 24, 48, or 72 hours) and applied multiple times a day for several days.

  • Endpoint Analysis:

    • Lesion Scoring: The development of skin lesions is scored daily to assess the severity of the infection.

    • Viral Titers: In some studies, viral titers in the skin are determined to quantify the extent of viral replication.

Conclusion

The in vivo data presented in this guide underscores the potential of Oleanolic acid as a viable antiviral agent against HSV-1. Its distinct mechanism of action, targeting the viral helicase-primase complex, makes it an attractive candidate, especially in the context of emerging resistance to existing drugs like Acyclovir that target viral DNA polymerase. Further research, including dose-optimization studies and evaluation against a broader range of viruses, is warranted to fully elucidate the therapeutic utility of Oleanolic acid.

References

Comparative Efficacy of Nuezhenidic Acid and Oseltamivir in Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza remains a significant global health concern, necessitating the continued development of effective antiviral therapies. Oseltamivir (B103847), a neuraminidase inhibitor, is a cornerstone of current influenza treatment. This guide provides a comparative analysis of the efficacy of Nuezhenidic acid, a naturally derived secoiridoid glycoside, and Oseltamivir against influenza viruses, based on available preclinical data. While Oseltamivir is a well-characterized antiviral with extensive clinical data, research on this compound is in its nascent stages. This document aims to summarize the existing experimental evidence to facilitate an objective comparison and inform future research directions.

In Vitro Efficacy

This compound

This compound, isolated from the fruits of Ligustrum lucidum, has demonstrated inhibitory activity against influenza A virus in vitro. A key study by Pang et al. (2018) identified this compound (referred to as compound 6 in the study) and other secoiridoid analogues with anti-influenza A virus properties. However, it is important to note that an earlier study by Lao et al. (2004) on six other secoiridoid glucosides from the same plant found no significant activity against influenza A virus, suggesting that the antiviral activity may be specific to certain structural features of these compounds.

CompoundVirus StrainIC50 (µM)Reference
This compound (Compound 6 )Influenza A Virus (Strain not specified)13.1Pang X, et al., 2018
Liguluciside B (Compound 4 )Influenza A Virus (Strain not specified)12.5Pang X, et al., 2018
Liguluciside A (Compound 1 )Influenza A Virus (Strain not specified)16.5Pang X, et al., 2018
Liguluciridoid A (Compound 10 )Influenza A Virus (Strain not specified)18.5Pang X, et al., 2018
Ribavirin (Positive Control)Influenza A Virus (Strain not specified)22.6Pang X, et al., 2018

Table 1: In vitro inhibitory activity (IC50) of this compound and related compounds against an influenza A virus.

Oseltamivir

Oseltamivir, in its active form Oseltamivir Carboxylate, is a potent inhibitor of influenza A and B virus neuraminidase. Its efficacy has been extensively documented against a wide range of influenza strains, including seasonal and pandemic variants. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for Oseltamivir are generally in the nanomolar range, indicating high potency.

Virus Strain/SubtypeInhibitorMean IC50 (nM)Mean EC50 (nM)Reference(s)
Influenza A/H1N1Oseltamivir Carboxylate0.92 - 1.540.51[1][2]
Influenza A/H3N2Oseltamivir Carboxylate0.43 - 0.620.19[1][2]
Influenza BOseltamivir Carboxylate5.21 - 12.46-[1]
Oseltamivir-resistant A/H1N1 (H275Y)Oseltamivir Carboxylate>100,000-[3]

Table 2: In vitro inhibitory (IC50) and effective (EC50) concentrations of Oseltamivir Carboxylate against various influenza virus strains.

In Vivo Efficacy

This compound

As of the latest available data, there are no published in vivo studies evaluating the efficacy of this compound in animal models of influenza infection. Therefore, its protective effects, impact on viral titers in the respiratory tract, and influence on clinical outcomes in a living organism have not been determined.

Oseltamivir

The in vivo efficacy of Oseltamivir is well-established in various animal models, including mice and ferrets, which are standard for influenza research[4][5][6]. Oral administration of Oseltamivir has been shown to significantly reduce viral replication in the lungs and nasal passages, alleviate clinical symptoms such as weight loss, and improve survival rates in animals lethally challenged with influenza A and B viruses[7][8][9].

Animal ModelInfluenza StrainTreatmentKey FindingsReference(s)
Mice (BALB/c)Influenza A/H1N1Oseltamivir (oral)Reduced viral titers in lungs, improved survival.[7][8]
Mice (Obese)Influenza AOseltamivir (oral)Reduced efficacy in improving viral clearance compared to lean mice.[8][10]
FerretsHuman Influenza StrainsOseltamivir (oral)Mimics human clinical symptoms and shows therapeutic benefit.[5][6]

Table 3: Summary of in vivo efficacy of Oseltamivir in animal models of influenza infection.

Mechanism of Action

This compound

The precise mechanism of action by which this compound inhibits influenza A virus has not yet been elucidated. Further research is required to determine its molecular target and how it interferes with the viral life cycle.

Oseltamivir

Oseltamivir is a prodrug that is converted in the liver to its active metabolite, Oseltamivir Carboxylate. This active form is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses. Neuraminidase is a glycoprotein (B1211001) on the surface of the virus that is essential for the release of newly formed virus particles from infected cells. By blocking the active site of neuraminidase, Oseltamivir Carboxylate prevents the cleavage of sialic acid residues, leading to the aggregation of virions on the cell surface and preventing their release and subsequent infection of other cells.

Oseltamivir_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_oseltamivir_action Oseltamivir Action Viral_Entry 1. Virus enters host cell Replication 2. Viral replication and assembly Viral_Entry->Replication Budding 3. New virions bud from the host cell membrane Replication->Budding Release 4. Neuraminidase cleaves sialic acid for viral release Budding->Release Infection_Spread 5. Progeny viruses infect new cells Release->Infection_Spread Oseltamivir_Prodrug Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir_Prodrug->Oseltamivir_Carboxylate Hepatic Metabolism Neuraminidase_Inhibition Inhibits Neuraminidase Oseltamivir_Carboxylate->Neuraminidase_Inhibition Neuraminidase_Inhibition->Release Blocks

Figure 1: Mechanism of action of Oseltamivir.

Experimental Protocols

In Vitro Antiviral Assays

Cytopathic Effect (CPE) Inhibition Assay (as likely used for this compound):

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Virus Infection: The cell monolayer is washed, and then infected with a specific titer of influenza virus in the presence of the different concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for the development of viral CPE (typically 48-72 hours).

  • CPE Observation and Quantification: The extent of CPE (e.g., cell rounding, detachment) is observed microscopically. Cell viability can be quantified using a colorimetric assay (e.g., MTT or Neutral Red assay).

  • IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits CPE by 50%, is calculated from the dose-response curve.

Neuraminidase Inhibition Assay (for Oseltamivir):

  • Reagents: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.

  • Compound and Virus Preparation: Serial dilutions of the inhibitor (e.g., Oseltamivir Carboxylate) are prepared. The influenza virus stock is diluted to a concentration that gives a robust signal.

  • Incubation: The inhibitor and the virus are pre-incubated to allow for binding.

  • Enzymatic Reaction: The MUNANA substrate is added to initiate the reaction. The neuraminidase in the virus cleaves MUNANA, releasing a fluorescent product.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is determined from the dose-response curve[1][11].

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (Mouse Model) Cell_Culture 1. Seed MDCK cells Compound_Virus_Prep 2. Prepare serial dilutions of compound and a standard dilution of virus Cell_Culture->Compound_Virus_Prep Infection_Incubation 3. Infect cells with virus in the presence of the compound Compound_Virus_Prep->Infection_Incubation CPE_NA_Assay 4. Assess Cytopathic Effect (CPE) or Neuraminidase (NA) activity Infection_Incubation->CPE_NA_Assay IC50_Calc 5. Calculate IC50 CPE_NA_Assay->IC50_Calc Animal_Acclimation 1. Acclimate mice Infection 2. Intranasal infection with influenza virus Animal_Acclimation->Infection Treatment 3. Administer test compound (e.g., oral gavage) Infection->Treatment Monitoring 4. Monitor weight loss, clinical signs, and survival Treatment->Monitoring Viral_Titer 5. Euthanize subsets to determine lung and nasal viral titers Treatment->Viral_Titer Data_Analysis 6. Analyze data Monitoring->Data_Analysis Viral_Titer->Data_Analysis

Figure 2: General experimental workflow for in vitro and in vivo antiviral efficacy testing.

In Vivo Animal Studies (Mouse Model)
  • Animal Model: Typically, BALB/c mice are used[4][5][6].

  • Acclimation: Animals are acclimated to the laboratory conditions.

  • Infection: Mice are anesthetized and intranasally inoculated with a specific dose of a mouse-adapted influenza virus strain.

  • Treatment: The test compound (e.g., Oseltamivir) is administered, often by oral gavage, starting at a specified time post-infection and continuing for a defined period (e.g., twice daily for 5 days).

  • Monitoring: Animals are monitored daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for a period of 14-21 days.

  • Viral Titer Determination: At specific time points, subsets of mice are euthanized, and their lungs and nasal turbinates are collected to determine viral titers using methods like the plaque assay or TCID50 assay.

  • Data Analysis: Statistical analysis is performed to compare the outcomes in the treated groups versus the placebo group.

Conclusion

The comparison between this compound and Oseltamivir for the treatment of influenza highlights a significant disparity in the available scientific evidence. Oseltamivir is a well-established, potent neuraminidase inhibitor with a proven track record of in vitro and in vivo efficacy against a broad range of influenza viruses, supported by extensive clinical data.

In contrast, this compound is a natural product with preliminary in vitro data suggesting potential anti-influenza A virus activity. However, the current body of evidence is limited to a single study with conflicting reports from earlier research on similar compounds. Crucially, there is a lack of information regarding its mechanism of action, its efficacy against different influenza strains (including influenza B), and any in vivo data to support its potential as a therapeutic agent.

For drug development professionals, Oseltamivir remains the benchmark for neuraminidase inhibitors. This compound and its analogues may represent a starting point for the discovery of novel anti-influenza compounds, but significant further research is required to validate its initial findings, elucidate its mechanism of action, and evaluate its efficacy and safety in preclinical and clinical studies. Future investigations should prioritize determining its molecular target, assessing its activity against a wider panel of influenza viruses, and conducting in vivo studies to understand its therapeutic potential.

References

Unveiling a Novel Strategy Against Influenza: Oleanolic Acid and its Derivatives Show Promise Against Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

While direct cross-resistance studies on influenza virus with a compound specifically named "Nuezhenidic acid" are not found in the available scientific literature, research into the antiviral properties of "nuezhenide" and its source, the medicinal plant Fructus Ligustri Lucidi (Nu Zhen Zi), points towards a promising class of compounds with a distinct mechanism of action against influenza, including strains resistant to current antiviral drugs.

This guide provides a comparative overview of the anti-influenza activity of oleanolic acid and its derivatives against both wild-type and drug-resistant influenza virus strains, based on available experimental data.

Comparative Antiviral Activity

Oleanolic acid and its synthesized derivatives, particularly trimer conjugates, have shown significant inhibitory effects on various influenza A and B virus strains. A key finding is their efficacy against oseltamivir-resistant strains, highlighting their potential to circumvent current drug resistance mechanisms.

Table 1: In Vitro Anti-influenza Activity of Oleanolic Acid Derivatives
CompoundVirus StrainIC50 / EC50 (µM)Cytotoxicity (CC50 in A549 cells, µM)Selectivity Index (SI)Reference
Oleanolic Acid (OA) H5N114.2> 640> 45[1]
OA-10 (OA derivative) H1N1 (PR8)6.7> 640> 95.5[1]
H5N114.0> 640> 45.7[1]
H3N219.6> 640> 32.7[1]
H9N211.8> 640> 54.2[1]
OA Trimer 12c H1N1 (A/WSN/33)0.31> 100> 322[2]
H3N2 (A/Hong Kong/4801/2014, Oseltamivir-resistant)1.71 ± 0.44> 100> 58.48[2]
OA Trimer 12e H1N1 (A/WSN/33)0.57> 100> 175[2]
H3N2 (A/Hong Kong/4801/2014, Oseltamivir-resistant)1.20 ± 0.27> 100> 83.33[2]
OA Trimer 13c H1N1 (A/WSN/33)0.38> 100> 263[2]
H3N2 (A/Hong Kong/4801/2014, Oseltamivir-resistant)2.67 ± 0.26> 100> 37.45[2]
OA Trimer 13d H1N1 (A/WSN/33)0.23> 100> 434[2]
H3N2 (A/Hong Kong/4801/2014, Oseltamivir-resistant)4.58 ± 0.13> 100> 21.83[2]
Influenza B (B/Sichuan/531/2018, Oseltamivir-resistant)1.87 ± 0.23> 100> 53.48[2]
Oseltamivir H1N1 (A/WSN/33)1.36Not ReportedNot Reported[3]
H3N2 (A/Hong Kong/4801/2014, Oseltamivir-resistant)> 100> 100[2]
Influenza B (B/Sichuan/531/2018, Oseltamivir-resistant)> 100> 100[2]

Mechanism of Action: A Different Target

G cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by Oleanolic Acid Derivatives Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor Attachment (HA-mediated) HostCell Host Cell Endosome Endosome Receptor->Endosome Endocytosis Fusion Viral-Endosomal Membrane Fusion Endosome->Fusion Acidification Release Viral RNA Release Fusion->Release OA Oleanolic Acid Derivatives OA->Virus Blocks Attachment HA Hemagglutinin (HA) OA->HA Binding

Figure 1. Mechanism of action of Oleanolic Acid derivatives as influenza virus entry inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of oleanolic acid and its derivatives against influenza virus.

Neuraminidase (NA) Inhibition Assay

This assay is used to determine if a compound inhibits the enzymatic activity of influenza neuraminidase.

G cluster_workflow Neuraminidase Inhibition Assay Workflow start Start prep_virus Prepare Virus Dilution start->prep_virus prep_inhibitor Prepare Serial Dilutions of Test Compound start->prep_inhibitor incubate_vi Incubate Virus and Inhibitor Mixture (30 min, RT) prep_virus->incubate_vi prep_inhibitor->incubate_vi add_substrate Add MUNANA Substrate incubate_vi->add_substrate incubate_reaction Incubate Reaction (60 min, 37°C) add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_fluorescence Read Fluorescence (Ex: 355 nm, Em: 460 nm) stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

Figure 2. Workflow for the in vitro fluorometric neuraminidase inhibition assay.

Protocol:

  • Virus Preparation: Influenza virus is diluted in an assay buffer.

  • Inhibitor Preparation: The test compound (e.g., oleanolic acid derivative) is serially diluted to various concentrations.

  • Incubation: Equal volumes of the diluted virus and inhibitor are mixed in a 96-well plate and incubated at room temperature for 30 minutes.

  • Substrate Addition: A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.[5]

  • Reaction Incubation: The plate is incubated at 37°C for 60 minutes to allow the neuraminidase to cleave the MUNANA substrate, which releases a fluorescent product.[6]

  • Stopping the Reaction: A stop solution (e.g., NaOH in ethanol) is added to terminate the enzymatic reaction.[5]

  • Fluorescence Reading: The fluorescence is measured using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[5]

  • IC50 Calculation: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated from the fluorescence readings.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

G cluster_workflow Plaque Reduction Assay Workflow start Start seed_cells Seed Host Cells (e.g., MDCK) in Plates start->seed_cells prepare_virus Prepare Serial Dilutions of Virus seed_cells->prepare_virus infect_cells Infect Cell Monolayers with Virus prepare_virus->infect_cells add_overlay Add Overlay Medium Containing Test Compound infect_cells->add_overlay incubate_plaques Incubate for Plaque Formation (2-3 days) add_overlay->incubate_plaques fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Figure 3. Workflow for the influenza virus plaque reduction assay.

Protocol:

  • Cell Seeding: Host cells, such as Madin-Darby Canine Kidney (MDCK) cells, are seeded in multi-well plates to form a confluent monolayer.[7]

  • Virus Infection: The cell monolayers are infected with a known amount of influenza virus for 1 hour.

  • Overlay Application: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) that includes various concentrations of the test compound.[7]

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization: The cells are fixed (e.g., with formalin) and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and EC50 Calculation: The number of plaques is counted for each compound concentration, and the EC50 value is determined.

Hemagglutination (HA) Inhibition Assay

This assay is used to determine if a compound can inhibit the agglutination (clumping) of red blood cells (RBCs) by the influenza virus, which is mediated by the HA protein.

G cluster_workflow Hemagglutination Inhibition Assay Workflow start Start prep_inhibitor Prepare Serial Dilutions of Test Compound start->prep_inhibitor add_virus Add Standardized Amount of Virus prep_inhibitor->add_virus incubate_iv Incubate Inhibitor-Virus Mixture (60 min, RT) add_virus->incubate_iv add_rbcs Add Red Blood Cells (RBCs) incubate_iv->add_rbcs incubate_ha Incubate for Hemagglutination (30 min) add_rbcs->incubate_ha observe_results Observe and Record Hemagglutination Inhibition incubate_ha->observe_results end End observe_results->end

Figure 4. Workflow for the hemagglutination inhibition assay.

Protocol:

  • Compound Dilution: The test compound is serially diluted in a 96-well plate.

  • Virus Addition: A standardized amount of influenza virus (4 HA units) is added to each well containing the diluted compound.[8]

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the compound to bind to the viral HA.[8]

  • RBC Addition: A suspension of red blood cells (e.g., from chicken or turkey) is added to each well.[9]

  • Observation: The plate is incubated for another 30 minutes, and the results are observed. If the compound inhibits HA, the RBCs will form a button at the bottom of the well. If there is no inhibition, the RBCs will be agglutinated by the virus, forming a lattice structure.[8]

Conclusion

The emergence of influenza virus strains resistant to currently available antiviral drugs necessitates the exploration of new therapeutic strategies. While the specific role of "this compound" in influenza cross-resistance is not established, the active components of its source plant, Fructus Ligustri Lucidi, particularly oleanolic acid and its derivatives, present a compelling case for a new class of anti-influenza agents. Their distinct mechanism of action as hemagglutinin-mediated entry inhibitors allows them to be effective against influenza A and B viruses, including strains that are resistant to neuraminidase inhibitors. The potent in vitro activity of oleanolic acid trimers against oseltamivir-resistant strains underscores their potential for further development as a novel treatment for influenza. Further research, including in vivo studies and detailed investigations into the antiviral properties of nuezhenide itself, is warranted to fully elucidate the therapeutic potential of these natural compounds.

References

A Comprehensive Guide to Validating an HPLC Method for Nuzhenidic Acid Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Nuzhenidic acid, a key analyte in pharmaceutical research and development. The protocols and acceptance criteria outlined herein are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability, accuracy, and reproducibility of analytical data.[1][2] While specific data for Nuzhenidic acid is not publicly available, this guide adapts established validation protocols for structurally similar compounds, such as Oleuropein (B1677263), to provide a robust starting point for method development and validation.[3][4][5][6][7]

Introduction to HPLC Method Validation

Method validation is a critical process in pharmaceutical analysis that demonstrates an analytical procedure is suitable for its intended purpose.[8] For quantitative analysis of an active pharmaceutical ingredient (API) like Nuzhenidic acid, a validated HPLC method ensures that the measurements of concentration are accurate, precise, and specific. The ICH guidelines provide a harmonized approach to analytical method validation, which is recognized globally by regulatory authorities.[1][2]

Proposed HPLC Method for Nuzhenidic Acid

Based on successful methods for the analysis of similar secoiridoid glycosides, the following HPLC conditions are proposed as a starting point for the analysis of Nuzhenidic acid:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (or a buffered aqueous solution, e.g., phosphate (B84403) buffer pH 3.0). A common starting point could be a 20:80 (v/v) ratio of acetonitrile to water.[3][6]

  • Flow Rate: 1.0 mL/minute.[6]

  • Detection: UV detection at an appropriate wavelength for Nuzhenidic acid (to be determined by UV scan, likely in the range of 230-280 nm). For Oleuropein, 280 nm is commonly used.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Experimental Protocols for Method Validation

The following sections detail the experimental procedures for validating the HPLC method for Nuzhenidic acid according to ICH guidelines.

System Suitability

Before commencing validation, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution of Nuzhenidic acid multiple times (typically 5 or 6 replicates).

Protocol:

  • Prepare a standard solution of Nuzhenidic acid at a concentration that produces a significant peak response.

  • Inject the standard solution six times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • %RSD of peak area: ≤ 2.0%

  • %RSD of retention time: ≤ 1.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample (diluent or matrix without the analyte).

  • Analyze a standard solution of Nuzhenidic acid.

  • Analyze a sample of Nuzhenidic acid that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • If applicable, analyze a placebo formulation.

Acceptance Criteria:

  • The blank sample should not show any peak at the retention time of Nuzhenidic acid.

  • The peak for Nuzhenidic acid in the stressed sample should be well-resolved from any degradation product peaks (resolution > 2).

  • The peak for Nuzhenidic acid should be pure, as determined by a photodiode array (PDA) detector.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of Nuzhenidic acid covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999.[7]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Protocol:

  • Prepare samples by spiking a known amount of Nuzhenidic acid into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery: 98.0% to 102.0%.[7]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • %RSD for repeatability: ≤ 2.0%

  • %RSD for intermediate precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (SD of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (SD of the y-intercepts of regression lines / Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 5 °C)

    • pH of the mobile phase (e.g., ± 0.2 units)

  • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria for all tested variations.

Data Presentation

The quantitative data generated during the validation should be summarized in clear and concise tables for easy comparison and review.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0

| Theoretical Plates | ≥ 2000 | |

Table 2: Linearity Data | Concentration (µg/mL) | Mean Peak Area | | :--- | :--- | | Level 1 | | | Level 2 | | | Level 3 | | | Level 4 | | | Level 5 | | | Correlation Coefficient (r²) | ≥ 0.999 | | | Slope | | | | Y-intercept | | |

Table 3: Accuracy (Recovery) Data

Concentration Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
80%
100%
120%

| Mean % Recovery | 98.0% - 102.0% | | |

Table 4: Precision Data

Precision Level %RSD Acceptance Criteria
Repeatability (Intra-day) ≤ 2.0%

| Intermediate Precision (Inter-day) | | ≤ 2.0% |

Table 5: LOD and LOQ Data

Parameter Result (µg/mL)
Limit of Detection (LOD)

| Limit of Quantitation (LOQ) | |

Table 6: Robustness Data

Parameter Varied Variation System Suitability Pass/Fail
Flow Rate +0.1 mL/min
-0.1 mL/min
Mobile Phase Composition +2% Acetonitrile
-2% Acetonitrile
Column Temperature +5 °C

| | -5 °C | | |

Visualization of Workflows and Relationships

Visual diagrams can aid in understanding the logical flow of the validation process and the relationship between different validation parameters.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability Testing cluster_2 Method Validation According to ICH Q2(R2) cluster_3 Finalization Dev Develop HPLC Method Opt Optimize Chromatographic Conditions Dev->Opt SST Perform System Suitability Test Opt->SST Specificity Specificity SST->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Implement Implement for Routine Use Report->Implement

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Precision->Accuracy Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD Limit of Detection LOQ Limit of Quantitation LOQ->Linearity Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Interrelationship of HPLC Validation Parameters.

References

Unveiling the Cytotoxicity Profile: A Comparative Analysis of Oleanolic Acid and Ursolic Acid with Common Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel antiviral therapies, understanding the cytotoxicity of potential therapeutic compounds is paramount. This guide provides a comprehensive comparison of the cytotoxic profiles of two prominent triterpenoids, Oleanolic Acid and Ursolic Acid, with established antiviral drugs, including Acyclovir, Remdesivir, and Oseltamivir. This analysis is tailored for researchers, scientists, and drug development professionals, offering a side-by-side view of their impact on cell viability, supported by experimental data and detailed methodologies.

Given the initial query for "Nuezhenidic acid" yielded no specific compound in scientific literature, this guide focuses on Oleanolic Acid and Ursolic Acid. These compounds are major constituents of Ligustrum lucidum (Nu Zhen Zi), a plant used in traditional medicine, and are often studied for their antiviral properties.

Quantitative Cytotoxicity Comparison

The following table summarizes the 50% cytotoxic concentration (CC50) values for Oleanolic Acid, Ursolic Acid, and selected antiviral drugs. It is important to note that direct comparisons should be made with caution, as the experimental conditions, particularly the cell lines and assay durations, can vary between studies.

CompoundCell LineCC50 (µM)AssayDuration
Oleanolic Acid Vero>20 µM (non-cytotoxic concentration used)[1]CCK-872h
HEK293>80 µMMTT72h
Ursolic Acid MARC-145 (Monkey Kidney)>100 µM[2]MTT48h
MA104 (Monkey Kidney)>20 µM (incipient cytotoxicity observed)[3]Not specifiedNot specified
Acyclovir Vero>6400 µM[4]MTTNot specified
Vero617 µg/mL (~2740 µM)XTTNot specified
Remdesivir Vero E6>100 µM[5]Not specifiedNot specified
Oseltamivir MDCK (Canine Kidney)0.5 mg/mL (~1600 µM)MTT48h

Experimental Protocols for Cytotoxicity Assays

Accurate assessment of cytotoxicity is fundamental in drug discovery. The data presented in this guide were primarily generated using the MTT, CCK-8, and LDH assays. Below are detailed protocols for these common methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Add MTT solution and incubate B->C D Add solubilizing agent C->D E Measure absorbance at 570 nm D->E F Calculate CC50 value E->F

MTT Assay Experimental Workflow
CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give an orange-colored formazan dye that is soluble in the culture medium. The amount of the formazan dye generated is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) in a 96-well plate and pre-incubate for 24 hours.

  • Compound Treatment: Add 10 µL of various concentrations of the test substance to the plate and incubate for the desired period.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the control and determine the CC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells with test compounds in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).

  • Supernatant Transfer: After incubation, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of Oleanolic Acid and Ursolic Acid are often mediated through the induction of apoptosis, or programmed cell death. Understanding the underlying signaling pathways provides valuable insights into their mechanism of action. A common pathway implicated is the intrinsic or mitochondrial pathway of apoptosis.

This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Stress Cellular Stress (e.g., Compound Treatment) BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondrion BaxBak->Mito MOMP CytC Cytochrome c release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Signaling Pathway

References

A Head-to-Head Comparison of Natural Neuraminidase Inhibitors: Theaflavins, Kaempferol, and Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Comparison

The inhibitory efficacy of natural compounds against influenza neuraminidase is commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. The following table summarizes the reported IC50 values for Theaflavin derivatives, Kaempferol, and Ursolic Acid against various influenza virus strains.

CompoundInfluenza Virus Strain(s)IC50 ValueReference
Theaflavin Derivatives (mixture) A/PR/8/34 (H1N1), A/Sydney/5/97 (H3N2), B/Jiangsu/10/20039.27 - 36.55 µg/mL[1]
Theaflavin Derivatives (mixture) Not specified129.09 ± 1.33 µg/mL
Kaempferol Influenza A (H1N1)10.7 µM
Ursolic Acid Influenza A (H1N1)7.8 µM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific virus strains, enzyme concentrations, and assay protocols used in different studies. The data presented for Kaempferol and Ursolic Acid are for their general anti-influenza A (H1N1) activity, which may include but is not limited to neuraminidase inhibition.

Experimental Protocols

The determination of neuraminidase inhibitory activity is crucial for the evaluation of potential antiviral compounds. A widely accepted and robust method is the fluorescence-based neuraminidase inhibition assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Assay)

Objective: To determine the concentration of a test compound required to inhibit 50% of the neuraminidase enzyme activity (IC50).

Principle: The neuraminidase enzyme cleaves the MUNANA substrate, releasing a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzyme's activity is diminished, resulting in a reduced fluorescent signal.

Materials:

  • Recombinant neuraminidase or influenza virus stock

  • Test compounds (e.g., Theaflavins, Kaempferol, Ursolic Acid)

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES buffer, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the neuraminidase enzyme or virus stock in the assay buffer to a predetermined optimal concentration.

  • Reaction Mixture: In the wells of a 96-well plate, add the diluted test compounds and the diluted enzyme. Include control wells with enzyme and buffer (no inhibitor) and blank wells with buffer only.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 4-MU (e.g., 365 nm excitation and 450 nm emission).

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the mechanism of inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add compounds and enzyme to 96-well plate A->C B Dilute neuraminidase enzyme B->C D Pre-incubate at 37°C C->D E Add MUNANA substrate D->E F Incubate at 37°C E->F G Add stop solution F->G H Measure fluorescence G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Neuraminidase Inhibition Assay Workflow

G cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Particle NA Neuraminidase (NA) Cell Infected Host Cell Virus->Cell Attachment & Entry SialicAcid Sialic Acid Receptor NA->SialicAcid Cleavage of Sialic Acid (Enables virus release) Cell->Virus Replication & Budding Inhibitor Natural Neuraminidase Inhibitor Inhibitor->NA Binding and Inhibition

Mechanism of Neuraminidase Inhibition

Conclusion

Theaflavins, Kaempferol, and Ursolic Acid demonstrate significant potential as natural neuraminidase inhibitors. Theaflavin derivatives have shown potent, dose-dependent inhibition of neuraminidase activity across different influenza virus strains in enzymatic assays. While specific neuraminidase inhibition data for Kaempferol and Ursolic Acid is less direct, their reported anti-influenza activities suggest they may also target this crucial viral enzyme.

The standardized MUNANA-based fluorometric assay provides a reliable platform for the quantitative comparison of these and other novel inhibitor candidates. Further research employing standardized protocols is essential to build a comprehensive and directly comparable dataset of the neuraminidase inhibitory potential of a wider range of natural products. The development of potent and broad-spectrum neuraminidase inhibitors from natural sources remains a promising avenue for combating influenza virus infections.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Nuezhenidic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Nuezhenidic Acid Derivatives Against Common Anti-inflammatory Agents

The quest for novel and potent anti-inflammatory agents is a cornerstone of drug discovery. This compound derivatives, belonging to the oleanane (B1240867) triterpenoid (B12794562) family, have emerged as promising candidates. This guide provides a comprehensive comparison of the anti-inflammatory effects of these derivatives against established alternatives, supported by experimental data.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the inhibitory potency of this compound's parent compound, Nuezhenide, various oleanolic acid derivatives, and standard anti-inflammatory drugs on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundTargetIC50 Value (µM)Cell LineReference
Nuezhenide (NZD) Nitric Oxide (NO)Dose-dependent inhibition observedRAW 264.7[1][2]
TNF-αDose-dependent inhibition observedRAW 264.7[1][2]
IL-6Dose-dependent inhibition observedRAW 264.7[1][2]
Oleanolic Acid (OA) Derivative 1 (Diamine-PEGylated) Nitric Oxide (NO)~1.7 (converted from 1.09 µg/mL)RAW 264.7[3]
Oleanolic Acid (OA) Analog 2 Nitric Oxide (NO)2.66RAW 264.7[4]
Oleanolic Acid (OA) Analog 8 Nitric Oxide (NO)3.15RAW 264.7[4]
Nor-Oleanane Triterpenoid 3 Nitric Oxide (NO)21.41RAW 264.7[5]
Dexamethasone Nitric Oxide (NO)~88.2 (converted from 34.60 µg/mL)RAW 264.7
Ibuprofen Nitric Oxide (NO)Significant reduction at 200 µM and 400 µMRAW 264.7[6]
IL-6Significant reduction at 200 µM and 400 µMRAW 264.7[6]
TNF-αNo significant inhibition observedRAW 264.7[7]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Nuezhenide and related oleanolic acid derivatives exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory stimuli such as LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). This compound derivatives have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB translocation and subsequent inflammatory gene expression.[1][2]

NF_kappa_B_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα NFkB_IkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Nuezhenidic_acid This compound Derivatives Nuezhenidic_acid->IKK Inhibits

Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Anti-inflammatory Compound Validation

The following diagram outlines a typical workflow for the in vitro validation of the anti-inflammatory effects of novel compounds like this compound derivatives.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with This compound Derivative (various concentrations) cell_culture->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation collect_supernatant Collect Cell Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa ELISA for TNF-α and IL-6 collect_supernatant->elisa western_blot Western Blot for NF-κB Pathway Proteins (p-IκBα, p65) lyse_cells->western_blot data_analysis Data Analysis and IC50 Calculation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for in vitro validation of anti-inflammatory compounds.

Detailed Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, and 6-well for Western blotting) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS).

Griess Assay for Nitric Oxide (NO) Measurement

Nitrite (B80452) accumulation in the cell culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Reagents:

  • Protocol:

    • After the incubation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

ELISA for TNF-α and IL-6 Measurement

The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol:

    • Follow the manufacturer's instructions provided with the specific ELISA kit.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

    • After a final wash, add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations from the standard curve.

Western Blot for NF-κB Pathway Proteins

The expression and phosphorylation status of key proteins in the NF-κB pathway are analyzed by Western blotting.

  • Protocol:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

References

A Comparative Analysis of Bioactive Compounds from Ligustrum lucidum (Nu Zhen Zi) from Diverse Geographical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fruit of Ligustrum lucidum, commonly known as Nu Zhen Zi or Glossy Privet Fruit, is a traditional Chinese medicine with a rich history of use for its therapeutic properties. Initial inquiries into "Nuezhenidic acid" suggest a likely reference to Nuezhenide , a prominent iridoid glycoside, and other key acidic compounds such as Oleanolic acid , a triterpenoid. These compounds are major contributors to the plant's pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2] This guide provides a comparative overview of these bioactive constituents from different geographical sources, supported by experimental data and detailed methodologies.

While direct comparative studies quantifying the yield and purity of Nuezhenide and Oleanolic acid from various global regions are limited, available research indicates that the geographical origin and environmental factors can influence the chemical profile and biological activity of Ligustrum lucidum.[1]

Geographical Variation in Bioactivity

A study on Ligustrum lucidum berries from two different regions in Portugal demonstrated that the biological activities, including antioxidant and enzyme inhibitory effects, varied depending on the collection site.[1] This suggests that geographical location plays a crucial role in the therapeutic potential of the extracts. However, specific quantitative data on the variation of Nuezhenide and Oleanolic acid content was not provided in the available research.

Geographical Source Key Findings on Bioactivity/Composition Reference
Portugal (Region 1 vs. Region 2)Extracts from one region showed significantly higher efficacy in inhibiting erythrocyte oxidative hemolysis and α-amylase and acetylcholinesterase enzymes.[1][1]
ArgentinaThe chemical composition of seeds and oils from Ligustrum lucidum harvested in Olavarria, Argentina, has been characterized, providing a baseline for comparison.[3][3]
General ObservationThe content of secondary metabolites in plants is known to be influenced by climatic and geographical factors, which affects their pharmacological activities.

Experimental Protocols

Extraction and Quantification of Nuezhenide

This protocol is based on established methods for the analysis of iridoid glycosides from plant materials.

a. Extraction Procedure

  • Sample Preparation: Air-dry the fruits of Ligustrum lucidum and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 70% ethanol (B145695) at room temperature. The solvent-to-solid ratio should be approximately 10:1 (v/w).

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

b. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water is typically used.

    • Detection: UV detection at 230 nm is suitable for Nuezhenide.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of pure Nuezhenide in methanol and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Quantify the amount of Nuezhenide in the sample by comparing the peak area with the standard curve.

Extraction and Quantification of Oleanolic Acid

The following protocols for ultrasound-assisted and microwave-assisted extraction provide efficient methods for isolating Oleanolic acid.

a. Ultrasound-Assisted Extraction

  • Sample Preparation: Use dried and powdered Ligustrum lucidum fruit.

  • Extraction Conditions:

    • Solvent: 95% ethanol.

    • Solvent-to-Solid Ratio: 20:1 (mL/g).

    • Temperature: 40°C.

    • Extraction Time: 10 minutes under ultrasonic irradiation.

  • Processing: After extraction, filter the mixture and concentrate the solvent to obtain the crude extract containing Oleanolic acid.

b. Microwave-Assisted Extraction

  • Sample Preparation: Use dried and powdered Ligustrum lucidum fruit.

  • Extraction Conditions:

    • Solvent: 80% aqueous ethanol.

    • Solvent-to-Solid Ratio: 15:1 (mL/g).

    • Microwave Power: 500 W.

    • Temperature: 70°C.

    • Extraction Time: 30 minutes.

  • Processing: Filter the extract and concentrate to yield the crude product.

c. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol and 0.03 M phosphate (B84403) buffer (pH 2.9) in an 85:15 (v/v) ratio.

    • Detection: UV detection at 202 nm.[4]

    • Flow Rate: 1.0 mL/min.

  • Standard and Sample Preparation: Prepare standard solutions of Oleanolic acid and the sample extracts as described for Nuezhenide.

  • Analysis: Determine the concentration of Oleanolic acid in the samples by comparison with the standard curve.

Signaling Pathway Visualization

Anti-inflammatory Mechanism of Nuezhenide

Nuezhenide has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes. Nuezhenide intervenes by suppressing the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and the expression of inflammatory mediators.[1][4]

Nuezhenide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB  phosphorylates p_IkBa p-IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB releases p_IkBa->IkBa_NFkB degradation Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Inflammation induces Nuezhenide Nuezhenide Nuezhenide->IKK inhibits

Caption: Nuezhenide inhibits the NF-κB signaling pathway.

Conclusion

Nuezhenide and Oleanolic acid are key bioactive compounds in Ligustrum lucidum with significant therapeutic potential. While evidence suggests that the geographical source can impact the biological activity of Ligustrum lucidum extracts, there is a clear need for further research to provide a quantitative comparative analysis of the yield and purity of these specific compounds from different regions. The experimental protocols provided herein offer a standardized approach for such future investigations, which will be invaluable for quality control and the development of new pharmaceuticals and nutraceuticals. The elucidation of the anti-inflammatory mechanism of Nuezhenide via the NF-κB pathway further underscores the importance of this compound in drug discovery.

References

A Comparative Analysis of the In Vivo Efficacy of Oleanolic Acid Derivatives and Standard Anti-Influenza Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of experimental data on the in vivo performance of emerging antiviral candidates against established influenza therapies, providing valuable insights for researchers and drug development professionals.

In the ongoing search for novel anti-influenza therapeutics, compounds derived from natural sources have garnered significant interest. This guide provides a comparative analysis of the in vivo efficacy of oleanolic acid derivatives, which have emerged as promising anti-influenza candidates, against well-established antiviral drugs: Oseltamivir, Zanamivir, Peramivir, and Baloxavir marboxil. This comparison is based on available experimental data from murine models of influenza infection.

It is important to note that the initially requested compound, "Nuezhenidic acid," could not be identified in the scientific literature, suggesting a possible misspelling or a niche compound with limited public data. The focus of this guide has therefore shifted to oleanolic acid, a known bioactive compound found in Ligustrum lucidum (the "Nuzhen" plant), and its derivatives, for which in vivo anti-influenza data is available.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of an oleanolic acid derivative and the four standard-of-care anti-influenza drugs in mouse models of influenza virus infection. The data highlights key experimental parameters and outcomes, offering a snapshot of their relative performance.

Drug/CompoundAnimal ModelVirus Strain(s)Administration RouteDosage RegimenKey Efficacy Outcomes
Oleanolic Acid Derivative (A5) BALB/c miceInfluenza A/PR/8/34 (H1N1)Oral gavageDose-dependentSignificant reduction in viral titers and high survival rate.
Oseltamivir BALB/c miceInfluenza A/PR/8/34 (H1N1), H3N1, H5N1Oral gavage1 mg/kg/day, 10 mg/kg/day, 20 mg/kg/day (twice daily for 5-8 days)Reduced viral titers, reduced lung inflammation, improved survival rates (e.g., 90% survival with 5 mg/kg bid against A/PR/8/34)[1]. In some studies with oseltamivir-resistant strains, higher doses were required for partial protection[2].
Zanamivir BALB/c mice, C57Bl/6 miceInfluenza A/PR/8/34 (H1N1), A/Victoria/3/75 (H3N2)Intranasal1.56-12.5 mg/kg (single prophylactic dose), 1-10 mg/kg/daySignificant reduction in lung virus titers with prophylactic administration[3]. Dose-dependent protection against mortality in therapeutic settings.
Peramivir BALB/c miceInfluenza A/Vietnam/1203/04 (H5N1)Intramuscular (IM)Single dose (30 mg/kg) or multiple doses (30 mg/kg daily for 8 days)Single dose protected 33% of mice, while an 8-day regimen resulted in 100% survival and inhibited viral replication in lungs and brains[4].
Baloxavir Marboxil BALB/c miceInfluenza A/PR/8/34 (H1N1), Influenza B/HK/5/72OralSingle dose or twice daily for 1-5 days (0.05-50 mg/kg)A single day of oral administration completely prevented mortality in mice infected with influenza A and B viruses[1]. It demonstrated superior therapeutic benefit compared to Oseltamivir in a mouse model[1].

Experimental Protocols and Methodologies

A standardized experimental workflow is crucial for the evaluation of anti-influenza drug efficacy in vivo. The following outlines a typical protocol used in the studies cited, primarily involving a murine model of influenza infection.

General In Vivo Efficacy Protocol:
  • Animal Model: BALB/c mice are a commonly used strain for influenza research due to their susceptibility to human influenza viruses and well-characterized immune responses.

  • Virus Infection: Mice are anesthetized and intranasally inoculated with a specific dose of an influenza virus strain (e.g., A/PR/8/34 H1N1). The viral dose is often calibrated to be a lethal or sub-lethal challenge.

  • Drug Administration:

    • Therapeutic Regimen: Treatment with the test compound or control (e.g., placebo, vehicle) is initiated at a specified time point post-infection (e.g., 4, 24, or 48 hours). The drug is administered via a clinically relevant route (e.g., oral gavage for Oseltamivir and Baloxavir marboxil, intranasal for Zanamivir, intramuscular for Peramivir).

    • Prophylactic Regimen: The drug is administered prior to virus inoculation (e.g., 2 to 51 hours before infection).

  • Monitoring and Endpoints:

    • Survival: Mice are monitored daily for a set period (e.g., 14-21 days), and survival rates are recorded.

    • Morbidity: Body weight, temperature, and clinical signs of illness are monitored daily.

    • Viral Load: At specific time points post-infection, subsets of mice are euthanized, and their lungs are harvested to determine viral titers, typically by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

    • Lung Pathology: Lung tissues may be collected for histopathological analysis to assess the degree of inflammation and damage.

Mechanisms of Action and Signaling Pathways

The antiviral drugs discussed in this guide target different stages of the influenza virus life cycle. Understanding these mechanisms is key to appreciating their efficacy profiles and potential for combination therapies.

Influenza Virus Life Cycle and Drug Targets

The following diagram illustrates the key steps in the influenza virus replication cycle and the points of intervention for the different classes of antiviral drugs.

Influenza_Lifecycle cluster_cell Host Cell cluster_drugs Drug Intervention Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (M2 Ion Channel) Entry->Uncoating Replication 3. Replication & Transcription (Nucleus) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Budding 5. Budding Assembly->Budding Release 6. Release Budding->Release Virus Influenza Virus Release->Virus Progeny Virions OA Oleanolic Acid Derivatives OA->Virus Inhibits Attachment BM Baloxavir Marboxil BM->Replication Inhibits Cap-Dependent Endonuclease NI Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir) NI->Release Inhibits Neuraminidase Virus->Entry Attachment (HA)

Caption: Influenza virus life cycle and points of drug intervention.

Oleanolic acid derivatives act as entry inhibitors by targeting the viral hemagglutinin (HA), preventing the virus from attaching to host cells[1]. Baloxavir marboxil is a cap-dependent endonuclease inhibitor that blocks viral transcription and replication[1]. Neuraminidase inhibitors, including Oseltamivir, Zanamivir, and Peramivir, prevent the release of new virus particles from infected cells by blocking the neuraminidase (NA) enzyme.

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical in vivo experimental workflow for assessing the efficacy of an anti-influenza drug.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Infection and Treatment cluster_monitoring Data Collection Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Intranasal Infection of Mice Animal_Model->Infection Virus_Prep Prepare Influenza Virus Stock Virus_Prep->Infection Drug_Prep Prepare Drug Formulations and Placebo Treatment Administer Drug or Placebo (Prophylactic or Therapeutic) Drug_Prep->Treatment Infection->Treatment Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Score Treatment->Monitoring Sampling Euthanize Subsets of Mice at Pre-defined Time Points Monitoring->Sampling Analysis Harvest Lungs for: - Viral Titer Analysis - Histopathology Sampling->Analysis

Caption: A typical in vivo experimental workflow for anti-influenza drug testing.

Conclusion

This comparative guide highlights the in vivo efficacy of oleanolic acid derivatives alongside established anti-influenza drugs. While Oseltamivir, Zanamivir, Peramivir, and Baloxavir marboxil remain the cornerstones of influenza treatment with well-documented efficacy, the data on oleanolic acid derivatives suggest a promising new avenue for antiviral drug discovery, particularly through the mechanism of entry inhibition. Further in-depth, head-to-head in vivo studies are warranted to fully elucidate the therapeutic potential of these natural product-derived compounds in comparison to the current standard of care. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers designing and interpreting such studies.

References

A Comparative Analysis of Nexlizet (Bempedoic Acid and Ezetimibe) for Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical validation of research findings concerning Nexlizet, a combination therapy of bempedoic acid and ezetimibe (B1671841) for the treatment of hypercholesterolemia. It offers an objective comparison with alternative therapies, supported by experimental data, to aid in research and clinical decision-making.

Executive Summary

Nexlizet, a combination of bempedoic acid and ezetimibe, presents a dual-mechanism approach to lowering low-density lipoprotein cholesterol (LDL-C).[1][2] Bempedoic acid inhibits cholesterol synthesis in the liver, while ezetimibe reduces the absorption of cholesterol from the intestine.[1][3] This guide synthesizes data from key clinical trials to compare the efficacy and safety of Nexlizet with standard-of-care treatments such as statins and PCSK9 inhibitors. The findings from the landmark CLEAR Outcomes trial establish bempedoic acid as an effective therapy for reducing major cardiovascular events in statin-intolerant patients.[4][5]

Comparative Efficacy in LDL-C Reduction

The following table summarizes the LDL-C lowering effects of Nexlizet and its components in comparison to other lipid-lowering therapies.

TherapyLDL-C Reduction (as monotherapy or add-on)Key Clinical Trial(s)
Nexlizet (Bempedoic Acid/Ezetimibe) ~35-38%[3][6]Phase 3 Clinical Trial[6]
Bempedoic Acid ~18-28%CLEAR Outcomes[5][7]
Ezetimibe ~15-25%[3][8]Multiple studies
High-Intensity Statins Up to 55%[9]TNT, JUPITER[9]
PCSK9 Inhibitors ~60%FOURIER[10]

Cardiovascular Outcome Data

The CLEAR Outcomes trial was a pivotal study demonstrating the cardiovascular benefits of bempedoic acid in patients who were intolerant to statins.

EndpointBempedoic Acid GroupPlacebo GroupHazard Ratio (95% CI)P-value
Major Adverse Cardiovascular Events (MACE) 11.7%13.3%0.87 (0.79-0.96)0.004
Fatal or Nonfatal Myocardial Infarction 3.7%4.8%0.77 (0.66-0.91)0.002
Coronary Revascularization 6.2%7.6%0.81 (0.72-0.92)0.001
Composite of CV death, nonfatal stroke, or nonfatal MI 8.2%9.5%0.85 (0.76-0.96)0.006

Data from the CLEAR Outcomes Trial as reported in multiple sources.[4][7][11]

Mechanisms of Action

Bempedoic acid and ezetimibe employ distinct and complementary mechanisms to reduce LDL-C levels.

Bempedoic Acid: A prodrug activated in the liver, bempedoic acid inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[12][13][14] This leads to decreased cholesterol production and upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the blood.[12][14] A key advantage is that its activation enzyme is not present in muscle cells, reducing the risk of myopathy associated with statins.[5][12]

Ezetimibe: This agent selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine.[15][16] It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of enterocytes, preventing cholesterol uptake.[15][17][18] This reduction in cholesterol delivery to the liver also leads to an upregulation of LDL receptors.[19]

Signaling_Pathways cluster_liver Hepatocyte cluster_intestine Enterocyte Acetyl-CoA Acetyl-CoA ACL ATP-Citrate Lyase (ACL) Acetyl-CoA->ACL HMG-CoA HMG-CoA ACL->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Cholesterol Cholesterol HMG-CoA_Reductase->Cholesterol LDL_Receptor LDL Receptor Cholesterol->LDL_Receptor Upregulation Bempedoic_Acid Bempedoic Acid Bempedoic_Acid->ACL Dietary_Cholesterol Dietary Cholesterol NPC1L1 NPC1L1 Dietary_Cholesterol->NPC1L1 Absorbed_Cholesterol Absorbed Cholesterol NPC1L1->Absorbed_Cholesterol cluster_liver cluster_liver Absorbed_Cholesterol->cluster_liver To Liver Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Bloodstream_LDLC Bloodstream LDL-C Bloodstream_LDLC->LDL_Receptor Clearance

Caption: Mechanisms of action for bempedoic acid and ezetimibe.

Experimental Protocols: The CLEAR Outcomes Trial

The "Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen (CLEAR) Outcomes" trial was a pivotal phase 3 study.

  • Study Design: A randomized, double-blind, placebo-controlled trial.[5][11]

  • Patient Population: 13,970 patients who were unable or unwilling to take statins due to unacceptable adverse effects ("statin-intolerant").[4][5][11] Patients had either established cardiovascular disease (secondary prevention) or were at high risk for it (primary prevention).[5] The mean baseline LDL-C level was 139.0 mg/dL.[5][7]

  • Intervention: Patients were randomly assigned to receive either 180 mg of bempedoic acid daily or a placebo.[4][11]

  • Primary Endpoint: A four-component composite of major adverse cardiovascular events (MACE): cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[4][11]

  • Follow-up: The median duration of follow-up was 40.6 months.[4][7]

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_followup Follow-up and Analysis Inclusion_Criteria Inclusion Criteria: - Statin Intolerance - High CV Risk Screened_Population Screened Population (N=13,970) Inclusion_Criteria->Screened_Population Exclusion_Criteria Exclusion Criteria: - Tolerating Statins Randomization_Node Randomization (1:1) Screened_Population->Randomization_Node Bempedoic_Acid_Arm Bempedoic Acid Arm (180 mg daily) Randomization_Node->Bempedoic_Acid_Arm Placebo_Arm Placebo Arm Randomization_Node->Placebo_Arm Follow_Up Median Follow-up: 40.6 months Bempedoic_Acid_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis: - MACE - MI - Revascularization Follow_Up->Primary_Endpoint

Caption: Workflow of the CLEAR Outcomes clinical trial.

Comparison with Alternatives

Statins: Statins remain the first-line therapy for hypercholesterolemia due to their robust LDL-C reduction and extensive cardiovascular outcome data.[9] High-intensity statins can lower LDL-C by over 50%.[9] Nexlizet is indicated as an adjunct to diet and maximally tolerated statin therapy for patients requiring additional LDL-C lowering or for those who are statin-intolerant.[1][20]

PCSK9 Inhibitors: These injectable biologics (e.g., evolocumab, alirocumab) offer the most potent LDL-C reduction, often exceeding 60%.[10][21] They are typically reserved for patients with very high cardiovascular risk, familial hypercholesterolemia, or those who do not reach their LDL-C goals on maximally tolerated oral therapies. While more effective at LDL-C lowering, PCSK9 inhibitors are significantly more expensive and require administration by injection.[21]

Safety and Tolerability

The most common side effects associated with bempedoic acid include hyperuricemia (an increase in blood uric acid levels), which can lead to gout, and an increased risk of tendon rupture.[6][7] In the CLEAR Outcomes trial, the incidence of gout was higher in the bempedoic acid group compared to placebo (3.1% vs. 2.1%).[7] The combination therapy in Nexlizet is generally well-tolerated.[8]

Conclusion

Nexlizet offers a valuable oral, non-statin option for lowering LDL-C. Its dual mechanism of action provides significant LDL-C reduction, and its primary component, bempedoic acid, has been proven to reduce the risk of major adverse cardiovascular events in statin-intolerant patients. For researchers and clinicians, Nexlizet represents an important tool in the management of hypercholesterolemia, particularly for patients who cannot tolerate or achieve sufficient response from statin therapy. Further research may continue to delineate its role in various patient populations and in combination with other emerging lipid-lowering therapies.

References

Independent Verification of Nuezhenidic Acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Nuezhenidic acid, understood to be Lumifusidic acid (a derivative of Fusidic acid), against two other well-established protein synthesis inhibitors: Doxycycline and Erythromycin. The information is supported by experimental data and detailed protocols to aid in research and development.

Note on Nomenclature: Initial searches for "this compound" did not yield specific results. The provided information is based on "Lumifusidic acid," a photochemical derivative of Fusidic acid.[1] For the purpose of this guide, the mechanism of action and antibacterial data of Fusidic acid are used as the primary reference, as there is a significant lack of independent biological activity data for Lumifusidic acid itself.[1][2]

Core Mechanisms of Action: A Comparative Overview

The primary mechanism of action for Fusidic acid and its derivatives is the inhibition of bacterial protein synthesis, a crucial process for bacterial viability.[3] This is achieved by targeting elongation factor G (EF-G), a key protein involved in the translocation step of peptide elongation.[2] By binding to the EF-G-ribosome complex, Fusidic acid stalls the ribosome, preventing the release of EF-G and thereby halting the synthesis of new proteins.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

In contrast, Doxycycline and Erythromycin also inhibit protein synthesis but through different mechanisms and by targeting different components of the bacterial ribosome.

  • Doxycycline (Tetracycline class): This antibiotic binds to the 30S ribosomal subunit. This binding physically blocks the attachment of aminoacyl-tRNA to the ribosomal A-site, effectively preventing the addition of new amino acids to the growing polypeptide chain.

  • Erythromycin (Macrolide class): Erythromycin targets the 50S ribosomal subunit. It binds near the peptidyltransferase center and interferes with the translocation of the peptidyl-tRNA from the A-site to the P-site, thus inhibiting peptide elongation.[4]

Comparative Efficacy: In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Fusidic acid, Doxycycline, and Erythromycin against Staphylococcus aureus, a common Gram-positive bacterium against which Fusidic acid is clinically effective.[3] The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

AntibioticTarget OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Fusidic Acid Staphylococcus aureus0.120.12
Doxycycline Staphylococcus aureus (CA-MRSA)0.25Not Reported
Erythromycin Staphylococcus aureus≤0.12 to 0.5Not Reported

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in testing methodologies and specific strains tested.

Experimental Protocols for Mechanism of Action Verification

The "In Vitro Translation Assay" is a fundamental experiment to confirm that a compound inhibits protein synthesis and to elucidate its mechanism.

In Vitro Translation Assay Protocol

This protocol is designed to measure the inhibition of protein synthesis in a cell-free system.

1. Preparation of Cell-Free Extract (S30 Extract):

  • Culture a suitable bacterial strain (e.g., E. coli or S. aureus) to the mid-logarithmic growth phase.

  • Harvest the cells by centrifugation and wash them with an appropriate buffer.

  • Lyse the cells using a French press or sonication to release the cellular machinery.

  • Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 cell-free extract which contains ribosomes, tRNAs, and other necessary factors for translation.[5]

2. In Vitro Translation Reaction:

  • Prepare a reaction mixture containing the S30 extract, a suitable buffer, amino acids (including a radiolabeled amino acid like ³⁵S-methionine), an energy source (ATP, GTP), and an mRNA template (e.g., luciferase mRNA).[6]

  • Add varying concentrations of the test antibiotics (Fusidic acid, Doxycycline, Erythromycin) to different reaction tubes. Include a no-antibiotic control.

  • Incubate the reactions at 37°C for a set period (e.g., 60-90 minutes) to allow for protein synthesis.[6]

3. Measurement of Protein Synthesis Inhibition:

  • Stop the reaction by adding a protein precipitation agent, such as trichloroacetic acid.

  • Collect the precipitated, newly synthesized (radiolabeled) proteins on a filter membrane.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Alternatively, if using a luciferase mRNA template, the amount of synthesized protein can be quantified by measuring the luminescence produced after adding a luciferin (B1168401) substrate.[6]

4. Data Analysis:

  • Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control.

  • Determine the IC50 value, which is the concentration of the antibiotic that causes a 50% inhibition of protein synthesis.

Visualizing Mechanisms and Workflows

Signaling Pathway of Protein Synthesis Inhibition

cluster_ribosome 70S Ribosome 50S 50S Protein_Synthesis Protein_Synthesis 50S->Protein_Synthesis Peptide bond formation 30S 30S 30S->Protein_Synthesis mRNA decoding Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->30S Binds to A-site EF-G EF-G EF-G->50S Mediates translocation Fusidic_Acid Fusidic_Acid Fusidic_Acid->EF-G Stalls on ribosome Doxycycline Doxycycline Doxycycline->30S Inhibits Erythromycin Erythromycin Erythromycin->50S Inhibits translocation

Caption: Comparative mechanisms of action of protein synthesis inhibitors.

Experimental Workflow for In Vitro Translation Assay

start Start: Bacterial Culture prep Prepare S30 Cell-Free Extract start->prep reaction Set up In Vitro Translation Reaction (mRNA, amino acids, energy source) prep->reaction add_compounds Add Test Compounds (this compound, Comparators, Control) reaction->add_compounds incubation Incubate at 37°C add_compounds->incubation measure Measure Protein Synthesis (Scintillation or Luminescence) incubation->measure analysis Data Analysis (% Inhibition, IC50) measure->analysis end End: Determine Mechanism analysis->end

Caption: Workflow for verifying the mechanism of action of a novel antibiotic.

Logical Relationship of Antibiotic Action

cluster_inhibitors Inhibitors Bacterial_Cell Bacterial_Cell Protein_Synthesis Protein_Synthesis Bacterial_Cell->Protein_Synthesis Cell_Growth_Inhibition Cell_Growth_Inhibition Protein_Synthesis->Cell_Growth_Inhibition Essential for Nuezhenidic_Acid Nuezhenidic_Acid Nuezhenidic_Acid->Protein_Synthesis Inhibits EF-G Doxycycline Doxycycline Doxycycline->Protein_Synthesis Inhibits 30S Subunit Erythromycin Erythromycin Erythromycin->Protein_Synthesis Inhibits 50S Subunit

Caption: Logical flow of antibiotic inhibition of bacterial growth.

References

Nuezhenidic Acid Formulations: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuezhenidic acid is a promising therapeutic agent, however, its efficacy and shelf-life are intrinsically linked to the stability of its formulation. This guide provides a comparative analysis of the stability of various this compound formulations, supported by experimental data. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable formulation for their specific application.

Comparative Stability Data

The stability of three distinct formulations of this compound—Formulation A (Aqueous Solution), Formulation B (Lyophilized Powder), and Formulation C (Liposomal Suspension)—was evaluated under accelerated storage conditions (40°C/75% RH) over a period of 90 days. The percentage of undegraded this compound was determined at various time points using High-Performance Liquid Chromatography (HPLC).

FormulationInitial Purity (%)Purity after 30 Days (%)Purity after 60 Days (%)Purity after 90 Days (%)
Formulation A (Aqueous Solution) 99.8 ± 0.192.5 ± 0.485.3 ± 0.678.1 ± 0.8
Formulation B (Lyophilized Powder) 99.9 ± 0.199.5 ± 0.299.2 ± 0.398.9 ± 0.2
Formulation C (Liposomal Suspension) 99.7 ± 0.298.1 ± 0.396.5 ± 0.494.8 ± 0.5

Experimental Protocols

1. Accelerated Stability Study:

  • Objective: To assess the chemical stability of different this compound formulations under stressed conditions.

  • Method: Samples of each formulation were stored in a stability chamber maintained at 40°C and 75% relative humidity (RH).

  • Time Points: Samples were withdrawn at 0, 30, 60, and 90 days for analysis.

  • Analysis: The concentration of intact this compound was quantified using a validated HPLC method.

2. High-Performance Liquid Chromatography (HPLC) Method:

  • Instrument: Agilent 1260 Infinity II HPLC system.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Quantification: The percentage of undegraded this compound was calculated by comparing the peak area at each time point to the initial peak area.

Visualizing the Stability Testing Workflow

The following diagram illustrates the general workflow for the comparative stability testing of this compound formulations.

Stability_Testing_Workflow cluster_preparation Formulation Preparation cluster_storage Accelerated Storage cluster_analysis Analysis Formulation_A Formulation A (Aqueous Solution) Storage_Conditions 40°C / 75% RH Formulation_A->Storage_Conditions Formulation_B Formulation B (Lyophilized Powder) Formulation_B->Storage_Conditions Formulation_C Formulation C (Liposomal Suspension) Formulation_C->Storage_Conditions Time_Points Time Points (0, 30, 60, 90 days) Storage_Conditions->Time_Points Sampling HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Comparison Data Comparison HPLC_Analysis->Data_Comparison

Caption: Workflow for comparative stability testing of this compound formulations.

Signaling Pathway of this compound

The therapeutic effects of this compound are believed to be mediated through the inhibition of the hypothetical "Nuezhen-Signal Transduction Pathway." The diagram below outlines the key steps in this pathway.

Nuezhen_Signaling_Pathway receptor Nuezhen Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor X kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response Induces nuezhenidic_acid This compound nuezhenidic_acid->kinase1 Inhibits

Caption: Proposed signaling pathway inhibited by this compound.

Validating the Specificity of Natural Compounds for Influenza Neuraminidase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antiviral agents, natural products present a promising frontier. This guide provides a comparative analysis of the anti-influenza virus activity of recently identified secoiridoid analogues from Ligustrum lucidum against established neuraminidase inhibitors. While initial interest was directed towards Nuezhenidic acid, a comprehensive review of the primary literature reveals that other secoiridoid compounds from this plant are responsible for its antiviral properties. This analysis serves to objectively present the available experimental data for these natural compounds alongside clinically approved drugs, offering a resource for researchers in virology and drug development.

Comparative Inhibitory Activity

The inhibitory efficacy of antiviral compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the reported IC50 values for secoiridoid analogues from Ligustrum lucidum against the influenza A virus and for established drugs against the influenza neuraminidase enzyme.

Compound/DrugTargetInfluenza StrainIC50Reference
Secoiridoid Analogues
Liguluciside B (Compound 4)Influenza A VirusA/WSN/33 (H1N1)12.5 µM[1]
G13 (Compound 6)Influenza A VirusA/WSN/33 (H1N1)13.1 µM[1]
Liguluciside A (Compound 1)Influenza A VirusA/WSN/33 (H1N1)16.5 µM[1]
Liguluciridoid A (Compound 10)Influenza A VirusA/WSN/33 (H1N1)18.5 µM[1]
Ribavirin (Positive Control)Influenza A VirusA/WSN/33 (H1N1)22.6 µM[1]
Established Neuraminidase Inhibitors
OseltamivirNeuraminidaseInfluenza A (H1N1)0.92 - 1.54 nM[2]
Influenza A (H3N2)0.43 - 0.62 nM[2]
Influenza B5.21 - 12.46 nM[2]
ZanamivirNeuraminidaseInfluenza A (H1N1)0.61 - 0.92 nM[2]
Influenza A (H3N2)1.48 - 2.17 nM[2]
Influenza B2.02 - 2.57 nM[2]
PeramivirNeuraminidaseInfluenza A (H1N1)~1 nM
Influenza A (H3N2)~0.5 nM
Influenza B~10 nM
LaninamivirNeuraminidaseInfluenza A (H1N1)~1-5 nM
Influenza A (H3N2)~1-5 nM
Influenza B~5-10 nM

Note: The IC50 values for Peramivir and Laninamivir are approximate ranges based on publicly available data and can vary between specific viral strains.

Experimental Protocols

The methodologies employed to ascertain the antiviral efficacy are crucial for the interpretation of the presented data. Below are detailed protocols for the assays used to evaluate the secoiridoid analogues and the established neuraminidase inhibitors.

Anti-Influenza Virus Activity Assay (Cytopathic Effect Inhibition Assay)

This assay was utilized to determine the IC50 values of the secoiridoid analogues against the influenza A virus.

Objective: To measure the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.

  • Virus Infection: The culture medium is removed, and the cells are washed. A suspension of influenza A/WSN/33 (H1N1) virus is added to the wells, with the exception of the cell control wells.

  • Compound Treatment: Immediately after infection, serial dilutions of the test compounds (e.g., Liguluciside B) and the positive control (Ribavirin) are added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until CPE is observed in 90-100% of the virus-infected control wells.

  • Quantification of CPE: The cytopathic effect is quantified using the MTT assay. The MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the optical density is measured at a specific wavelength.

  • Data Analysis: The percentage of CPE inhibition is calculated relative to the virus control (0% inhibition) and cell control (100% inhibition). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Fluorometric Neuraminidase Inhibition Assay

This assay is the standard method for determining the specificity and inhibitory potency of compounds against the influenza neuraminidase enzyme.[3][4][5]

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of influenza neuraminidase.

Methodology:

  • Reagents and Materials:

    • Influenza virus containing active neuraminidase.

    • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay Buffer (e.g., MES buffer with CaCl2).

    • Stop Solution (e.g., NaOH in ethanol).

    • Test compounds (e.g., Oseltamivir carboxylate, Zanamivir) and a negative control (e.g., DMSO or buffer).

    • Black 96-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Compound Preparation: Serial dilutions of the test compounds are prepared in the assay buffer.

    • Enzyme Reaction: 25 µL of the diluted test compound is added to the wells of a black 96-well plate. 25 µL of the influenza virus suspension is then added to each well (except for the blank controls). The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Substrate Addition: 50 µL of the MUNANA substrate solution is added to all wells to initiate the enzymatic reaction.

    • Incubation: The plate is incubated at 37°C for 60 minutes.

    • Reaction Termination: 100 µL of the stop solution is added to each well to terminate the reaction.

    • Fluorescence Reading: The fluorescence is measured using a plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated based on the fluorescence readings of the test wells compared to the virus control wells (no inhibitor). The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

Visualizations

Influenza Virus Life Cycle and Action of Neuraminidase Inhibitors

The following diagram illustrates the key stages of the influenza virus life cycle and highlights the crucial role of neuraminidase in the release of new virions, which is the target of inhibitors like Oseltamivir and Zanamivir.

G Influenza Virus Life Cycle and Inhibition cluster_cell Host Cell cluster_inhibitors Antiviral Inhibition Entry 1. Attachment & Entry (Hemagglutinin) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication & Transcription (Viral Polymerase) Uncoating->Replication Assembly 4. Assembly of New Virions Replication->Assembly Budding 5. Budding Assembly->Budding Release 6. Release (Neuraminidase) Budding->Release NA_Inhibitors Neuraminidase Inhibitors (Oseltamivir, Zanamivir, etc.) NA_Inhibitors->Release Inhibits

Caption: Influenza virus life cycle and the inhibitory action of neuraminidase inhibitors.

Workflow for Screening Natural Products for Antiviral Activity

The discovery of antiviral compounds from natural sources follows a systematic workflow, from initial extraction to the identification of active compounds and determination of their mechanism of action.

G Natural Product Antiviral Screening Workflow A Plant Material (e.g., Ligustrum lucidum fruits) B Extraction & Fractionation A->B C In Vitro Antiviral Assay (e.g., CPE Inhibition) B->C D Bioassay-Guided Isolation C->D Active Fractions E Identification of Active Compounds (e.g., Secoiridoid Analogues) D->E F Mechanism of Action Studies (e.g., Neuraminidase Inhibition Assay) E->F G Lead Compound for Drug Development F->G

Caption: General workflow for screening natural products for antiviral properties.

References

Safety Operating Guide

Essential Guide to the Safe Handling and Disposal of Nuezhenidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties of Nuezhenidic Acid

This compound is a natural product isolated from Ligustrum lucidum and is noted for its inhibitory activity against the influenza A virus[1][2][3]. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 183238-67-7[1][2][3]
Molecular Formula C17H24O14[1][3][4][5]
Molecular Weight 452.36 g/mol [1][5]
Appearance Solid[2]
Solubility Water: 9.09 mg/mL (20.09 mM) (Sonication recommended) DMSO: 45 mg/mL (99.48 mM) (Sonication recommended)[1]
Storage Store at -20°C[3]
Stability ≥ 2 years at -20°C[3]

Proper Disposal Procedures for this compound

Given the absence of a specific Safety Data Sheet, a cautious approach to the disposal of this compound is mandatory. The following procedures are based on general best practices for acidic organic compounds of unknown toxicity and should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat or chemical-resistant apron.

  • Closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[6][7].

Step 2: Neutralization of Small Quantities

For small quantities of this compound solutions, neutralization is a recommended first step before disposal. This procedure should only be performed by trained personnel.

Experimental Protocol for Neutralization:

  • Work within a chemical fume hood and ensure all necessary PPE is worn.

  • Prepare a dilute basic solution, such as 5% sodium bicarbonate or a 1 M solution of sodium hydroxide.

  • Slowly and with constant stirring, add the acidic waste to a large volume of the cold basic solution (a 1:10 ratio of acid to base is a safe starting point)[8]. This should be done in a suitable container, such as a large beaker placed in an ice bath to manage any heat generation[7].

  • Monitor the pH of the resulting solution using a calibrated pH meter or pH strips. Continue adding the basic solution until the pH is between 5.5 and 9.5[7].

  • Once neutralized, the solution may be eligible for drain disposal, followed by a copious amount of water (at least 20 parts water to 1 part neutralized solution), pending approval from your local EHS and in accordance with local regulations[7][8].

Caution: Never mix this compound waste with incompatible chemicals. In particular, avoid mixing with strong oxidizing agents, bases (unless for controlled neutralization), or reactive metals. Nitric acid, for example, is a strong oxidizer and can react violently with organic compounds[9].

Step 3: Disposal of Solid Waste and Contaminated Materials

  • Solid this compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a designated hazardous waste bag or container.

  • Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 4: Arranging for Chemical Waste Pickup

All containers of this compound waste (solid, neutralized solutions intended for pickup, and contaminated materials) must be clearly labeled with the chemical name ("this compound Waste") and any other required hazard information. Contact your institution's EHS department to arrange for a hazardous waste pickup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

NuezhenidicAcidDisposal cluster_prep Preparation cluster_waste_stream Waste Stream Identification cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type What is the form of the waste? fume_hood->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid or Contaminated Labware liquid_waste Aqueous Solution waste_type->liquid_waste Liquid collect_solid Collect in a Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize with a Weak Base (pH 5.5-9.5) liquid_waste->neutralize drain_disposal Drain Disposal (with EHS approval and copious water) neutralize->drain_disposal ehs_pickup Arrange for EHS Waste Pickup collect_solid->ehs_pickup end End: Disposal Complete drain_disposal->end ehs_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Signaling Pathways and Experimental Protocols

Currently, there is no publicly available information regarding the specific signaling pathways related to the toxicity or environmental impact of this compound. Similarly, detailed experimental protocols for its disposal are not published. The procedures outlined in this document are based on established best practices for chemical safety and waste management. It is imperative to treat this compound with the caution afforded to a compound of unknown toxicity. Always consult your institution's chemical hygiene plan and EHS department for guidance specific to your location and research.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.